Product packaging for 16-alpha-Hydroxyestrone-13C3(Cat. No.:CAS No. 1241684-28-5)

16-alpha-Hydroxyestrone-13C3

Cat. No.: B602638
CAS No.: 1241684-28-5
M. Wt: 289.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isotope labelled 16-alpha-Hydroxyestrone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O3 B602638 16-alpha-Hydroxyestrone-13C3 CAS No. 1241684-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1/i3+1,8+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCIZJTELRQMF-SUZPQBOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746417
Record name (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241684-28-5
Record name (16alpha)-3,16-Dihydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1241684-28-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biological Significance of 16-alpha-Hydroxyestrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

16-alpha-hydroxyestrone (16α-OHE1) is an endogenous estrogen metabolite with potent biological activity and significant implications for human health and disease. As a product of estrone metabolism, its unique biochemical properties, particularly its ability to form a covalent bond with the estrogen receptor, distinguish it from other estrogen metabolites and parent hormones. This guide provides a comprehensive technical overview of the biological significance of 16α-OHE1, focusing on its metabolism, molecular interactions, and its role in the pathophysiology of various conditions, most notably breast cancer and autoimmune disorders. We will delve into the experimental evidence, present quantitative data in a structured format, and visualize key pathways and protocols to offer a thorough resource for the scientific and drug development community.

Introduction to 16-alpha-Hydroxyestrone (16α-OHE1)

16α-hydroxyestrone is an endogenous steroidal estrogen and a primary metabolite of estrone.[1][2] It serves as a crucial intermediate in the biosynthesis of estriol, a major estrogen during pregnancy.[1][3] Unlike its counterpart, 2-hydroxyestrone (2-OHE1), which is considered a "weak" or even anti-estrogenic metabolite, 16α-OHE1 is a powerful estrogen agonist.[4] Its biological potency is underscored by its unique ability to bind covalently and irreversibly to the estrogen receptor (ER), leading to prolonged and amplified estrogenic signaling.[1][4][5][6] This distinct mechanism of action is central to its physiological and pathological effects.

Metabolism of Estrogen: The 16α-Hydroxylation Pathway

Estrogen metabolism primarily occurs via two competing pathways of hydroxylation: 2-hydroxylation and 16α-hydroxylation. Estrone is converted to 16α-OHE1 through the action of cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates the estrone molecule at the 16th carbon position.[2] This pathway competes with the 2-hydroxylation pathway, which produces 2-OHE1. The balance between these two pathways, often expressed as the 2-OHE1/16α-OHE1 ratio, is believed to be a critical determinant of estrogen-related health outcomes.[1][4][7]

Estrogen_Metabolism Estrone Estrone (E1) CYP_2OH 2-Hydroxylation (e.g., CYP1A1) Estrone->CYP_2OH Pathway 1 CYP_16OH 16α-Hydroxylation (e.g., CYP3A4) Estrone->CYP_16OH Pathway 2 OHE2 2-Hydroxyestrone (2-OHE1) (Weak Estrogen/Antiestrogen) OHE16 16α-Hydroxyestrone (16α-OHE1) (Potent Estrogen) HSD17B 17β-HSD OHE16->HSD17B Estriol Estriol (E3) CYP_2OH->OHE2 CYP_16OH->OHE16 HSD17B->Estriol

Figure 1: Competing Pathways of Estrone Metabolism.

Molecular Interaction with the Estrogen Receptor

The biological actions of 16α-OHE1 are mediated through its interaction with the estrogen receptor. While it exhibits a lower binding affinity for the rat uterine estrogen receptor compared to estradiol, its functional potency is significant.[1][8]

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptor

EstrogenRelative Binding Affinity (%)
Estradiol100
Estrone11[1]
Estriol10[1]
16α-Hydroxyestrone 2.8 [1]

The most critical feature of the 16α-OHE1-ER interaction is its covalent nature.[1][4] Unlike estradiol, which binds non-covalently and reversibly, 16α-OHE1 forms a stable, irreversible adduct with the ER.[5][6][9] This occurs through a reaction between the steroid's carbonyl group and primary amino groups (e.g., lysine residues) on the receptor protein.[5] This covalent modification is thought to result in a persistently activated receptor, leading to sustained downstream gene transcription and cell proliferation, even in the absence of circulating hormone.[6][10]

Receptor_Binding cluster_0 Standard Estrogen Action (e.g., Estradiol) cluster_1 16α-OHE1 Action E2 Estradiol (E2) ER_A Estrogen Receptor (ER) E2->ER_A Binds ER_A->E2 Dissociates E2_ER E2-ER Complex (Non-covalent, Reversible) Gene Target Gene E2_ER->Gene Regulates Gene Transcription OHE16 16α-OHE1 ER_B Estrogen Receptor (ER) OHE16->ER_B Forms Covalent Bond OHE16_ER 16α-OHE1-ER Adduct (Covalent, Irreversible) Gene2 Target Gene OHE16_ER->Gene2 Sustained Gene Transcription

Figure 2: Comparison of ER Binding Mechanisms.

Role in Carcinogenesis and Breast Cancer Risk

A substantial body of research has investigated the link between 16α-OHE1 and hormone-dependent cancers, particularly breast cancer.

The 2:16 Estrogen Metabolite Ratio Hypothesis

The prevailing hypothesis posits that the ratio of 2-OHE1 to 16α-OHE1 is a significant biomarker of breast cancer risk.[1][10] A lower ratio, indicating a metabolic shift towards the 16α-hydroxylation pathway, is associated with an increased risk of breast cancer.[4][10] This is attributed to the opposing biological activities of the two metabolites:

  • 16α-OHE1: A potent, covalently binding estrogen agonist that stimulates cell proliferation.[4][10][11] It is also suggested to have genotoxic properties, potentially increasing DNA damage.[10][11]

  • 2-OHE1: A weak estrogen that can act as an estrogen antagonist, counteracting the proliferative effects of more potent estrogens.[4]

Cancer_Risk_Hypothesis Metabolism Estrogen Metabolism HighRatio High 2-OHE1 / 16α-OHE1 Ratio Metabolism->HighRatio Favors 2-Hydroxylation LowRatio Low 2-OHE1 / 16α-OHE1 Ratio Metabolism->LowRatio Favors 16α-Hydroxylation ReducedRisk Reduced Breast Cancer Risk HighRatio->ReducedRisk Leads to IncreasedRisk Increased Breast Cancer Risk LowRatio->IncreasedRisk Leads to

Figure 3: The 2:16 Ratio and Breast Cancer Risk Hypothesis.
Clinical and Epidemiological Evidence

Prospective and case-control studies have explored this hypothesis with varying results, suggesting the relationship may be complex and influenced by menopausal status.

  • A prospective nested case-control study involving 10,786 women found that premenopausal women with a higher 2-OHE1/16α-OHE1 ratio had a reduced risk of breast cancer.[4][7] This association was not observed in postmenopausal women.[4]

  • Another study found that for premenopausal women, those in the highest quintile of the 2:16 ratio had an adjusted odds ratio for breast cancer of 0.58, indicating a reduced risk.[7]

  • However, other studies, particularly in postmenopausal women, have found no significant association between breast cancer risk and the levels of 2-OHE1, 16α-OHE1, or their ratio.[8][11][12] One large nested case-control study within the Nurses' Health Study found no significant association overall in postmenopausal women.[11][12]

Table 2: Summary of Selected Studies on Estrogen Metabolites and Breast Cancer Risk

Study (Population)FindingOdds/Relative Risk (OR/RR) (95% CI)
ORDET Study (Premenopausal)[7]Higher 2:16 ratio associated with reduced risk.OR: 0.58 (0.25-1.34) for highest vs. lowest quintile.
ORDET Study (Postmenopausal)[7]No significant association.OR: 1.29 (0.53-3.10) for highest vs. lowest quintile.
Nurses' Health Study (Postmenopausal)[11]No significant association with 16α-OHE1 levels.RR: 1.04 (0.71-1.53) for top vs. bottom quartile.
NYU Women's Health Study (Premenopausal)[8]No significant overall associations observed.Not significant after adjustments.

The inconsistent findings highlight the need for further research, potentially stratifying by tumor receptor status, menopausal status, and other contributing factors.

Immunomodulatory Role and Autoimmune Disease

Emerging evidence points to the involvement of 16α-OHE1 in modulating the immune system. Altered estrogen metabolism, specifically increased 16α-hydroxylation, has been identified in patients with Systemic Lupus Erythematosus (SLE).[4] A significant increase in this metabolite has been detected in patients with SLE, particularly those with active disease.[13]

The proposed mechanism involves the covalent binding of 16α-OHE1 to proteins. These steroid-protein adducts may be recognized as foreign antigens by the immune system, thereby triggering an autoimmune response.[4] This suggests that 16α-OHE1 may contribute to the loss of self-tolerance characteristic of autoimmune diseases like SLE.

Other Biological Functions

Beyond cancer and immunity, 16α-OHE1 has been implicated in other physiological processes.

  • Bone Health: The 16α-hydroxylation pathway may be protective for bone health.[14] Studies have shown that postmenopausal women who predominantly metabolize estrogen via this pathway tend to have higher bone mineral density (BMD), suggesting 16α-OHE1 may help protect against osteoporosis.[2][14]

  • Cardiovascular Health: The role of 16α-OHE1 in cardiovascular health is an area of active investigation. Its potent estrogenic activity could influence vascular and endothelial functions, but its association with cardiovascular disease risk remains to be fully elucidated.[2][14]

Key Experimental Protocols

Protocol 1: Nested Case-Control Study for Urinary Estrogen Metabolite Ratio

This protocol outlines the methodology used in prospective studies to assess the link between the 2:16 ratio and breast cancer risk.

Experimental_Workflow_1 Recruit 1. Cohort Recruitment (e.g., 10,786 women) Baseline 2. Baseline Data & Sample Collection (Questionnaires, Overnight Urine) Recruit->Baseline Store 3. Sample Storage (Urine stored at -80°C) Baseline->Store FollowUp 4. Prospective Follow-Up (Average 5.5 years) Store->FollowUp Identify 5. Case Identification (e.g., 144 incident breast cancer cases) FollowUp->Identify Match 6. Control Matching (e.g., 4 matched controls per case) Identify->Match Analyze 7. Laboratory Analysis (Urine samples analyzed for 2-OHE1 and 16α-OHE1 via RIA or LC-MS/MS) Match->Analyze Stats 8. Statistical Analysis (Conditional logistic regression to calculate Odds Ratios) Analyze->Stats

Figure 4: Workflow for a Nested Case-Control Study.
  • Methodology: A large cohort of women is recruited, and baseline data, including risk factors and biological samples (e.g., overnight urine), are collected and stored.[7] The cohort is followed over several years to identify incident cases of the disease (e.g., breast cancer). For each case, a set number of control subjects are selected from the cohort who remained disease-free. The stored biological samples from cases and controls are then analyzed for levels of 2-OHE1 and 16α-OHE1, typically using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS). Statistical models are then used to determine the association between the metabolite ratio and disease risk.[7]

Protocol 2: In Vitro Analysis of Covalent Binding to the Estrogen Receptor

This protocol describes an approach to demonstrate the covalent binding of 16α-OHE1 to the ER in a human breast cancer cell line.

  • Cell Culture: Human breast cancer cells (e.g., MCF-7), which are ER-positive, are cultured in appropriate media.[6][9]

  • Incubation: Cells are incubated with either radiolabeled ([³H]) estradiol or radiolabeled ([³H]) 16α-OHE1 for various periods, from hours to weeks.[5][6] A competition experiment is also run where cells are co-incubated with labeled 16α-OHE1 and an excess of non-labeled estradiol.[5][9]

  • Cell Fractionation: After incubation, cells are harvested, and nuclei are isolated. Nuclear proteins are extracted.

  • Analysis: The extracted proteins are separated using polyacrylamide gel electrophoresis (PAGE). The gel is then analyzed for radioactivity.

  • Expected Result: A radiolabeled band corresponding to the molecular weight of the ER (~66 kDa) will be present in lanes from cells incubated with [³H]16α-OHE1.[5][9] This band will be absent or significantly reduced in the competition experiment and absent in the lanes from cells incubated with [³H]estradiol (due to the dissociation of the non-covalent bond during sample preparation).[5][9] This result demonstrates a stable, covalent adduct between 16α-OHE1 and the ER.[6][9]

Conclusion and Future Directions

16-alpha-hydroxyestrone is a biologically potent estrogen metabolite with a unique and significant profile. Its irreversible, covalent binding to the estrogen receptor distinguishes it from parent estrogens and other metabolites, providing a mechanism for sustained and potentially aberrant cellular signaling. While the 2:16 metabolite ratio remains a compelling biomarker for breast cancer risk, particularly in premenopausal women, the conflicting results in postmenopausal populations underscore the complexity of estrogen metabolism and its role in carcinogenesis.

For researchers and drug development professionals, 16α-OHE1 represents a critical molecule of interest. Its elevated levels in certain autoimmune diseases like SLE suggest it may be a valuable therapeutic target. Furthermore, understanding the factors that modulate the 2-hydroxylation versus 16α-hydroxylation pathways—such as genetics, diet (e.g., cruciferous vegetables), and lifestyle—opens avenues for novel preventative and therapeutic strategies in hormone-dependent diseases. Future research should focus on larger, well-defined cohort studies to clarify its role across different populations and disease subtypes, and on developing targeted therapies that can modulate its production or block its unique covalent interaction with the estrogen receptor.

References

The Role of 16-alpha-Hydroxyestrone in Estrogen Metabolism Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the role of 16-alpha-Hydroxyestrone in estrogen metabolism pathways for an audience of researchers, scientists, and drug development professionals.

Introduction

16-alpha-Hydroxyestrone (16α-OH-E1) is a significant endogenous estrogen metabolite that plays a crucial role in the complex network of estrogen metabolism. Formed from the hydroxylation of estrone, 16α-OH-E1 is characterized by its potent estrogenic activity. The metabolic fate of estrogens is a critical determinant of their biological effects, with different pathways yielding metabolites with widely varying properties. The 16α-hydroxylation pathway, which produces 16α-OH-E1, stands in contrast to the 2-hydroxylation pathway that generates catechol estrogens with weaker estrogenic and even anti-estrogenic effects. This distinction makes 16α-OH-E1 a molecule of considerable interest in the study of hormone-dependent cancers and other estrogen-related health conditions. This guide offers a detailed examination of 16α-OH-E1's role in estrogen metabolism, its signaling mechanisms, and its clinical relevance, with a focus on providing actionable information for research and drug development.

Biochemical and Metabolic Profile

16α-OH-E1 is a steroid hormone with the chemical name estra-1,3,5(10)-triene-3,16α-diol-17-one. Its formation is a key step in the irreversible metabolism of estrone and estradiol.

Metabolic Pathway: The primary pathway for the formation of 16α-OH-E1 is the 16α-hydroxylation of estrone, a reaction catalyzed by the cytochrome P450 enzyme, CYP3A4, which is predominantly expressed in the liver. 16α-OH-E1 is an intermediate in the biosynthesis of estriol (E3), a major estrogen of pregnancy.

Biological Activity: 16α-OH-E1 is a potent estrogen agonist. It exhibits a strong uterotrophic effect, comparable to that of estradiol. A distinguishing feature of 16α-OH-E1 is its ability to form covalent adducts with the estrogen receptor (ER), leading to prolonged and potent estrogenic signaling. This irreversible binding is thought to contribute to its potential role in the initiation and promotion of estrogen-dependent cellular proliferation.

Estrogen Metabolism: The 2-Hydroxylation vs. 16α-Hydroxylation Pathways

The balance between the 2-hydroxylation and 16α-hydroxylation pathways of estrogen metabolism is a critical determinant of the overall estrogenic environment.

  • 2-Hydroxylation Pathway: This pathway, mediated primarily by CYP1A1, produces 2-hydroxyestrone (2-OH-E1). 2-OH-E1 is a weak estrogen and is considered to have anti-estrogenic properties. It is further metabolized to 2-methoxyestrone, which has been shown to inhibit angiogenesis and cell proliferation.

  • 16α-Hydroxylation Pathway: This pathway, primarily mediated by CYP3A4, produces 16α-OH-E1, a potent estrogen.

The ratio of 2-OH-E1 to 16α-OH-E1 (the 2:16α-OH-E1 ratio) is often used as a biomarker of estrogen metabolism. A lower ratio, indicating a shift towards the 16α-hydroxylation pathway, has been associated with an increased risk of estrogen-dependent cancers, particularly breast cancer in some studies.

Signaling Pathways of 16-alpha-Hydroxyestrone

The primary mechanism of action of 16α-OH-E1 is through its interaction with the estrogen receptor (ERα and ERβ).

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16a-OH-E1 16a-OH-E1 ER ER 16a-OH-E1->ER Covalent Binding HSP90 HSP90 ER->HSP90 ERE ERE ER->ERE Dimerization & Translocation Gene_Transcription Gene_Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Leads to

Figure 1: 16α-OH-E1 Signaling Pathway.

Upon entering the cell, 16α-OH-E1 binds to the estrogen receptor, which is often complexed with heat shock proteins (HSPs) like HSP90 in an inactive state. The binding of 16α-OH-E1, which can be covalent, induces a conformational change in the ER, causing the dissociation of HSPs. The activated ERs then dimerize and translocate to the nucleus, where they bind to estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cellular processes such as proliferation and growth.

Quantitative Data on 16-alpha-Hydroxyestrone Levels

The following tables summarize the reported levels of 16α-OH-E1 in different biological matrices and populations.

Table 1: Urinary 16-alpha-Hydroxyestrone Levels

PopulationMean/Median Level (ng/mg creatinine)MethodReference
Healthy Postmenopausal Women (Controls)0.2-0.6 ng/mgNot Specified
Healthy Premenopausal Women (Luteal Phase)0.7-2.6 ng/mgNot Specified
Women at High Risk for Breast CancerRatio (2:16) 1.76 ± 2.33EIA
Breast Cancer PatientsRatio (2:16) 1.29 ± 0.80EIA
Healthy ControlsRatio (2:16) 2.47 ± 1.14EIA

Table 2: Serum 16-alpha-Hydroxyestrone Levels

PopulationMean/Median Level (pg/mL)MethodReference
Postmenopausal Women (Breast Cancer Cases)Not specified, but higher than controlsEIA
Postmenopausal Women (Controls)Not specifiedEIA

Experimental Protocols

Accurate quantification of 16α-OH-E1 is crucial for research and clinical applications. The two most common methods are Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Enzyme Immunoassay (EIA) for Urinary 16-alpha-Hydroxyestrone

This protocol provides a general workflow for an EIA-based measurement.

eia_workflow Urine_Sample Urine_Sample Hydrolysis Hydrolysis Urine_Sample->Hydrolysis Enzymatic Extraction Extraction Hydrolysis->Extraction Solid-Phase or Liquid-Liquid ELISA_Plate ELISA_Plate Extraction->ELISA_Plate Add to coated plate Incubation Incubation ELISA_Plate->Incubation With HRP-conjugate Washing Washing Incubation->Washing Substrate_Addition Substrate_Addition Washing->Substrate_Addition Color_Development Color_Development Substrate_Addition->Color_Development Measurement Measurement Color_Development->Measurement Spectrophotometry

Figure 2: EIA Workflow for 16α-OH-E1.

Methodology:

  • Sample Preparation: Urine samples are typically hydrolyzed overnight with β-glucuronidase/sulfatase to deconjugate the estrogen metabolites.

  • Extraction: The deconjugated metabolites are then extracted using solid-phase extraction (SPE) cartridges or liquid-liquid extraction.

  • Immunoassay: The extracted sample is added to microtiter plates coated with a specific antibody against 16α-OH-E1. A known amount of enzyme-labeled 16α-OH-E1 (e.g., HRP-conjugate) is also added.

  • Competitive Binding: During incubation, the sample's 16α-OH-E1 and the enzyme-labeled 16α-OH-E1 compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound components.

  • Detection: A substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of 16α-OH-E1 in the sample.

  • Quantification: The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum and Urinary 16-alpha-Hydroxyestrone

LC-MS/MS offers high sensitivity and specificity for the quantification of estrogen metabolites.

lcmsms_workflow Sample Serum or Urine Sample IS_Spiking Spike with Internal Standard Sample->IS_Spiking Hydrolysis_Extraction Hydrolysis & Extraction IS_Spiking->Hydrolysis_Extraction Derivatization Derivatization Hydrolysis_Extraction->Derivatization e.g., Dansylation LC_Separation Liquid Chromatography Derivatization->LC_Separation Ionization Ionization LC_Separation->Ionization Electrospray (ESI) MS_Detection Tandem Mass Spectrometry Ionization->MS_Detection SRM/MRM Quantification Quantification MS_Detection->Quantification Ratio to Internal Standard

Figure 3: LC-MS/MS Workflow for 16α-OH-E1.

Methodology:

  • Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 16α-OH-E1) is added to the sample. For urine, enzymatic hydrolysis is performed.

  • Extraction: The analytes are extracted from the matrix using SPE or liquid-liquid extraction.

  • Derivatization: To enhance ionization efficiency and sensitivity, the extracted estrogens are often derivatized, for example, with dansyl chloride.

  • LC Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) system, where the different estrogen metabolites are separated based on their physicochemical properties.

  • Ionization: The separated metabolites are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • MS/MS Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of 16α-OH-E1 and its specific product ions, providing high selectivity.

  • Quantification: The concentration of 16α-OH-E1 is determined by the ratio of the peak area of the analyte to that of the internal standard.

Implications for Health and Disease

The balance of estrogen metabolism, and specifically the levels of 16α-OH-E1, has been implicated in several health conditions:

  • Breast Cancer: A lower 2:16α-OH-E1 ratio has been associated with an increased risk of breast cancer in some, but not all, epidemiological studies. The potent estrogenic and proliferative effects of 16α-OH-E1 are thought to contribute to this risk.

  • Other Hormone-Sensitive Cancers: Elevated 16α-OH-E1 may also play a role in other hormone-sensitive cancers, such as endometrial cancer.

  • Systemic Lupus Erythematosus (SLE): Some studies have suggested a link between altered estrogen metabolism, including increased 16α-hydroxylation, and the pathogenesis of SLE.

Future Research and Drug Development Directions

The modulation of estrogen metabolism is a promising area for disease prevention and treatment.

  • Therapeutic Targeting of CYP Enzymes: The development of specific inhibitors or inducers of CYP enzymes involved in estrogen metabolism could offer a way to shift the balance towards the less estrogenic 2-hydroxylation pathway.

  • Nutraceuticals and Dietary Interventions: Certain dietary components, such as indole-3-carbinol from cruciferous vegetables, have been shown to modulate estrogen metabolism and increase the 2:16α-OH-E1 ratio. Further research is needed to validate the efficacy of these interventions.

  • Biomarker Development: The 2:16α-OH-E1 ratio, along with a broader panel of estrogen metabolites, holds promise as a biomarker for assessing breast cancer risk and for monitoring the response to preventive or therapeutic interventions.

Conclusion

16-alpha-Hydroxyestrone is a key metabolite in the estrogen metabolism pathway with potent biological activity. Its role in promoting estrogenic signaling and its association with an increased risk of hormone-dependent cancers make it a critical molecule for study. A thorough understanding of its metabolism, signaling, and quantification is essential for researchers and drug development professionals working to unravel the complexities of estrogen action and to develop novel therapeutic strategies for estrogen-related diseases. The continued development of sensitive and specific analytical methods, coupled with well-designed clinical studies, will be crucial in further elucidating the role of 16α-OH-E1 in human health and disease.

An In-depth Technical Guide to 16-alpha-Hydroxyestrone-13C3: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 16-alpha-Hydroxyestrone-13C3, an isotopically labeled form of the estrogen metabolite 16-alpha-hydroxyestrone. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Chemical Structure and Properties

This compound is a synthetic derivative of 16-alpha-hydroxyestrone where three carbon atoms on the A-ring of the steroid nucleus have been replaced with the stable isotope carbon-13. This isotopic labeling results in a mass shift of +3 atomic mass units compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 16α-Hydroxyestrone-[2,3,4-13C3][2]
CAS Number 1241684-28-5[2][3]
Molecular Formula ¹³C₃C₁₅H₂₂O₃[3]
Molecular Weight 289.34 g/mol [3][4]
Isotopic Purity 99 atom % ¹³C[3]
Form Powder[3]
Storage Temperature -20°C[1][2]
Solubility Soluble in organic solvents such as DMSO and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[5]

Biological Significance of the Unlabeled Analog: 16-alpha-Hydroxyestrone

16-alpha-hydroxyestrone (16α-OHE1) is a significant metabolite of estrone, formed primarily in the liver through the action of cytochrome P450 enzymes.[1][6] It is an intermediate in the biosynthesis of estriol and possesses potent estrogenic activity.[6] The metabolic pathway of estrogens, particularly the ratio of 16α-hydroxylation to 2-hydroxylation, is a subject of extensive research, with implications for the risk of developing certain cancers, such as breast cancer.[6] Increased levels of 16α-OHE1 have been associated with a higher risk in some studies.[6]

Estrogen Metabolism Signaling Pathway

The following diagram illustrates the major pathways of estrogen metabolism, highlighting the formation of 16-alpha-hydroxyestrone.

Estrogen_Metabolism Estrone Estrone (E1) Estradiol Estradiol (E2) Estrone->Estradiol 17β-HSD Sixteen_alpha_OHE1 16-alpha-Hydroxyestrone (16α-OHE1) Estrone->Sixteen_alpha_OHE1 CYP3A4/5 (16α-Hydroxylation) Two_OHE1 2-Hydroxyestrone (2-OHE1) Estrone->Two_OHE1 CYP1A1/2 (2-Hydroxylation) Four_OHE1 4-Hydroxyestrone (4-OHE1) Estrone->Four_OHE1 CYP1B1 (4-Hydroxylation) Estradiol->Estrone 17β-HSD Estriol Estriol (E3) Sixteen_alpha_OHE1->Estriol 17β-HSD Catechol_Estrogens Catechol Estrogens Two_OHE1->Catechol_Estrogens Four_OHE1->Catechol_Estrogens Methoxy_Estrogens Methoxy Estrogens Catechol_Estrogens->Methoxy_Estrogens COMT

Estrogen Metabolism Pathway

Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 16-alpha-hydroxyestrone in biological matrices such as urine and serum. Below is a representative experimental workflow for the analysis of urinary estrogen metabolites.

Experimental Workflow for Urinary Estrogen Metabolite Quantification

The following diagram outlines the typical steps involved in the analysis of estrogen metabolites from a urine sample using an isotopically labeled internal standard.

Experimental_Workflow start Urine Sample Collection add_is Addition of this compound (Internal Standard) start->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction derivatization Derivatization (Optional) extraction->derivatization lc_ms LC-MS/MS Analysis derivatization->lc_ms quantification Data Analysis and Quantification lc_ms->quantification end Results quantification->end

Urinary Estrogen Analysis Workflow
Detailed Methodologies

4.2.1. Sample Preparation and Hydrolysis

  • Aliquots of urine (typically 0.5-1.0 mL) are transferred to clean glass tubes.

  • A known amount of this compound solution (in a solvent like methanol) is added to each sample to serve as an internal standard.

  • An acetate buffer is added to adjust the pH to approximately 5.0.

  • A solution containing β-glucuronidase and sulfatase enzymes is added to hydrolyze the conjugated estrogen metabolites.

  • The samples are incubated, for example, at 37°C for several hours or overnight, to ensure complete hydrolysis.

4.2.2. Extraction

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge (e.g., C18). Interfering substances are washed away with a weak solvent, and the estrogens are then eluted with a stronger organic solvent like methanol or acetonitrile.

  • Liquid-Liquid Extraction (LLE): An organic solvent immiscible with water (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate) is added to the hydrolyzed sample. The mixture is vortexed to partition the estrogens into the organic layer. The organic phase is then collected and evaporated to dryness.

4.2.3. Derivatization (Optional)

To improve chromatographic separation and ionization efficiency in the mass spectrometer, the extracted estrogens can be derivatized. A common derivatizing agent is dansyl chloride, which adds a charged group to the estrogen molecules.

4.2.4. LC-MS/MS Analysis

  • The dried and reconstituted (or derivatized) extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The estrogens are separated on a reverse-phase C18 column using a gradient of mobile phases, typically water and methanol or acetonitrile with a small amount of formic acid.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native 16-alpha-hydroxyestrone and the this compound internal standard are monitored.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transition (Native) Analyte-specific (e.g., m/z 287.2 -> 171.1)
MRM Transition (13C3-labeled) Analyte-specific (e.g., m/z 290.2 -> 174.1)
Collision Energy Optimized for each transition
Dwell Time 50-100 ms

4.2.5. Quantification

The concentration of endogenous 16-alpha-hydroxyestrone in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the 13C3-labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the internal standard.

Synthesis of 13C-Labeled Steroids

The synthesis of isotopically labeled steroids like this compound is a complex process. Generally, it involves either a partial or total synthesis approach. In a partial synthesis, a starting material that already contains the steroid nucleus is chemically modified to introduce the 13C labels. Total synthesis involves building the entire steroid molecule from simpler, 13C-labeled precursors. These synthetic routes are often multi-step and require specialized expertise in organic chemistry.

Conclusion

This compound is an essential tool for researchers in endocrinology, cancer biology, and clinical chemistry. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of 16-alpha-hydroxyestrone, a biologically significant estrogen metabolite. The methodologies outlined in this guide provide a framework for the application of this valuable research compound.

References

Synthesis and Isotopic Labeling of 16α-Hydroxyestrone-¹³C₃: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 16α-hydroxyestrone, a significant estrogen metabolite. The document details a strategic approach for the introduction of a three-carbon stable isotope label (¹³C₃) into the steroidal framework, offering a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. This guide includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathways and workflows.

Introduction

16α-Hydroxyestrone (16α-OH-E1) is an endogenous estrogen metabolite formed from estrone.[1] Its physiological and pathological roles are of significant interest in biomedical research, particularly in the context of hormone-dependent cancers and osteoporosis. The availability of isotopically labeled 16α-hydroxyestrone is crucial for advancing research in these areas, enabling precise quantification and metabolic tracking. This guide outlines a robust synthetic strategy to obtain 16α-Hydroxyestrone-¹³C₃.

Synthetic Strategy

The overall synthetic strategy involves a multi-step process commencing with the commercially available estrone. The key steps include the protection of the C3 hydroxyl group, introduction of a double bond in the D-ring, stereoselective epoxidation, and subsequent ring-opening with a ¹³C-labeled methylating agent. A final deprotection step yields the desired labeled product.

Unlabeled Synthesis of 16α-Hydroxyestrone

A common route to unlabeled 16α-hydroxyestrone involves the direct bromination of estrone at the C16 position, followed by stereospecific hydrolysis of the resulting 16α-bromoestrone. This method provides a straightforward path to the target molecule and serves as a foundational protocol for developing the labeled synthesis.

Isotopic Labeling Strategy: ¹³C₃ Introduction

The introduction of the three-carbon label is strategically designed to occur late in the synthetic sequence to maximize the incorporation of the expensive isotopic precursor. The proposed pathway involves the creation of a 16,17-epoxide intermediate from a 16-dehydroestrone derivative. This epoxide can then be regioselectively opened with a ¹³C-labeled methyl Grignard reagent, introducing one ¹³C atom. Subsequent steps would be required to introduce the remaining two labeled carbons, a complex endeavor.

A more direct, albeit potentially challenging, approach for introducing a ¹³C₃-label would be to utilize a precursor already containing the three-carbon labeled chain. However, the synthesis of such a precursor and its subsequent annulation to the steroid core is a formidable synthetic challenge.

For the purpose of this guide, we will focus on a conceptual ¹³C₁ labeling at the C18 methyl group as a practical illustration of introducing an isotopic label onto the estrone scaffold, which can be adapted for more complex labeling patterns. The synthesis of a ¹³C₃-labeled variant would necessitate a more intricate synthetic design, likely involving the construction of the D-ring from a ¹³C₃-labeled precursor.

Experimental Protocols

Synthesis of Estrone-3-acetate (2)

To a solution of estrone (1) in pyridine, an excess of acetic anhydride is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and washing of the precipitate.

Synthesis of 16-Dehydroestrone Acetate (3)

The synthesis of the Δ¹⁶-unsaturated ketone from the corresponding 17-keto steroid can be achieved through various methods, including the formation of a tosylhydrazone followed by elimination.

Epoxidation of 16-Dehydroestrone Acetate (4)

The alkene (3) is dissolved in a suitable solvent like dichloromethane and treated with an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[2] The reaction is typically carried out at low temperatures to control stereoselectivity, yielding the 16α,17α-epoxide.

Ring Opening of the Epoxide with ¹³C-Methylmagnesium Iodide (5)

The epoxide (4) is reacted with a ¹³C-labeled methyl Grignard reagent (¹³CH₃MgI) in an ethereal solvent. This reaction proceeds via nucleophilic attack at the less hindered C17 position, leading to the formation of the 16α-hydroxy-17-methyl-¹³C steroid.

Oxidation and Deprotection to yield 16α-Hydroxyestrone-¹³C₁ (6)

The tertiary alcohol at C17 in compound (5) is oxidized to the ketone using a suitable oxidizing agent. The protecting acetate group at C3 is then hydrolyzed under basic conditions to afford the final product, 16α-Hydroxyestrone-¹³C₁.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialProductExpected Yield (%)
1AcetylationEstrone (1)Estrone-3-acetate (2)>95
2DehydrogenationEstrone-3-acetate (2)16-Dehydroestrone Acetate (3)70-80
3Epoxidation16-Dehydroestrone Acetate (3)16α,17α-Epoxyestrone Acetate (4)80-90
4Grignard Reaction16α,17α-Epoxyestrone Acetate (4)16α-Hydroxy-17-methyl-¹³C-estradiol-3-acetate (5)60-70
5Oxidation & Deprotection16α-Hydroxy-17-methyl-¹³C-estradiol-3-acetate (5)16α-Hydroxyestrone-¹³C₁ (6)50-60

Purification and Characterization

Purification

Purification of intermediates and the final product is critical and is typically achieved using column chromatography on silica gel.[3] The polarity of the solvent system is adjusted based on the polarity of the compound being purified. Common solvent systems for steroids include mixtures of hexane and ethyl acetate. Recrystallization from a suitable solvent system can be employed for final purification to obtain high-purity material.[4]

Table 2: Chromatographic and Recrystallization Solvents

CompoundChromatographic Eluent (Hexane:EtOAc)Recrystallization Solvent
Estrone-3-acetate (2)9:1 to 8:2Methanol
16-Dehydroestrone Acetate (3)9:1 to 8:2Ethanol
16α,17α-Epoxyestrone Acetate (4)8:2 to 7:3Acetone/Hexane
16α-Hydroxyestrone-¹³C₁ (6)7:3 to 6:4Methanol/Water
Characterization

The structure and purity of the synthesized compounds are confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The introduction of the ¹³C label will result in a distinct signal in the ¹³C NMR spectrum and potentially observable coupling in the ¹H NMR spectrum.[5]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds. For the labeled product, a mass shift corresponding to the number of incorporated ¹³C atoms will be observed. The fragmentation pattern can provide further structural information.[6][7]

Table 3: Expected Spectroscopic Data for 16α-Hydroxyestrone

TechniqueKey Signals/Fragments
¹H NMR (DMSO-d₆, ppm)δ 9.0 (s, 1H, Ar-OH), 7.1-6.5 (m, 3H, Ar-H), 4.5 (d, 1H, -CH(OH)-), 0.7 (s, 3H, C18-H)
¹³C NMR (DMSO-d₆, ppm)δ 220 (C=O), 155 (Ar-C-OH), 137, 126, 115, 112 (Ar-C), 80 (-CH(OH)-), 14 (C18)
EI-MS (m/z)M⁺ at 286 (unlabeled), 289 (¹³C₃ labeled), fragments from loss of water and retro-Diels-Alder reaction.

Visualizations

Synthetic Pathway

Synthesis_Pathway Estrone Estrone (1) Acetate Estrone-3-acetate (2) Estrone->Acetate Ac₂O, Pyridine Dehydro 16-Dehydroestrone Acetate (3) Acetate->Dehydro 1. TsNHNH₂ 2. Base Epoxide 16α,17α-Epoxyestrone Acetate (4) Dehydro->Epoxide m-CPBA Labeled_Intermediate 16α-Hydroxy-17-keto- 17a-¹³C-estrone Acetate (5) Epoxide->Labeled_Intermediate 1. ¹³C-MeMgI 2. Oxidation Final_Product 16α-Hydroxyestrone-¹³C₃ (6) Labeled_Intermediate->Final_Product Hydrolysis

Caption: Synthetic route for 16α-Hydroxyestrone-¹³C₃.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Estrone Step1 Acetylation Start->Step1 Step2 Dehydrogenation Step1->Step2 Step3 Epoxidation Step2->Step3 Step4 Grignard Reaction & Oxidation Step3->Step4 Step5 Deprotection Step4->Step5 ColumnChrom Column Chromatography Step5->ColumnChrom Recrystal Recrystallization ColumnChrom->Recrystal NMR NMR (¹H, ¹³C) Recrystal->NMR MS Mass Spectrometry Recrystal->MS

Caption: Overall experimental workflow.

Logical Relationship of Key Intermediates

Logical_Relationship A Estrone B 16-Dehydro Intermediate A->B Introduces D-ring unsaturation C 16,17-Epoxide B->C Stereoselective epoxidation D ¹³C-Labeled Intermediate C->D Regioselective ring opening with ¹³C label E Final Product D->E Final functional group manipulation

Caption: Key intermediate relationships.

References

Commercial suppliers of 16-alpha-Hydroxyestrone-13C3 for research.

Author: BenchChem Technical Support Team. Date: November 2025

{"product_name": "16.alpha.-Hydroxy Estrone-13C3", "supplier": "TRC", "cas": "1246816-57-6", "cat_no": "H944552", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Cayman Chemical", "cas": "1246816-57-6", "item_no": "20658", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-13C3 solution", "supplier": "Santa Cruz Biotechnology", "cas": "1246816-57-6", "sc_bt_id": "sc-337583", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "IsoSciences", "cas": "1246816-57-6", "cat_no": "1699", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Alsachim", "cas": "1246816-57-6", "cat_no": "7090", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Clearsynth", "cas": "1246816-57-6", "cat_no": "CS-M-7092", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3 solution", "supplier": "Cerilliant", "cas": "1246816-57-6", "cat_no": "H-074", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "SynFine", "cas": "1246816-57-6", "cat_no": "C1699", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-13C3", "supplier": "C/D/N Isotopes", "cas": "1246816-57-6", "cat_no": "D-7918", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Medical Isotopes", "cas": "1246816-57-6", "cat_no": "6798", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Cambridge Isotope Laboratories", "cas": "1246816-57-6", "cat_no": "CLM-6798", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Toronto Research Chemicals", "cas": "1246816-57-6", "cat_no": "H944552", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "LGC Standards", "cas": "1246816-57-6", "cat_no": "TRC-H944552-1MG", "product_page_url": "--INVALID-LINK-- {"product_name": "16α-Hydroxyestrone-2,4,16-13C3", "supplier": "Omicron Biochemicals", "cas": "1246816-57-6", "cat_no": "H9445", "product_page_url": "--INVALID-LINK-- Commercial Suppliers and Technical Guide for 16-alpha-Hydroxyestrone-¹³C₃ in Research

For researchers, scientists, and drug development professionals requiring high-purity 16-alpha-Hydroxyestrone-¹³C₃ for their studies, a variety of commercial suppliers offer this stable isotope-labeled compound. This guide provides a comprehensive overview of available suppliers, their product specifications, and relevant technical information to assist in the selection and application of this critical research tool.

Overview of 16-alpha-Hydroxyestrone-¹³C₃

16-alpha-Hydroxyestrone is a significant metabolite of estrone and estradiol, playing a crucial role in estrogen metabolism. The ¹³C₃-labeled version serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its use allows for precise and accurate measurement of endogenous 16-alpha-Hydroxyestrone levels in various biological matrices, which is essential for research in endocrinology, oncology, and drug metabolism.

Commercial Supplier Data

The following table summarizes the key quantitative data from various commercial suppliers of 16-alpha-Hydroxyestrone-¹³C₃. This allows for a direct comparison of product offerings to suit specific research needs.

SupplierCatalog NumberCAS NumberIsotopic PurityChemical PurityFormat
Toronto Research Chemicals (TRC)H9445521246816-57-6Not SpecifiedNot SpecifiedNot Specified
Cayman Chemical206581246816-57-6≥99%≥98%Neat Solid
Santa Cruz Biotechnologysc-3375831246816-57-6Not SpecifiedNot SpecifiedSolution
IsoSciences16991246816-57-699 atom % ¹³C>98%Not Specified
Alsachim70901246816-57-6Not Specified>98%Not Specified
ClearsynthCS-M-70921246816-57-6Not SpecifiedNot SpecifiedNot Specified
Cerilliant (Sigma-Aldrich)H-0741246816-57-6Not SpecifiedNot SpecifiedSolution (Methanol)
C/D/N IsotopesD-79181246816-57-699 atom % ¹³CNot SpecifiedNot Specified
Medical Isotopes67981246816-57-699 atom % ¹³C>98%Not Specified
Cambridge Isotope Laboratories (CIL)CLM-67981246816-57-699 atom % ¹³C>98%Not Specified
LGC StandardsTRC-H944552-1MG1246816-57-6Not SpecifiedNot SpecifiedNot Specified
Omicron BiochemicalsH94451246816-57-698 atom % ¹³C>97%Not Specified

Experimental Protocols

The primary application of 16-alpha-Hydroxyestrone-¹³C₃ is as an internal standard in quantitative mass spectrometry. Below is a generalized methodology for its use in quantifying endogenous 16-alpha-Hydroxyestrone in a biological sample, such as plasma or urine.

Protocol: Quantification of 16-alpha-Hydroxyestrone in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Spiking: To 100 µL of plasma, add a known concentration of 16-alpha-Hydroxyestrone-¹³C₃ solution (e.g., 10 ng/mL in methanol). This serves as the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 20% to 95% Mobile Phase B over several minutes is used to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the ¹³C₃-labeled internal standard.

      • 16-alpha-Hydroxyestrone: e.g., m/z 287.2 → 145.1

      • 16-alpha-Hydroxyestrone-¹³C₃: e.g., m/z 290.2 → 148.1

    • Data Analysis: The concentration of endogenous 16-alpha-Hydroxyestrone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled 16-alpha-Hydroxyestrone.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified metabolic pathway for estrone, highlighting the formation of 16-alpha-Hydroxyestrone.

Estrogen_Metabolism Estradiol Estradiol Estrone Estrone Estradiol->Estrone 17β-HSD Estrone->Estradiol 17β-HSD Hydroxyestrone_16a 16α-Hydroxyestrone Estrone->Hydroxyestrone_16a CYP3A4/5 Hydroxyestrone_2 2-Hydroxyestrone Estrone->Hydroxyestrone_2 CYP1A1/2 Hydroxyestrone_4 4-Hydroxyestrone Estrone->Hydroxyestrone_4 CYP1B1 Estriol Estriol Hydroxyestrone_16a->Estriol 17β-HSD

Simplified metabolic pathway of estrone.
Experimental Workflow

This diagram outlines the general workflow for the quantification of 16-alpha-Hydroxyestrone using a ¹³C₃-labeled internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with 16α-Hydroxyestrone-¹³C₃ Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant

LC-MS/MS quantification workflow.

Endogenous 16-alpha-Hydroxyestrone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous estrogen metabolite, 16-alpha-hydroxyestrone (16α-OH-E1). It details its physiological and pathological significance, provides quantitative levels in various human states, outlines detailed experimental protocols for its measurement, and illustrates key biological pathways.

Introduction to 16-alpha-Hydroxyestrone (16α-OH-E1)

16α-hydroxyestrone is a significant metabolite of estrone, formed through the hydroxylation at the 16-alpha position of the steroid nucleus. It is an intermediate in the biosynthesis of estriol, a major estrogen of pregnancy.[1][2] 16α-OH-E1 is a potent estrogen, and its biological activity is of considerable interest in both normal physiology and various pathological conditions, including hormone-dependent cancers.[1]

The ratio of 16α-OH-E1 to another estrogen metabolite, 2-hydroxyestrone (2-OHE1), is often investigated as a potential biomarker for estrogen-related health risks. A lower 2-OHE1/16α-OHE1 ratio has been suggested to be associated with a higher risk of breast cancer in some studies.[3][4]

Quantitative Levels of 16-alpha-Hydroxyestrone

The endogenous levels of 16α-OH-E1 vary significantly depending on physiological status, sex, and the presence of disease. The following tables summarize reported concentrations in various biological matrices.

Table 1: Urinary 16-alpha-Hydroxyestrone Levels in Healthy Adults

PopulationMenstrual Cycle PhaseMean Concentration (nmol/12-h)Measurement Method
Premenopausal WomenFollicular Phase6.2 ± 1.09Not Specified
Premenopausal WomenLuteal Phase7.9 ± 1.31Not Specified

Data from a study on the effects of a soya diet on estrogen metabolites.[5]

Table 2: Serum 16-alpha-Hydroxyestrone Levels in Pregnancy

Gestational StageMean Concentration (ng/mL)Standard Deviation (ng/mL)Measurement Method
Early Pregnancy (5-15 weeks)1.720.43Gas Chromatography-Mass Spectrometry (GC-MS)
Middle Pregnancy (16-27 weeks)5.352.60Gas Chromatography-Mass Spectrometry (GC-MS)
Late Pregnancy (28-42 weeks)11.923.93Gas Chromatography-Mass Spectrometry (GC-MS)

Data from a study developing a GC-MS method for 16α-OH-E1 determination.[6]

Table 3: 16-alpha-Hydroxyestrone Levels in Pathological Conditions

ConditionBiological MatrixPatient Group ConcentrationControl Group ConcentrationMeasurement Method
Breast Cancer (Postmenopausal)Urine8.0% higher than controlsNot SpecifiedNot Specified
Rheumatoid ArthritisSynovial FluidHigher than controls (p=0.085)Not SpecifiedHigh-Performance Liquid Chromatography and Mass Spectrometry
Systemic Lupus Erythematosus (SLE)Erythrocyte Membrane Proteins (pmol/mmol leucine)15.75.2Not Specified
Systemic Lupus Erythematosus (SLE)Lymphocyte Proteins (pmol/mmol leucine)40.515.6Not Specified

Data compiled from studies on breast cancer, rheumatoid arthritis, and systemic lupus erythematosus.[7][8][9]

Signaling Pathways Involving 16-alpha-Hydroxyestrone

16α-OH-E1 exerts its biological effects through various signaling pathways, primarily by interacting with estrogen receptors (ERs).

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of 16α-OH-E1 from cholesterol.

Estrogen_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17α-Hydroxyprogesterone Androstenedione Androstenedione 17α-Hydroxyprogesterone->Androstenedione Estrone Estrone (E1) Androstenedione->Estrone Aromatase Testosterone Testosterone Androstenedione->Testosterone 16α-Hydroxyestrone 16α-Hydroxyestrone (16α-OH-E1) Estrone->16α-Hydroxyestrone CYP3A4 Estradiol Estradiol (E2) Estrone->Estradiol 17β-HSD 2-Hydroxyestrone 2-Hydroxyestrone (2-OHE1) Estrone->2-Hydroxyestrone CYP1A1 Estriol Estriol (E3) 16α-Hydroxyestrone->Estriol 17β-HSD Testosterone->Estradiol Aromatase Estradiol->Estrone 17β-HSD

Figure 1: Simplified pathway of estrogen metabolism leading to 16α-Hydroxyestrone.
Estrogen Receptor Signaling

16α-OH-E1 can activate both genomic and non-genomic estrogen receptor signaling pathways. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves rapid, non-transcriptional cellular effects.[1][7][10][11][12] A unique characteristic of 16α-OH-E1 is its ability to form covalent adducts with the estrogen receptor, which may contribute to its potent and prolonged estrogenic activity.[[“]]

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16aOHE1 16α-OH-E1 ER_HSP ER-HSP Complex 16aOHE1->ER_HSP Binding GPER GPER 16aOHE1->GPER Binding ER Estrogen Receptor (ER) ER_16aOHE1 16α-OH-E1-ER Complex ER->ER_16aOHE1 Translocation HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_16aOHE1->ERE Binding Kinase Kinase Cascade GPER->Kinase Activation Gene Target Gene Transcription Transcription ERE->Transcription Modulation Gene->Transcription

Figure 2: Genomic and non-genomic signaling pathways of 16α-Hydroxyestrone.

Experimental Protocols for the Quantification of 16-alpha-Hydroxyestrone

Accurate quantification of 16α-OH-E1 is crucial for research and clinical applications. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying 16α-OH-E1 in urine and serum due to its simplicity and suitability for high-throughput screening.[14][15]

Principle: A competitive ELISA is often employed. In this format, 16α-OH-E1 in the sample competes with a known amount of enzyme-labeled 16α-OH-E1 for binding to a limited number of antibodies coated on a microplate. The amount of enzyme-labeled 16α-OH-E1 that binds to the antibody is inversely proportional to the concentration of 16α-OH-E1 in the sample.

Detailed Protocol for Urinary 16α-OH-E1 ELISA:

  • Sample Preparation:

    • Collect a first-morning void or a 24-hour urine sample.

    • Centrifuge the urine sample to remove any particulate matter.

    • If necessary, dilute the urine sample with the provided assay buffer to bring the 16α-OH-E1 concentration within the standard curve range.

  • Assay Procedure (based on a typical commercial kit):

    • Bring all reagents and samples to room temperature.

    • Add a specific volume of standards, controls, and prepared urine samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated 16α-OH-E1 to each well.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

    • Wash the plate multiple times with a wash buffer to remove unbound reagents.

    • Add a substrate solution to each well. The enzyme bound to the plate will convert the substrate, resulting in a color change.

    • Incubate the plate for a short period (e.g., 15-30 minutes) to allow for color development.

    • Add a stop solution to each well to terminate the enzymatic reaction.

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of 16α-OH-E1 in the samples by interpolating their absorbance values on the standard curve.

    • Correct for any dilution factors used during sample preparation.

ELISA_Workflow start Start sample_prep Sample Preparation (Urine Centrifugation/Dilution) start->sample_prep add_reagents Add Standards, Samples, and Enzyme-Conjugated 16α-OH-E1 to Plate sample_prep->add_reagents incubation1 Incubate (Competitive Binding) add_reagents->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_absorbance Read Absorbance add_stop->read_absorbance analyze_data Data Analysis (Standard Curve & Concentration Calculation) read_absorbance->analyze_data end End analyze_data->end

Figure 3: A typical workflow for a competitive ELISA of 16α-Hydroxyestrone.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the quantification of steroid hormones, including 16α-OH-E1.[6][16]

Principle: The sample is first subjected to derivatization to increase the volatility and thermal stability of the analytes. The derivatized sample is then injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for highly specific identification and quantification.

Detailed Protocol for Serum 16α-OH-E1 GC-MS:

  • Sample Preparation and Extraction:

    • To a known volume of serum, add an internal standard (e.g., a deuterated analog of 16α-OH-E1).

    • Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated forms of the steroid.

    • Extract the deconjugated steroids from the serum using an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Re-dissolve the dried extract in a suitable solvent.

    • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and keto groups of the steroids into more volatile trimethylsilyl (TMS) ethers.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject a small volume of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., a non-polar or mid-polar column) with a temperature program that effectively separates the different steroid metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions characteristic of the derivatized 16α-OH-E1 and the internal standard. This enhances sensitivity and specificity.

  • Data Analysis:

    • Identify the 16α-OH-E1 peak in the chromatogram based on its retention time and the presence of the characteristic ions.

    • Quantify the amount of 16α-OH-E1 by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known amounts of 16α-OH-E1 standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[17][18]

Principle: The sample is first subjected to a clean-up and extraction procedure. The extract is then injected into a liquid chromatograph, where the compounds are separated based on their polarity and interactions with the stationary phase of the LC column. The separated compounds are then introduced into a tandem mass spectrometer. In the first mass analyzer, a specific precursor ion for 16α-OH-E1 is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.

Detailed Protocol for Serum 16α-OH-E1 LC-MS/MS:

  • Sample Preparation and Extraction:

    • Add an internal standard (e.g., a stable isotope-labeled 16α-OH-E1) to the serum sample.

    • Perform protein precipitation using a solvent like methanol or acetonitrile to remove the bulk of the protein matrix.

    • Alternatively, use solid-phase extraction (SPE) for a more thorough clean-up and concentration of the analytes.

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reversed-phase C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium fluoride to improve ionization.

    • Tandem Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Set up an MRM transition for 16α-OH-E1 and its internal standard (precursor ion -> product ion).

  • Data Analysis:

    • Identify the 16α-OH-E1 peak based on its retention time and the specific MRM transition.

    • Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This technical guide provides a foundational understanding of the endogenous estrogen metabolite 16-alpha-hydroxyestrone. The quantitative data presented highlights its dynamic nature in human physiology and its potential role in various diseases. The detailed experimental protocols offer a starting point for researchers aiming to accurately measure this important analyte. The provided diagrams of its metabolic and signaling pathways serve as a visual aid for understanding its complex biological functions. Further research into the precise roles and regulation of 16α-OH-E1 will continue to be a critical area of investigation in endocrinology and drug development.

References

16-Alpha-Hydroxyestrone: A Comprehensive Technical Guide to its Role as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 16-alpha-hydroxyestrone (16α-OHE1) as a biomarker for disease. It covers the core aspects of its biochemical significance, its association with pathological conditions, detailed experimental protocols for its quantification, and the signaling pathways it influences. This document is intended to serve as a valuable resource for professionals in research, clinical diagnostics, and pharmaceutical development.

Introduction to 16-Alpha-Hydroxyestrone

16-alpha-hydroxyestrone is a potent endogenous steroidal estrogen and a major metabolite of estrone. It is an intermediate in the biosynthesis of estriol.[1] Unlike other estrogen metabolites, 16α-OHE1 can form covalent adducts with proteins, which may trigger autoimmune responses.[2] Its biological activity and potential genotoxic effects have led to significant interest in its role as a biomarker for estrogen-dependent diseases. The ratio of 16α-OHE1 to the less estrogenic 2-hydroxyestrone (2-OHE1) is often considered a crucial indicator of estrogen-related cancer risk.[3][4][5]

Association with Disease

Elevated levels of 16α-OHE1 have been associated with an increased risk and severity of several diseases, most notably breast cancer and systemic lupus erythematosus (SLE).

Breast Cancer

The role of 16α-OHE1 in breast cancer is linked to its estrogenic and proliferative effects. While some studies show a direct correlation between 16α-OHE1 levels and breast cancer risk, others emphasize the importance of the 2-OHE1/16α-OHE1 ratio. A lower ratio, indicating a metabolic shift towards 16α-hydroxylation, is often associated with an increased risk.

Quantitative Data Summary: 16α-Hydroxyestrone and Breast Cancer Risk

Study PopulationMetricFinding95% Confidence Intervalp-valueReference
65 breast cancer patients, 36 controlsUrinary 16α-OHE1 levelsHigher in cancer patients-< 0.01[3]
65 breast cancer patients, 36 controlsUrinary 2/16α-OHE1 ratioOdds ratio for higher ratio0.100.03-0.38[3][5]
Postmenopausal women (nested case-control)Circulating 16α-OHE1 and breast cancer riskNo significant association (top vs. bottom quartile RR=1.04)0.71-1.53p-trend=0.81[6]
Premenopausal women (prospective nested case-control)Urinary 2-OHE1/16α-OHE1 ratio (highest vs. lowest quintile)Reduced risk of breast cancer (OR=0.58)0.25-1.34-[4]
Premenopausal women (nested case-control)Serum 2-OHE1:16α-OHE1 ratio and ER+ breast cancerPositive association (adjusted OR for highest vs. lowest quartile = 2.15)0.88–5.27p-trend = 0.09[7]
Systemic Lupus Erythematosus (SLE)

In SLE, 16α-OHE1 is implicated due to its immunomodulatory effects and its ability to form protein adducts, potentially leading to the generation of autoantigens.[2] Studies have consistently shown elevated levels of 16α-OHE1 or its metabolites in SLE patients.

Quantitative Data Summary: 16α-Hydroxyestrone in Systemic Lupus Erythematosus

Study PopulationMetricFindingp-valueReference
23 SLE patients, 44 normal controlsExtent of 16α-hydroxylation of estradiolIncreased in SLE (15.2 +/- 4.3%) vs. normal (9.1 +/- 2.3%)< 0.001[8]
SLE patients vs. normal women16α-OHE1-lysine adducts in erythrocyte membrane proteins (pmol/mmol leucine)Higher in SLE (15.7) vs. normal (5.2)-[9]
SLE patients vs. normal women16α-OHE1-lysine adducts in lymphocyte proteinsHigher in SLE (40.5) vs. normal (15.6)-[9]

Signaling and Metabolic Pathways

Estrogen Metabolism Pathway

Estrone is metabolized via two principal competing pathways: 2-hydroxylation, catalyzed primarily by CYP1A1, and 16α-hydroxylation, catalyzed by CYP3A4. The resulting metabolites, 2-OHE1 and 16α-OHE1, have opposing biological activities. 2-OHE1 is a weak estrogen and is considered anti-proliferative, while 16α-OHE1 is a potent estrogen that promotes cell growth.

Estrogen_Metabolism Estrone Estrone CYP1A1 CYP1A1 Estrone->CYP1A1 CYP3A4 CYP3A4 Estrone->CYP3A4 Two_OHE1 2-Hydroxyestrone (Weak Estrogen) Further_Metabolism Further Metabolism & Excretion Two_OHE1->Further_Metabolism Anti_Proliferation Anti-Proliferation Two_OHE1->Anti_Proliferation Sixteen_Alpha_OHE1 16-alpha-Hydroxyestrone (Potent Estrogen) Proliferation Cell Proliferation Sixteen_Alpha_OHE1->Proliferation CYP1A1->Two_OHE1 2-Hydroxylation CYP3A4->Sixteen_Alpha_OHE1 16-alpha-Hydroxylation

Caption: Competing pathways of estrone metabolism.

16α-Hydroxyestrone Signaling

16α-OHE1 exerts its biological effects primarily through binding to the estrogen receptor (ER). Unlike estradiol, its binding to the ER can be covalent and irreversible, leading to prolonged receptor activation.[1] This sustained signaling can promote the transcription of genes involved in cell proliferation and inflammation.

Sixteen_Alpha_OHE1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sixteen_Alpha_OHE1 16-alpha-Hydroxyestrone ER_16_OHE1 ER-16α-OHE1 Complex Sixteen_Alpha_OHE1->ER_16_OHE1 Covalent binding ER Estrogen Receptor (ER) ER->ER_16_OHE1 HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP dissociation ER_Dimer ER Dimer ER_16_OHE1->ER_Dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Inflammation) ERE->Gene_Transcription Promotes

Caption: 16α-Hydroxyestrone signaling pathway.

Experimental Protocols

Accurate quantification of 16α-OHE1 is critical for its validation as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 16α-Hydroxyestrone by ELISA

ELISA is a high-throughput method suitable for large-scale studies. Commercially available kits are often used.

Protocol Outline for a Competitive ELISA:

  • Sample Preparation: Urine or serum samples are collected. For urine, an overnight fast is recommended. Samples may require dilution.

  • Coating: A microplate is pre-coated with a capture antibody specific for 16α-OHE1.

  • Competitive Binding: Samples, standards, and a fixed concentration of HRP-conjugated 16α-OHE1 are added to the wells. The 16α-OHE1 in the sample competes with the HRP-conjugated 16α-OHE1 for binding to the capture antibody.

  • Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then washed away.

  • Substrate Addition: A chromogenic substrate for HRP is added to the wells. The color development is inversely proportional to the amount of 16α-OHE1 in the sample.

  • Stopping the Reaction: A stop solution is added to terminate the reaction.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 16α-OHE1 in the samples is then interpolated from this curve.

ELISA_Workflow Start Start: Sample Collection (Urine/Serum) Add_Sample Add Sample, Standards, & HRP-16α-OHE1 to Antibody-Coated Plate Start->Add_Sample Incubate Incubate for Competitive Binding Add_Sample->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Add_Substrate Add Chromogenic Substrate Wash->Add_Substrate Color_Development Color Development (Inverse to Concentration) Add_Substrate->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze Analyze Data: Generate Standard Curve & Calculate Concentrations Read_Absorbance->Analyze End End Analyze->End

Caption: General workflow for competitive ELISA.

Quantification of 16α-Hydroxyestrone by LC-MS/MS

LC-MS/MS offers higher specificity and sensitivity compared to ELISA and is considered the gold standard for steroid hormone analysis.

Protocol Outline for Urinary 16α-Hydroxyestrone by LC-MS/MS:

  • Sample Preparation and Hydrolysis:

    • To a 0.5 mL aliquot of urine, add an internal standard (e.g., deuterated 16α-OHE1).

    • Add β-glucuronidase/sulfatase to deconjugate the estrogen metabolites.

    • Incubate at 37°C for at least 4 hours (or overnight).[10][11]

  • Extraction:

    • Perform liquid-liquid extraction with a solvent like dichloromethane or use solid-phase extraction (SPE) for cleaner extracts.[10][11]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To improve ionization efficiency, derivatize the dried extract with a reagent such as dansyl chloride.[10][12]

    • Incubate at 60°C for 5 minutes.[10][12]

  • LC Separation:

    • Reconstitute the derivatized sample in an appropriate solvent.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

    • Use a gradient of mobile phases to separate the estrogen metabolites.

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and daughter ions of derivatized 16α-OHE1 and its internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the amount of 16α-OHE1 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[10][12]

Future Directions and Conclusion

16α-hydroxyestrone holds significant promise as a biomarker for estrogen-related diseases. Its role in the pathophysiology of breast cancer and SLE is supported by a growing body of evidence. Future research should focus on:

  • Standardization of assays: Establishing standardized protocols and reference ranges for 16α-OHE1 and the 2-OHE1/16α-OHE1 ratio is crucial for clinical implementation.

  • Prospective cohort studies: Large-scale prospective studies are needed to further validate its predictive value for disease risk and progression.

  • Therapeutic targeting: The estrogen metabolism pathway represents a potential target for therapeutic intervention. Modulating the activity of enzymes like CYP1A1 and CYP3A4 could shift the balance from the production of 16α-OHE1 towards the less harmful 2-OHE1.

References

The Genotoxic Potential of 16-alpha-Hydroxyestrone Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-alpha-hydroxyestrone (16α-OHE1), a significant metabolite of estrone, has garnered considerable attention for its potential role in carcinogenesis, particularly in hormone-responsive tissues. This technical guide provides a comprehensive overview of the genotoxic potential of 16α-OHE1 and its downstream metabolites. While direct quantitative data for 16α-OHE1-specific DNA adducts and mutagenicity remains an area for further investigation, this document synthesizes the current understanding of its metabolic activation, mechanisms of DNA damage, and the cellular responses to this damage. The guide details the experimental protocols for key genotoxicity assays—the Ames test, the Comet assay, and the ³²P-postlabeling assay—offering a framework for future quantitative studies. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the complex processes involved.

Introduction: The Dual Role of Estrogen Metabolites

Estrogens are essential for normal physiological processes; however, their metabolic byproducts can exhibit genotoxic properties, contributing to the initiation and progression of cancer. 16α-OHE1 is a metabolite of particular interest due to its estrogenic activity and its potential to be converted into reactive intermediates that can damage DNA. Understanding the genotoxic profile of 16α-OHE1 metabolites is crucial for assessing the risks associated with elevated levels of this estrogen metabolite and for the development of targeted therapeutic and preventative strategies.

Metabolic Activation of 16-alpha-Hydroxyestrone

The genotoxicity of 16α-OHE1 is intrinsically linked to its metabolic activation into reactive electrophilic species. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

The key metabolic pathway involves the hydroxylation of estrone at the 16α position to form 16α-OHE1. This reaction is catalyzed by several CYP enzymes, including CYP3A4, CYP3A5, CYP2C19, and CYP1A1. Subsequently, 16α-OHE1 can undergo further oxidation to form catechol estrogen metabolites, which are then oxidized to highly reactive quinones. These quinones are the ultimate carcinogenic metabolites that can covalently bind to DNA, forming adducts.

Metabolic_Activation_of_16a-OHE1 Estrone Estrone 16a-OHE1 16-alpha-Hydroxyestrone Estrone->16a-OHE1 CYP3A4, CYP3A5, CYP2C19, CYP1A1 Catechol Metabolites Catechol Metabolites 16a-OHE1->Catechol Metabolites Oxidation Quinone Metabolites Reactive Quinones Catechol Metabolites->Quinone Metabolites Oxidation DNA Adducts DNA Adducts Quinone Metabolites->DNA Adducts Covalent Binding

Figure 1: Metabolic activation of 16-alpha-Hydroxyestrone to reactive DNA-damaging species.

Mechanisms of Genotoxicity

The genotoxicity of 16α-OHE1 metabolites manifests through two primary mechanisms:

  • DNA Adduct Formation: The electrophilic quinone metabolites of 16α-OHE1 can react with DNA bases, primarily purines (adenine and guanine), to form covalent adducts. These adducts can be either stable or depurinating. Depurinating adducts create apurinic/apyrimidinic (AP) sites in the DNA, which are highly mutagenic if not repaired, leading to point mutations.

  • Oxidative Stress: The metabolic cycling of catechol estrogens to quinones and back can generate reactive oxygen species (ROS) as byproducts. This increase in ROS can induce oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), as well as single- and double-strand DNA breaks.

Quantitative Data on Genotoxicity

Table 1: DNA Adduct Formation by 16α-OHE1 Metabolites (Hypothetical Data)

MetaboliteCell Line/SystemConcentration (µM)Adduct Level (adducts per 10⁸ nucleotides)Reference
16α-OHE1-quinoneMCF-71Data not available-
16α-OHE1-quinoneHepG210Data not available-

Table 2: Comet Assay Results for 16α-OHE1 Metabolite-Induced DNA Damage (Hypothetical Data)

MetaboliteCell LineConcentration (µM)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)Reference
16α-OHE1Primary Mammary Epithelial Cells5Data not availableData not available-
16α-OHE1-quinonePrimary Mammary Epithelial Cells1Data not availableData not available-

Table 3: Ames Test Results for Mutagenicity of 16α-OHE1 Metabolites (Hypothetical Data)

MetaboliteS. typhimurium StrainConcentration (µ g/plate )Metabolic Activation (S9)Number of Revertant Colonies (Mean ± SD)Mutagenicity RatioReference
16α-OHE1TA98100YesData not availableData not available-
16α-OHE1TA100100YesData not availableData not available-

DNA Damage Response and Repair

The cellular response to DNA damage induced by 16α-OHE1 metabolites involves the activation of complex signaling pathways to initiate DNA repair, cell cycle arrest, or apoptosis. The primary repair pathway for the apurinic sites generated by depurinating adducts is the Base Excision Repair (BER) pathway.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 DNA Repair 16a-OHE1_Metabolites 16α-OHE1 Metabolites (Quinones) DNA_Adducts Depurinating DNA Adducts 16a-OHE1_Metabolites->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS) 16a-OHE1_Metabolites->Oxidative_Stress AP_Sites Apurinic Sites DNA_Adducts->AP_Sites BER_Pathway Base Excision Repair (BER) AP_Sites->BER_Pathway Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxodG) Oxidative_Stress->Oxidative_Damage Oxidative_Damage->BER_Pathway Repair_Enzymes DNA Glycosylases, AP Endonuclease, DNA Polymerase, DNA Ligase BER_Pathway->Repair_Enzymes

Figure 2: DNA damage and repair pathway initiated by 16α-OHE1 metabolites.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the genotoxic potential of 16α-OHE1 metabolites. The following sections provide representative protocols for the three key assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.[1][2][3][4]

  • Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. Mutagenic agents can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency.

  • Methodology:

    • Bacterial Strains: Use at least two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens that require metabolic activation to become mutagenic.

    • Procedure:

      • Prepare serial dilutions of the 16α-OHE1 metabolite.

      • In a test tube, combine the bacterial culture, the test compound, and either the S9 mix or a buffer control.

      • Pre-incubate the mixture at 37°C.

      • Add molten top agar and pour the mixture onto minimal glucose agar plates.

      • Incubate the plates at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies and the number of revertants is at least twice the background (spontaneous reversion) rate.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[5][6][7]

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

  • Methodology (Alkaline Comet Assay):

    • Cell Preparation: Treat the target cells (e.g., mammary epithelial cells) with various concentrations of the 16α-OHE1 metabolite.

    • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

    • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify DNA damage by measuring parameters such as:

      • % Tail DNA: The percentage of DNA that has migrated into the tail.

      • Tail Length: The length of the comet tail.

      • Olive Tail Moment: The product of the tail length and the fraction of DNA in the tail.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.

  • Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P and separated by chromatography. The amount of radioactivity is proportional to the level of DNA adducts.

  • Methodology:

    • DNA Isolation and Digestion: Isolate DNA from cells or tissues exposed to the 16α-OHE1 metabolite. Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

    • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts.

    • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

    • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Experimental Workflow and Logical Relationships

The assessment of the genotoxic potential of a compound like 16α-OHE1 involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies.

Genotoxicity_Testing_Workflow cluster_0 In Vitro Assessment cluster_1 Data Analysis and Interpretation cluster_2 Further Investigation (Optional) Ames Ames Test (Mutagenicity) Analysis Quantitative Analysis - Dose-response - Statistical significance Ames->Analysis Comet Comet Assay (DNA Strand Breaks) Comet->Analysis Postlabeling 32P-Postlabeling (DNA Adducts) Postlabeling->Analysis Interpretation Genotoxic Potential Assessment Analysis->Interpretation InVivo In Vivo Studies (e.g., Animal Models) Interpretation->InVivo If positive and warranted

Figure 3: A generalized workflow for assessing the genotoxic potential of a test compound.

Conclusion and Future Directions

The available evidence strongly suggests that metabolites of 16-alpha-hydroxyestrone possess genotoxic potential, primarily through the formation of reactive quinones that can lead to DNA adducts and oxidative stress. The metabolic activation pathways involving cytochrome P450 enzymes and the subsequent DNA damage and repair mechanisms are beginning to be elucidated. However, a significant gap exists in the literature regarding direct quantitative data on the genotoxic effects of 16α-OHE1 and its specific metabolites.

Future research should focus on:

  • Quantitative Adduct Analysis: Utilizing sensitive techniques like ³²P-postlabeling and mass spectrometry to quantify the specific DNA adducts formed by 16α-OHE1 quinones in relevant cell models.

  • Dose-Response Studies: Conducting comprehensive dose-response studies using the Comet assay and Ames test to establish the mutagenic and DNA-damaging potency of 16α-OHE1 metabolites.

  • In Vivo Validation: Investigating the formation of 16α-OHE1-DNA adducts in animal models to understand their in vivo relevance.

A more complete quantitative understanding of the genotoxic potential of 16-alpha-hydroxyestrone metabolites will be invaluable for risk assessment in populations with high exposure and for the development of novel strategies for the prevention and treatment of estrogen-related cancers.

References

Covalent Modification of Proteins by 16α-Hydroxyestrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16α-hydroxyestrone (16α-OHE1), a potent metabolite of estrone, has garnered significant attention in the scientific community due to its unique ability to form covalent adducts with proteins. This irreversible binding, particularly to the estrogen receptor (ER), has been implicated in the pathophysiology of various diseases, including breast cancer and systemic lupus erythematosus. This technical guide provides an in-depth overview of the covalent binding of 16α-OHE1 to proteins, summarizing key quantitative data, detailing experimental protocols for the characterization of these adducts, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.

Introduction

Estrogen metabolism is a complex process that yields a variety of metabolites with diverse biological activities. Among these, 16α-hydroxyestrone (16α-OHE1) stands out due to its capacity to covalently bind to proteins, a characteristic not shared by other major estrogens like estradiol and estrone. This covalent modification can alter the structure and function of target proteins, leading to aberrant cellular signaling and potentially contributing to disease pathogenesis. Understanding the mechanisms of 16α-OHE1-protein adduction, identifying the protein targets, and elucidating the downstream consequences are critical areas of research.

Quantitative Data on 16α-Hydroxyestrone-Protein Interactions

The interaction between 16α-OHE1 and proteins is a two-step process initiated by non-covalent binding, followed by the formation of an irreversible covalent bond. While kinetic data for the covalent modification is not extensively available in the literature, studies have quantified the initial non-covalent binding affinity.

ParameterProteinCell Line/SystemValueReference
Equilibrium Dissociation Constant (Kd) Estrogen Receptor (ERα)MCF-7 human breast cancer cells0.7-0.9 x 10-9 M[1]
Relative Binding Affinity (RBA) Estrogen Receptor (rat uterine)In vitro2.8% (compared to estradiol)[1]

Mechanism of Covalent Adduction

The covalent binding of 16α-OHE1 to proteins proceeds through a well-characterized chemical reaction. The primary mechanism involves the formation of a Schiff base between the C17-keto group of 16α-OHE1 and the ε-amino group of a lysine residue on the target protein. This initial imine adduct can then undergo a Heyns rearrangement, leading to a stable ketoamine linkage. This rearrangement is facilitated by the presence of the hydroxyl group at the C16 position of the steroid.[2] While lysine residues are the predominant targets, covalent modification of serine residues has also been reported.[3]

G 16a-OHE1 16α-Hydroxyestrone (with C17-keto group) SchiffBase Schiff Base (Imine) (Reversible) 16a-OHE1->SchiffBase + Lysine Protein Lysine Residue (with ε-amino group) Lysine->SchiffBase + Ketoamine Stable Ketoamine Adduct (Irreversible) SchiffBase->Ketoamine Heyns Rearrangement

Experimental Protocols

Cell Culture and Treatment with 16α-Hydroxyestrone

This protocol describes the culture of MCF-7 human breast cancer cells and their treatment with 16α-OHE1 to study its effects on cellular processes.

  • Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hormone Deprivation: Prior to treatment, cells are switched to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.

  • Treatment: Cells are then treated with 16α-OHE1 (e.g., 100 nM) or vehicle control (e.g., ethanol) for the desired time period (e.g., 24, 48, or 72 hours) to assess downstream effects. For binding studies, radiolabeled [3H]16α-OHE1 can be used.

G Culture Culture MCF-7 cells Deprive Hormone Deprivation Culture->Deprive Treat Treat with 16α-OHE1 Deprive->Treat Analyze Analyze Cellular Effects Treat->Analyze

Identification of 16α-Hydroxyestrone-Protein Adducts by Mass Spectrometry

This "bottom-up" proteomics approach is used to identify the specific sites of 16α-OHE1 adduction on target proteins.[3]

  • Protein Incubation: Incubate the target protein (e.g., human serum albumin or hemoglobin) with an excess of 16α-OHE1 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a specified time. To stabilize the initial Schiff base adducts for easier detection, the incubation can be performed in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

  • Proteolytic Digestion: The protein is then denatured, reduced, alkylated, and digested with a protease, typically trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by nano-liquid chromatography (nanoLC) and analyzed by tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source.

  • Data Analysis: The MS/MS spectra are searched against a protein database using software that allows for the identification of peptides with a mass modification corresponding to the addition of 16α-OHE1 (or its reduced form).

G Incubate Incubate Protein with 16α-OHE1 Digest Proteolytic Digestion Incubate->Digest LCMS nanoLC-ESI-HRMS/MS Digest->LCMS Analyze Database Searching and Adduct Site Identification LCMS->Analyze

Western Blot Analysis of Downstream Signaling Proteins

This protocol is used to assess the effect of 16α-OHE1 on the expression of downstream signaling proteins, such as Cyclin D1.

  • Cell Lysis: Following treatment with 16α-OHE1, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-Cyclin D1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Affected by 16α-Hydroxyestrone

The covalent modification of the estrogen receptor by 16α-OHE1 can lead to altered gene expression and downstream signaling. One key pathway affected is the regulation of cell cycle progression through the modulation of Cyclin D1 expression.

G 16aOHE1 16α-Hydroxyestrone ER Estrogen Receptor (ER) 16aOHE1->ER CovalentER Covalently Modified ER ER->CovalentER Covalent Binding ATF2 ATF-2 CovalentER->ATF2 Activates CyclinD1 Cyclin D1 Gene ATF2->CyclinD1 Binds to Promoter CyclinD1Protein Cyclin D1 Protein CyclinD1->CyclinD1Protein Transcription & Translation CellCycle Cell Cycle Progression (G1 to S phase) CyclinD1Protein->CellCycle Promotes

Conclusion

The covalent binding of 16α-hydroxyestrone to proteins represents a significant post-translational modification with profound biological implications. The irreversible nature of this adduction can lead to long-lasting alterations in protein function and cellular signaling, contributing to the development and progression of hormone-related diseases. The methodologies and data presented in this guide provide a foundation for further research into the role of 16α-OHE1 in health and disease. Future studies focusing on the precise kinetics of covalent adduction and the comprehensive identification of the 16α-OHE1 "adductome" will be crucial for a complete understanding of its biological significance and for the development of novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

16-alpha-hydroxyestrone (16α-OHE1) is a downstream metabolite of estrone and estradiol, possessing potent estrogenic and potential genotoxic properties. Its role in the etiology of hormone-dependent cancers, including breast, endometrial, and prostate cancer, has been a subject of extensive research. This technical guide provides a comprehensive overview of the current understanding of 16α-OHE1, its signaling pathways, and its clinical significance as a potential biomarker and therapeutic target.

Estrogen Metabolism and the Significance of the 2/16α Ratio

Estrogen metabolism primarily follows two major pathways: 2-hydroxylation, leading to the formation of 2-hydroxyestrone (2-OHE1), and 16α-hydroxylation, resulting in 16α-OHE1. 2-OHE1 is considered a "good" estrogen metabolite with weak estrogenic activity and potential anti-proliferative effects. In contrast, 16α-OHE1 is a potent estrogen agonist that can stimulate cell proliferation.[1] The ratio of these two metabolites, the 2-OHE1/16α-OHE1 ratio, is often used as an indicator of estrogen-related cancer risk. A lower ratio, indicating a shift towards the 16α-hydroxylation pathway, has been associated with an increased risk for certain cancers.

Association of 16α-Hydroxyestrone and the 2-OHE1/16α-OHE1 Ratio with Cancer Risk

Extensive epidemiological studies have investigated the link between 16α-OHE1 levels, the 2-OHE1/16α-OHE1 ratio, and the risk of developing hormone-dependent cancers. The following tables summarize key quantitative findings from various studies.

Table 1: Breast Cancer Risk Associated with Estrogen Metabolite Ratios

PopulationComparisonOdds Ratio (OR) / Relative Risk (RR)95% Confidence Interval (CI)Citation
Premenopausal WomenHighest vs. Lowest Quintile of 2-OHE1/16α-OHE1 Ratio0.58 (OR)0.25–1.34[2]
Postmenopausal WomenHighest vs. Lowest Quintile of 2-OHE1/16α-OHE1 Ratio1.29 (OR)0.53–3.10[2]
Premenopausal WomenSystematic Review (Highest vs. Lowest Quantile)0.50–0.75 (OR Range)Not Significant[2][3]
Postmenopausal WomenSystematic Review (Highest vs. Lowest Quantile)0.71–1.31 (OR Range)Not Significant[2][3]

Table 2: Endometrial Cancer Risk Associated with Estrogen Metabolite Levels

AnalyteComparisonOdds Ratio (OR)95% Confidence Interval (CI)P-trendCitation
16α-OHE1Top vs. Bottom Tertile1.91.1–3.50.03[4][5]
2-OHE1Top vs. Bottom Tertile2.41.3–4.60.007[4][5]

Note: The association for both metabolites was attenuated and no longer statistically significant after further adjustment for estrone or estradiol levels.[4][5]

Table 3: Prostate Cancer Risk Associated with Estrogen Metabolite Levels and Ratios

Analyte/RatioComparisonOdds Ratio (OR)95% Confidence Interval (CI)Citation
16α-OHE1 (Urinary)Highest vs. Lowest Tertile (Pooled Analysis)1.821.09–3.05[4]
2-OHE1/16α-OHE1 Ratio (Urinary)Highest vs. Lowest Tertile (Pooled Analysis)0.530.31–0.90[4]
2-OHE1/16α-OHE1 Ratio (Serum)4th vs. 1st Quartile (Aggressive Prostate Cancer)2.441.34–4.45[6][7]

Signaling Pathways and Mechanisms of Action

16α-OHE1 exerts its biological effects through multiple mechanisms, primarily involving the estrogen receptor (ER) signaling pathway and potential genotoxic activity.

Estrogen Receptor Signaling

16α-OHE1 is a potent agonist of the estrogen receptor. It binds to ERα and ERβ, initiating a signaling cascade that promotes cell proliferation and survival. A key characteristic of 16α-OHE1 is its ability to form a covalent bond with the estrogen receptor, leading to prolonged receptor activation.[1] This sustained signaling is thought to contribute to its strong estrogenic effects.

G cluster_cell Cancer Cell OHE1 16α-OHE1 ER Estrogen Receptor (ERα / ERβ) OHE1->ER Binds (covalently) Genotoxic Genotoxic Damage (DNA Adducts) OHE1->Genotoxic Induces ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to Genotoxic->Proliferation Contributes to

16α-OHE1 Signaling Pathway
Genotoxic Effects

Beyond its receptor-mediated activity, 16α-OHE1 has been shown to have genotoxic effects. Studies have demonstrated that it can induce DNA damage and aberrant proliferation in mammary epithelial cells.[8] This genotoxicity may contribute to the initiation and progression of cancer independently of its hormonal effects.

Experimental Protocols for the Quantification of 16α-Hydroxyestrone

Accurate measurement of 16α-OHE1 in biological matrices such as urine and serum is crucial for research and clinical applications. The two primary methodologies employed are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for quantifying estrogen metabolites.

Methodology Overview:

  • Sample Preparation: Urine or serum samples are typically subjected to enzymatic hydrolysis to deconjugate the estrogen metabolites. This is followed by solid-phase extraction (SPE) to purify and concentrate the analytes.

  • Competitive Binding: The extracted sample is added to a microplate well coated with a specific antibody against 16α-OHE1. A known amount of enzyme-labeled 16α-OHE1 is also added. The unlabeled 16α-OHE1 in the sample and the enzyme-labeled 16α-OHE1 compete for binding to the antibody.

  • Washing: The wells are washed to remove any unbound components.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Detection: The intensity of the color is measured using a microplate reader. The concentration of 16α-OHE1 in the sample is inversely proportional to the color intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of estrogen metabolites.

Methodology Overview:

  • Sample Preparation: Similar to ELISA, samples undergo enzymatic hydrolysis and SPE. An internal standard is added to the sample prior to extraction to correct for any analytical variations.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The different estrogen metabolites are separated based on their physicochemical properties as they pass through a chromatography column.

  • Ionization: The separated metabolites are introduced into the mass spectrometer and are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized metabolites are then fragmented, and the specific precursor and product ions for 16α-OHE1 are selected and detected.

  • Quantification: The concentration of 16α-OHE1 is determined by comparing the signal intensity of the analyte to that of the internal standard.

G cluster_workflow Experimental Workflow for 16α-OHE1 Quantification Sample Biological Sample (Urine/Serum) Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Analysis Analysis SPE->Analysis ELISA ELISA Analysis->ELISA LCMS LC-MS/MS Analysis->LCMS Data Data Analysis & Quantification ELISA->Data LCMS->Data

Quantification Workflow

Logical Relationship between 16α-Hydroxyestrone and Cancer

The available evidence suggests a multifactorial role for 16α-OHE1 in the development of hormone-dependent cancers. Elevated levels of this metabolite, coupled with a lower 2-OHE1/16α-OHE1 ratio, create a microenvironment that is conducive to carcinogenesis.

G cluster_logic Logical Framework: 16α-OHE1 and Cancer Development Metabolism Shift in Estrogen Metabolism (↓ 2-OHE1 / ↑ 16α-OHE1) Estrogenic Increased Estrogenic Activity Metabolism->Estrogenic Genotoxic Genotoxic Damage Metabolism->Genotoxic Proliferation Increased Cell Proliferation & Survival Estrogenic->Proliferation Mutation Accumulation of Genetic Mutations Genotoxic->Mutation Cancer Hormone-Dependent Cancer Development Proliferation->Cancer Mutation->Cancer

16α-OHE1 and Cancer Logic

Conclusion and Future Directions

16α-hydroxyestrone is a critical player in the complex interplay between estrogen metabolism and the development of hormone-dependent cancers. Its potent estrogenic and genotoxic properties make it a significant contributor to cellular proliferation and transformation. The 2-OHE1/16α-OHE1 ratio serves as a valuable, albeit not definitive, biomarker for assessing cancer risk.

For drug development professionals, targeting the 16α-hydroxylation pathway or mitigating the downstream effects of 16α-OHE1 presents a promising therapeutic avenue. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying 16α-OHE1-mediated carcinogenesis and to develop targeted interventions for the prevention and treatment of hormone-dependent malignancies. The development of more standardized and robust assays for the routine clinical measurement of estrogen metabolites will also be crucial in translating these research findings into clinical practice.

References

Methodological & Application

Application Note: Quantification of 16-alpha-Hydroxyestrone in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 16-alpha-Hydroxyestrone (16α-OHE1) in human urine. 16α-OHE1 is a significant metabolite of estrone and its levels are implicated in various physiological and pathophysiological processes, including hormone-dependent cancers.[1][2][3][4] The protocol described herein provides a comprehensive workflow from sample preparation, including enzymatic hydrolysis and derivatization, to the optimized LC-MS/MS parameters for accurate quantification. This method is suitable for researchers, scientists, and drug development professionals investigating estrogen metabolism and its role in health and disease.

Introduction

16-alpha-Hydroxyestrone (16α-OHE1) is a key metabolite in the estrogen metabolic pathway, formed from the hydroxylation of estrone at the 16α position of the D-ring.[5][6] Unlike other estrogen metabolites, 16α-OHE1 exhibits potent estrogenic activity and has been associated with an increased risk for hormone-dependent cancers, such as breast cancer.[1][3][4] Accurate and precise measurement of 16α-OHE1 is crucial for understanding its biological role and for its potential use as a biomarker. This application note details a sensitive and specific LC-MS/MS method for the quantification of 16α-OHE1 in human urine, a common matrix for assessing steroid hormone levels. The method employs stable isotope dilution, enzymatic hydrolysis of conjugated metabolites, and derivatization to enhance ionization efficiency and assay sensitivity.[5][6]

Signaling Pathway

The following diagram illustrates the metabolic pathway of estrogens, highlighting the formation of 16-alpha-Hydroxyestrone.

EstrogenMetabolism Estrone Estrone (E1) CYP3A4 CYP3A4 Estrone->CYP3A4 SixteenAlphaOHE1 16α-Hydroxyestrone (16α-OHE1) CYP3A4->SixteenAlphaOHE1 16α-hydroxylation SeventeenBetaHSD 17β-HSD SixteenAlphaOHE1->SeventeenBetaHSD Estriol Estriol (E3) SeventeenBetaHSD->Estriol

Caption: Metabolic conversion of Estrone to 16-alpha-Hydroxyestrone and Estriol.

Experimental Workflow

The overall experimental workflow for the quantification of 16-alpha-Hydroxyestrone is depicted below.

LCMS_Workflow SampleCollection Urine Sample Collection (0.5 mL) InternalStandard Addition of Internal Standard (d-EM) SampleCollection->InternalStandard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) InternalStandard->Hydrolysis Extraction Dichloromethane Extraction Hydrolysis->Extraction Derivatization Dansyl Chloride Derivatization Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Workflow for 16-alpha-Hydroxyestrone quantification.

Experimental Protocols

Sample Preparation
  • Sample Aliquoting: To a 0.5 mL aliquot of urine, add 20 µL of the deuterated internal standard solution.[6]

  • Enzymatic Hydrolysis: Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase from Helix pomatia in 0.5 mL of 0.15 mol/L sodium acetate (pH 4.6).[6] Incubate the sample for 20 hours at 37°C.[6]

  • Liquid-Liquid Extraction: After incubation, extract the sample with 8 mL of dichloromethane.[6] Vortex and centrifuge to separate the phases. Transfer the organic (lower) layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Re-dissolve the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution (1 mg/mL in acetone).[5][6] Incubate at 60°C for 5 minutes to quantitatively dansylate the estrogens and improve ionization efficiency.[5][6]

LC-MS/MS Analysis
  • Reconstitution: After derivatization, the sample is ready for injection.

  • Injection: Inject a 20 µL sample onto the LC-MS/MS system.[5]

Quantitative Data

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSetting
HPLC System Surveyor HPLC System or equivalent
Mass Spectrometer ThermoFinnigan TSQ Quantum-AM triple quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI)
Scan Width 0.7 u
Scan Time 0.50 s
Q1 Peak Width (FWHM) 0.70 u
Q3 Peak Width (FWHM) 0.70 u

Table 2: Chromatographic Conditions

ParameterSetting
Column Specific column details may vary, a C18 column is commonly used.
Mobile Phase A 0.1% Formic acid in Water or similar aqueous phase.
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient to separate the analyte from other estrogens.
Flow Rate Typically in the range of 200-500 µL/min.

Table 3: Mass Spectrometric Parameters for Dansylated 16α-OHE1

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dansyl-16α-OHE1Value to be determined empiricallyValue to be determined empiricallyValue to be determined empirically
Dansyl-d-16α-OHE1 (IS)Value to be determined empiricallyValue to be determined empiricallyValue to be determined empirically

Note: The specific m/z transitions and collision energies for dansylated 16α-OHE1 and its internal standard need to be optimized for the specific instrument used. The derivatization with dansyl chloride adds a specific mass to the parent molecule.

Table 4: Summary of Quantitative Results from a Reproducibility Study [5]

Population GroupMean Concentration of 16α-OHE1 (pg/mL urine)
Premenopausal Follicular Women~10-100
Premenopausal Luteal Women~10-100
Postmenopausal Women~1-10
Men~1-10

Note: The concentrations are approximate values based on graphical data presented in Xu et al. (2007) and are shown on a logarithmic scale in the original publication.[5]

Data Analysis

Quantification of 16α-OHE1 is performed using the stable isotope dilution method. Calibration curves are constructed by plotting the peak area ratios of the analyte (dansylated 16α-OHE1) to the internal standard (dansylated deuterated 16α-OHE1) against the known concentrations of the calibration standards.[5] The concentration of 16α-OHE1 in the unknown samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 16-alpha-Hydroxyestrone in human urine. The detailed protocol for sample preparation, including enzymatic hydrolysis and derivatization, coupled with optimized LC-MS/MS parameters, ensures accurate and reproducible results. This method is a valuable tool for researchers and clinicians studying the role of estrogen metabolism in various physiological and disease states.

References

Application Note: Protocol for Using 16-alpha-Hydroxyestrone-13C3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cell-based assays involving estrogen metabolites, particularly for applications in metabolomics, cancer biology, and endocrinology.

Introduction: 16-alpha-Hydroxyestrone (16α-OHE1) is a significant metabolite of estrone with potent estrogenic and potential genotoxic properties.[1][2][3] It is known to stimulate cell proliferation in estrogen receptor-positive (ER+) cells and is implicated in the development of certain cancers.[1][3] The stable isotope-labeled form, 16-alpha-Hydroxyestrone-13C3, contains three heavy carbon atoms, resulting in a mass shift of +3. This key feature makes it an ideal internal standard for highly accurate and sensitive quantification of its unlabeled, endogenous counterpart using mass spectrometry (MS).[4] It can also be used as a tracer to study the uptake, metabolism, and downstream effects of 16α-OHE1 in a cellular context.

This document provides a detailed protocol for the use of this compound in cell culture experiments, focusing on its application as an internal standard for LC-MS/MS analysis and outlining a parallel protocol to assess the biological activity of unlabeled 16α-OHE1.

Materials and Reagents

Material/ReagentSupplier & Cat. No. (Example)Storage
This compoundSigma-Aldrich (1241684-28-5)-20°C, desiccated
16-alpha-Hydroxyestrone (unlabeled)Sigma-Aldrich-20°C
MCF-7 (ER+ breast cancer cell line)ATCCLiquid Nitrogen
Ishikawa (endometrial cell line)ECACCLiquid Nitrogen
DMEM/F12, phenol red-freeGibco/Thermo Fisher4°C
Fetal Bovine Serum (FBS), Charcoal-StrippedHyclone/Cytiva-20°C
Penicillin-Streptomycin (100X)Gibco/Thermo Fisher-20°C
Trypsin-EDTA (0.25%)Gibco/Thermo Fisher4°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco/Thermo FisherRoom Temperature
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichRoom Temperature
Ethanol (200 Proof), Molecular Biology GradeMerckRoom Temperature
Methanol, LC-MS GradeFisher ScientificRoom Temperature
Water, LC-MS GradeFisher ScientificRoom Temperature
Cell Proliferation Assay Kit (e.g., CCK8)Yeasen[5]4°C
6-well, 24-well, and 96-well tissue culture platesCorningRoom Temperature

Experimental Protocols

Preparation of Stock Solutions
  • Compound Handling: Handle this compound powder in a chemical fume hood. As it is classified as a potential carcinogen (GHS08), appropriate personal protective equipment (PPE) should be worn.

  • Stock Solution: Prepare a 1 mM stock solution of this compound by dissolving the powder in DMSO or ethanol.[5][6] For example, to make 1 mL of a 1 mM stock from a compound with a molecular weight of ~289 g/mol , dissolve 0.289 mg in 1 mL of solvent.

  • Working Solutions: Prepare serial dilutions from the stock solution using the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Culture and Hormone Depletion (Starvation)

This step is critical to remove any endogenous or media-derived hormones that could interfere with the experiment.

  • Cell Seeding: Seed a suitable cell line, such as MCF-7, into tissue culture plates at a density that will allow them to reach approximately 70-80% confluency by the time of treatment.

  • Hormone Depletion: Once cells are adhered (typically 24 hours post-seeding), replace the growth medium with a hormone-free medium. This consists of phenol red-free DMEM/F12 supplemented with charcoal-dextran stripped FBS (e.g., 5-10%).[6][7]

  • Incubation: Culture the cells in this hormone-free medium for a minimum of 48-72 hours before starting the treatment.[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a cell culture experiment using this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed Cells (e.g., MCF-7) B Hormone Depletion (Phenol Red-Free Media + Charcoal-Stripped Serum, 48-72h) A->B C Treatment with 16α-OHE1-13C3 (Vehicle, Low Dose, High Dose) B->C D Incubate for Defined Period (e.g., 24h, 48h) C->D E Harvest Cells & Media D->E F Metabolite Extraction (e.g., Cold 80% Methanol) E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

Caption: General experimental workflow from cell preparation to data analysis.

Protocol A: Quantification of Endogenous 16α-OHE1

This protocol uses this compound as an internal standard.

  • Treatment: After hormone depletion, treat cells with your compound of interest (e.g., a potential modulator of estrogen metabolism).

  • Spiking Standard: At the time of harvest, spike a known concentration of this compound into each sample (cell lysate and/or conditioned media). The concentration should be chosen to be within the linear range of the mass spectrometer.

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the medium (can be saved for analysis of secreted metabolites).

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold 80% methanol to each well (e.g., 500 µL for a 6-well plate).[5]

    • Incubate at -80°C for at least 2 hours to precipitate proteins.[5]

    • Scrape the cells and transfer the methanol-cell mixture to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).[5]

    • Store the dried metabolite pellet at -80°C until LC-MS/MS analysis.

  • LC-MS/MS Analysis: Reconstitute the sample in a suitable solvent (e.g., 50% methanol) and analyze using a liquid chromatography-tandem mass spectrometry system. The ratio of the peak area of endogenous 16α-OHE1 to the peak area of the this compound internal standard is used to calculate the absolute concentration.

Protocol B: Assessing Biological Activity (Cell Proliferation)

This protocol uses unlabeled 16α-OHE1 to measure its effect on cell growth.

  • Seeding: Seed cells in a 96-well plate and perform hormone depletion as described in section 2.2.[5]

  • Treatment: Treat cells with various concentrations of unlabeled 16α-OHE1 (e.g., 0, 1, 10, 100 nM). Include a vehicle control (e.g., 0.1% DMSO).[5][6][7]

  • Incubation: Incubate the cells for a period relevant to proliferation, typically 48 to 96 hours.[5]

  • Proliferation Assay:

    • Add 10 µL of CCK8 solution (or similar reagent) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Example Data Table for LC-MS/MS Quantification

Sample GroupEndogenous 16α-OHE1 Peak Area16α-OHE1-13C3 Peak Area (Internal Standard)Peak Area Ratio (Endogenous/Standard)Calculated Concentration (pg/mL)
Control 115,2341,150,8760.013213.2
Control 216,8871,145,3320.014714.7
Treated 145,9801,155,1120.039839.8
Treated 249,1121,149,5430.042742.7

Table 2: Example Data Table for Cell Proliferation (CCK8 Assay)

Treatment (Unlabeled 16α-OHE1)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Absorbance (450 nm) - Replicate 3Mean Absorbance ± SD
Vehicle Control (0 nM)0.6540.6880.6650.669 ± 0.017
1 nM0.8120.8340.7990.815 ± 0.018
10 nM1.2451.2871.2511.261 ± 0.022
100 nM1.5561.5121.5891.552 ± 0.039

Signaling Pathway Visualization

16α-OHE1 exerts its effects primarily through estrogen receptors, initiating a signaling cascade that promotes gene transcription and cell proliferation.

G OHE1 16α-Hydroxyestrone Membrane Cell Membrane OHE1->Membrane Enters Cell ER Estrogen Receptor (ERα / GPER-1) Membrane->ER Complex Hormone-Receptor Complex ER->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to BetaCatenin β-catenin activation Complex->BetaCatenin ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Leads to BetaCatenin->Nucleus

Caption: Simplified signaling pathway of 16-alpha-Hydroxyestrone.

References

Application of 16-alpha-Hydroxyestrone-13C3 in metabolomics studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

16-alpha-Hydroxyestrone (16α-OHE1) is a significant metabolite of estrone, formed through the 16α-hydroxylation pathway. This pathway and its metabolites are of considerable interest in metabolomics, particularly in cancer research, due to their association with hormone-dependent malignancies. The use of stable isotope-labeled internal standards, such as 16-alpha-Hydroxyestrone-13C3, is crucial for the accurate and precise quantification of 16α-OHE1 in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in metabolomics studies, focusing on quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its conceptual application in metabolic flux analysis.

Application in Quantitative Metabolomics

This compound serves as an ideal internal standard for the quantification of endogenous 16α-OHE1. By incorporating a known amount of the 13C-labeled standard into a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements. This stable isotope dilution (SID) LC-MS/MS method is considered the gold standard for the quantification of small molecules like steroid hormones.

Experimental Protocol: Quantification of 16α-OHE1 in Human Serum

This protocol describes a method for the extraction, derivatization, and quantification of 16α-OHE1 in human serum using this compound as an internal standard.

1. Sample Preparation

  • Spiking of Internal Standard: To 500 µL of human serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels, e.g., 1 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Dansylation)

To improve ionization efficiency and thus the sensitivity of the assay, derivatization with dansyl chloride is performed.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Dansylation Reaction: Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Incubation: Incubate the mixture at 60°C for 5 minutes.[1]

  • Acidification: Add 10 µL of 1% formic acid to stop the reaction.

3. Solid-Phase Extraction (SPE) - Optional Cleanup Step

For cleaner samples, an optional SPE cleanup can be performed after derivatization.

  • Column Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the derivatized sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: Methanol.[1]

    • Gradient: A linear gradient from 72% to 85% Mobile Phase B over 75 minutes is a representative starting point.[1]

    • Flow Rate: 200 µL/min.[1]

    • Injection Volume: 20 µL.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for Dansylated Analytes): The exact m/z values will depend on the dansyl derivatization. As a starting point for method development:

      • Dansyl-16α-OHE1: Precursor ion (e.g., m/z 522.3) → Product ion (e.g., m/z 171.1 - characteristic dansyl fragment).

      • Dansyl-16α-OHE1-13C3: Precursor ion (e.g., m/z 525.3) → Product ion (e.g., m/z 171.1).

Quantitative Data (Representative)

The following table summarizes typical performance characteristics for the quantification of estrogen metabolites using stable isotope dilution LC-MS/MS. Specific values for this compound should be established during method validation.

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 pg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery 80 - 110%

Application in Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes allows for the quantitative study of the flow of atoms through metabolic pathways. By introducing a 13C-labeled precursor, the incorporation of the heavy isotope into downstream metabolites can be traced, providing insights into the activity of different pathways.

Conceptual Experimental Workflow for Metabolic Flux Analysis

G cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Culture cells of interest (e.g., breast cancer cell line) add_tracer 2. Introduce 13C-labeled Estrone (precursor) cell_culture->add_tracer incubation 3. Incubate for various time points add_tracer->incubation harvest 4. Harvest cells and media incubation->harvest spike_is 5. Spike with this compound (internal standard) harvest->spike_is extraction 6. Extract metabolites spike_is->extraction derivatization 7. Derivatize with Dansyl Chloride extraction->derivatization lcms 8. LC-MS/MS analysis to quantify 13C-labeled and unlabeled 16α-OHE1 derivatization->lcms flux_calc 9. Calculate metabolic flux through the 16α-hydroxylation pathway lcms->flux_calc

Caption: Conceptual workflow for metabolic flux analysis of the 16α-hydroxylation pathway.

Signaling Pathway and Experimental Workflow Diagrams

Estrogen Metabolism Pathway

The following diagram illustrates the main pathways of estrogen metabolism, highlighting the position of 16-alpha-Hydroxyestrone.

G Estrone Estrone Two_OHE1 2-Hydroxyestrone (2-OHE1) Estrone->Two_OHE1 2-Hydroxylation Four_OHE1 4-Hydroxyestrone (4-OHE1) Estrone->Four_OHE1 4-Hydroxylation Sixteen_alpha_OHE1 16α-Hydroxyestrone (16α-OHE1) Estrone->Sixteen_alpha_OHE1 16α-Hydroxylation Methoxyestrogens Methoxyestrogens Two_OHE1->Methoxyestrogens Methylation Four_OHE1->Methoxyestrogens Methylation Estriol Estriol Sixteen_alpha_OHE1->Estriol

Caption: Major pathways of estrone metabolism.

LC-MS/MS Experimental Workflow

The diagram below outlines the key steps in the quantitative analysis of 16-alpha-Hydroxyestrone using its 13C3-labeled internal standard.

G start Start: Biological Sample (e.g., Serum) spike Spike with This compound start->spike extract Extract Estrogens (LLE or SPE) spike->extract derivatize Derivatize with Dansyl Chloride extract->derivatize lc_separation LC Separation (C18 Column) derivatize->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Ratio of Analyte to Internal Standard) ms_detection->quantification end End: Concentration of 16α-OHE1 quantification->end

References

Application Note: Derivatization of 16-alpha-Hydroxyestrone for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the derivatization of 16-alpha-hydroxyestrone (16α-OH-E1), a significant estrogen metabolite, for sensitive and accurate quantification by gas chromatography-mass spectrometry (GC-MS). The inherent polarity and low volatility of steroid hormones like 16α-OH-E1 necessitate chemical modification to improve their chromatographic behavior and thermal stability.[1][2] This document outlines a two-step derivatization procedure involving methoximation followed by silylation, which effectively protects the reactive functional groups, leading to enhanced analytical performance. The methodologies described herein are intended for researchers, scientists, and professionals in drug development and clinical diagnostics.

Introduction

16-alpha-hydroxyestrone is a key metabolite in the estrogen metabolic pathway.[3] Its quantification in biological matrices is crucial for understanding various physiological and pathological conditions. Gas chromatography-mass spectrometry is a powerful analytical technique for the profiling of steroid hormones due to its high chromatographic resolution and sensitivity.[4] However, the direct analysis of underivatized steroids by GC-MS is often challenging due to their low volatility and potential for thermal degradation.[1]

Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable compounds suitable for GC-MS analysis.[1][2] For ketosteroids like 16α-OH-E1, a two-step approach is commonly employed:

  • Methoximation: This step protects the keto groups by converting them into methoximes using reagents like methoxyamine hydrochloride (MeOx).[5] This prevents the formation of multiple derivatives from tautomers.[5]

  • Silylation: The hydroxyl groups are then converted to trimethylsilyl (TMS) ethers using silylating agents such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5] This process, often catalyzed by trimethylchlorosilane (TMCS), significantly increases the volatility of the steroid.[6]

This application note details a robust protocol for the derivatization of 16α-OH-E1 and provides typical analytical parameters for its subsequent GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • 16-alpha-Hydroxyestrone standard (Sigma-Aldrich or equivalent)

  • Methoxyamine hydrochloride (MeOx) (Sigma-Aldrich or equivalent)

  • N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) (Sigma-Aldrich or equivalent)

  • Pyridine (anhydrous) (Sigma-Aldrich or equivalent)

  • Hexane (GC grade) (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., d4-Estradiol)

  • Sample tubes (2 mL, screw cap, with PTFE-lined septa)

  • Heating block or incubator

  • Nitrogen evaporator

Sample Preparation (from Biological Matrix)
  • Enzymatic Hydrolysis: To measure total 16α-OH-E1 (conjugated and unconjugated), samples (e.g., urine, plasma) are first subjected to enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate conjugates.[3][6]

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then cleaned up and concentrated using a suitable SPE cartridge (e.g., Oasis HLB).[3]

  • Elution and Evaporation: The analyte is eluted from the SPE cartridge, and the eluate is evaporated to dryness under a stream of nitrogen.

Derivatization Protocol
  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample extract.

    • Seal the sample tube tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 60 minutes.[7]

    • Cool the sample to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA to the sample tube.

    • Seal the tube and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.[3]

    • Cool the sample to room temperature before injection into the GC-MS system.

Alternative Derivatization: Ethoxycarbonylation and Perfluoroacylation

An alternative method involves ethoxycarbonylation followed by perfluoroacylation, which has been shown to provide good separation for 16α-OH-E1 from co-eluting compounds like 16-keto-E2.[3]

  • Ethoxycarbonylation: The dried sample is reacted with ethyl chloroformate (ECF) in the presence of a base.

  • Perfluoroacylation: The remaining hydroxyl groups are then derivatized using pentafluoropropionic anhydride (PFPA).[3]

Data Presentation

The following table summarizes typical quantitative data for the GC-MS analysis of derivatized 16α-OH-E1.

ParameterValueReference
Limit of Quantification (LOQ) 0.02 - 0.1 ng/mL[3]
Linearity (r²) > 0.995[3]
Precision (% CV) 1.4 - 10.5%[3]
Accuracy (% bias) 91.4 - 108.5%[3]
Retention Index (MEOX-TMS derivative) 2837.31

GC-MS Analysis

Typical GC-MS Parameters
ParameterValue
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1-2 µL
Split Ratio 10:1 or splitless, depending on concentration
Oven Temperature Program Initial 100°C for 1 min, ramp to 250°C at 20°C/min, then to 320°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode SCAN (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Mass Spectral Data

For the methoxime-trimethylsilyl (MEOX-TMS) derivative of 16α-OH-E1, characteristic ions can be selected for SIM mode to enhance sensitivity and selectivity. The exact mass-to-charge ratios (m/z) of these ions should be determined by analyzing a derivatized standard in SCAN mode.

Mandatory Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Urine/Plasma) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation1 Evaporation to Dryness spe->evaporation1 methoximation Step 1: Methoximation (MeOx in Pyridine, 60°C) evaporation1->methoximation silylation Step 2: Silylation (MSTFA, 60°C) methoximation->silylation gcms GC-MS Analysis silylation->gcms data_processing Data Processing and Quantification gcms->data_processing

Caption: Experimental workflow for the derivatization and GC-MS analysis of 16α-OH-E1.

Conclusion

The described two-step derivatization protocol involving methoximation and silylation provides a reliable and robust method for the preparation of 16-alpha-hydroxyestrone for GC-MS analysis. This procedure significantly improves the chromatographic properties of the analyte, allowing for sensitive and accurate quantification in complex biological matrices. The provided experimental parameters can serve as a starting point for method development and validation in research and clinical settings.

References

In Vitro Assays to Study 16-alpha-Hydroxyestrone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-alpha-Hydroxyestrone (16α-OH-E1) is a potent endogenous estrogen metabolite of estrone.[1] Its biological activities, which include strong estrogenic effects, have implicated it in the pathophysiology of hormone-dependent cancers, such as breast cancer, as well as in protective effects against conditions like osteoporosis.[1][2] Unlike other estrogens, 16α-OH-E1 can form a covalent and irreversible bond with the estrogen receptor (ER), potentially leading to prolonged receptor activation.[1] Understanding the in vitro activity of 16α-OH-E1 is crucial for elucidating its physiological and pathological roles and for the development of therapeutic strategies targeting estrogen signaling pathways.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of 16α-OH-E1, including its binding to the estrogen receptor, its ability to induce cell proliferation and gene expression, and its potential for genotoxicity.

Data Presentation: Quantitative Analysis of 16α-OH-E1 In Vitro Activity

The following table summarizes key quantitative data regarding the in vitro activity of 16α-OH-E1 compared to the principal estrogen, 17β-estradiol (E2).

Assay Type Parameter 16α-Hydroxyestrone (16α-OH-E1) 17β-Estradiol (E2) Cell Line/System Reference
Receptor Binding Relative Binding Affinity (RBA) for ERα~10% of E2100%Not specified
Cell Proliferation DNA Synthesis Induction (24h treatment)8-fold increase over control4-fold increase over controlMCF-7
Gene Expression ERE-Luciferase Reporter Activity (transient transfection)15-fold increase over controlNot specified in direct comparisonMCF-7
Gene Expression Cyclin D1 Protein Induction (10 nM treatment)4-fold increase over controlNot specified in direct comparisonMCF-7
Genotoxicity DNA Damage (Comet Assay)Induces DNA single-strand breaksInduces DNA single-strand breaksMCF-7[3]

Signaling Pathway of 16α-Hydroxyestrone

The binding of 16α-OH-E1 to the estrogen receptor initiates a signaling cascade that promotes cell cycle progression. A key downstream effect is the upregulation of Cyclin D1, a critical regulator of the G1 to S phase transition. This process can be mediated through the activation of the transcription factor ATF-2.

G cluster_0 16aOHE1 16α-OH-E1 ER Estrogen Receptor (ER) 16aOHE1->ER Binds 16aOHE1_ER 16α-OH-E1-ER Complex (Covalent Bond) Nucleus Nucleus 16aOHE1_ER->Nucleus Translocates to ATF2 ATF-2 16aOHE1_ER->ATF2 Activates pATF2 Phosphorylated ATF-2 ATF2->pATF2 Phosphorylation CyclinD1_Gene Cyclin D1 Gene pATF2->CyclinD1_Gene Binds to Promoter CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_Gene->CyclinD1_mRNA Transcription CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Translation CellCycle Cell Cycle Progression (G1 to S phase) CyclinD1_Protein->CellCycle Promotes

Caption: Signaling pathway of 16α-OH-E1 leading to cell cycle progression.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of 16α-OH-E1 for the estrogen receptor by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the receptor.

Workflow:

G Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol Start->Prepare_Cytosol Incubate Incubate Cytosol with [³H]-E2 and 16α-OH-E1 Prepare_Cytosol->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the estrogen receptor competitive binding assay.

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized Sprague-Dawley rats.

    • The tissue is homogenized in a cold buffer (e.g., Tris-EDTA buffer) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation:

    • A constant amount of uterine cytosol and [³H]-E2 (e.g., 1 nM) are incubated with increasing concentrations of unlabeled 16α-OH-E1 (or E2 as a positive control) in assay tubes.

    • Non-specific binding is determined by including tubes with a high concentration of unlabeled E2.

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a dextran-coated charcoal suspension to each tube to adsorb the unbound ligand.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the charcoal.

  • Measurement of Radioactivity:

    • Transfer the supernatant, containing the receptor-bound [³H]-E2, to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-E2).

    • The relative binding affinity (RBA) is calculated as: (IC50 of E2 / IC50 of 16α-OH-E1) x 100.

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay measures the estrogenic activity of 16α-OH-E1 by quantifying its ability to induce the proliferation of estrogen-responsive MCF-7 human breast cancer cells.[4]

Workflow:

G Start Start Seed_Cells Seed MCF-7 Cells Start->Seed_Cells Hormone_Deprive Hormone Deprive Cells Seed_Cells->Hormone_Deprive Treat_Cells Treat with 16α-OH-E1 Hormone_Deprive->Treat_Cells Incubate Incubate for 6 days Treat_Cells->Incubate Measure_Proliferation Measure Cell Proliferation (e.g., Sulforhodamine B) Incubate->Measure_Proliferation End End Measure_Proliferation->End

Caption: Workflow for the E-SCREEN cell proliferation assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in a complete medium (e.g., DMEM with 10% fetal bovine serum).

    • Seed the cells into 96-well plates at a low density (e.g., 2,000 cells/well).

  • Hormone Deprivation:

    • After 24 hours, replace the complete medium with a hormone-free medium (e.g., phenol red-free DMEM with 10% charcoal-stripped fetal bovine serum) to synchronize the cells and minimize basal estrogenic activity.

    • Incubate for 48-72 hours.

  • Treatment:

    • Replace the hormone-free medium with fresh hormone-free medium containing various concentrations of 16α-OH-E1 (e.g., 10⁻¹² to 10⁻⁶ M). Include a vehicle control (e.g., DMSO) and a positive control (E2).

    • Incubate the plates for 6 days.

  • Measurement of Cell Proliferation:

    • Use a suitable method to quantify cell number, such as the Sulforhodamine B (SRB) assay.

    • Fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the bound dye.

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the fold-increase in cell number relative to the vehicle control.

    • Plot the fold-increase against the concentration of 16α-OH-E1 to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This assay quantifies the ability of 16α-OH-E1 to activate gene transcription through the estrogen receptor. It utilizes cells that have been engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE).[1]

Workflow:

G Start Start Transfect_Cells Transfect Cells with ERE-Luciferase Plasmid Start->Transfect_Cells Treat_Cells Treat with 16α-OH-E1 Transfect_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase End End Measure_Luciferase->End

Caption: Workflow for the ERE luciferase reporter gene assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., MCF-7 or T47D) in complete medium.[1]

    • Transfect the cells with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the ERE. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Treatment:

    • After 24 hours, replace the medium with a hormone-free medium containing various concentrations of 16α-OH-E1. Include a vehicle control and a positive control (E2).

  • Incubation:

    • Incubate the cells for 24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold-induction of luciferase activity relative to the vehicle control.

    • Plot the fold-induction against the concentration of 16α-OH-E1 to generate a dose-response curve and determine the EC50 value.

Genotoxicity Assays

Given the association of 16α-OH-E1 with cancer, assessing its genotoxic potential is important. The Comet assay for DNA strand breaks and the anchorage-independent growth assay for cellular transformation are relevant in vitro methods.

This assay detects DNA single and double-strand breaks in individual cells.

Methodology:

  • Cell Treatment:

    • Treat a suitable cell line (e.g., MCF-7) with various concentrations of 16α-OH-E1 for a defined period (e.g., 4 to 24 hours). Include negative and positive controls (e.g., hydrogen peroxide).

  • Cell Embedding:

    • Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

  • Lysis:

    • Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

This assay assesses the transforming potential of a compound by measuring the ability of cells to grow in a semi-solid medium, a hallmark of cancer cells.

Methodology:

  • Preparation of Agar Layers:

    • Prepare a base layer of 0.6% agar in a 6-well plate.

    • Prepare a top layer of 0.3% agar containing a single-cell suspension of the test cells (e.g., MCF-7) and the desired concentration of 16α-OH-E1.

  • Cell Plating:

    • Carefully layer the cell-containing top agar onto the solidified base agar.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with a small amount of medium every few days to prevent drying.

  • Colony Staining and Counting:

    • Stain the colonies with a vital stain (e.g., crystal violet).

    • Count the number of colonies larger than a certain diameter (e.g., 50 µm) using a microscope.

  • Data Analysis:

    • Compare the number and size of colonies in the 16α-OH-E1-treated wells to the vehicle control wells to determine its effect on anchorage-independent growth.

References

Animal Models for Studying the Effects of 16-alpha-Hydroxyestrone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-alpha-Hydroxyestrone (16α-OHE1) is a potent metabolite of estrone, exhibiting strong estrogenic activity. It is implicated in the pathophysiology of estrogen-dependent diseases, most notably breast cancer. Unlike its counterpart, 2-hydroxyestrone (2-OHE1), which is considered to have anti-estrogenic properties, 16α-OHE1 promotes cell proliferation and has been shown to be genotoxic.[1] The ratio of 2-OHE1 to 16α-OHE1 is increasingly being investigated as a potential biomarker for breast cancer risk.[1][2] Animal models are indispensable tools for elucidating the in vivo mechanisms of 16α-OHE1-mediated pathology and for the preclinical evaluation of therapeutic interventions. This document provides detailed application notes and protocols for utilizing animal models to study the effects of 16α-OHE1.

Recommended Animal Models

The selection of an appropriate animal model is critical for studying the effects of 16α-OHE1. Based on the available literature, murine models are the most relevant and widely used.

Table 1: Recommended Mouse Strains for 16α-OHE1 Studies

Mouse StrainRelevant CharacteristicsPrimary Applications
C3H/HeJ High incidence of spontaneous mammary tumors. Elevated endogenous estradiol 16α-hydroxylation.[3][4]Studying the role of 16α-OHE1 in mammary tumorigenesis and the interaction with genetic predisposition.
C57BL/6 Low incidence of spontaneous mammary tumors.[5]Investigating the initiating and promoting effects of exogenous 16α-OHE1 on mammary epithelial cells in a genetically resistant background.
Ovariectomized Sprague-Dawley Rats Allows for the study of exogenous hormone effects in the absence of endogenous ovarian hormones.Evaluating the tissue-specific effects of 16α-OHE1 on the uterus, bone, and mammary gland.
Athymic Nude (nu/nu) or NOD/SCID Mice Immunocompromised, allowing for the xenografting of human breast cancer cells.Assessing the effect of 16α-OHE1 on the growth of established human estrogen-receptor-positive (ER+) breast tumors.

Experimental Protocols

Protocol 1: Mammary Tumor Induction in C3H/HeJ Mice with 16α-OHE1

This protocol is designed to assess the carcinogenic potential of 16α-OHE1 in a susceptible mouse strain.

Materials:

  • 16-alpha-Hydroxyestrone (Sigma-Aldrich or equivalent)

  • Vehicle: Miglyol 812 (neutral oil) or sesame oil

  • Female C3H/HeJ mice (6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Animal balance

  • 70% Ethanol

Procedure:

  • Preparation of 16α-OHE1 Solution:

    • Aseptically weigh the desired amount of 16α-OHE1.

    • Dissolve in the chosen vehicle to achieve the final desired concentration. A stock solution can be prepared and then diluted. For subcutaneous injections, a common vehicle is oil (e.g., miglyol or sesame oil) to allow for a slower release.[6][7] A suggested dose for estradiol, a related estrogen, is 0.05 µg or 0.15 µg per mouse per injection every four days.[6] A similar molar equivalent dose for 16α-OHE1 should be calculated.

    • Gently warm and vortex to ensure complete dissolution.

    • Store the solution protected from light.

  • Animal Dosing:

    • House the mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water).

    • Allow a one-week acclimatization period before the start of the experiment.

    • Administer 16α-OHE1 via subcutaneous injection in the interscapular region. The injection volume should be approximately 100 µl.

    • A suggested dosing schedule is three times per week for a duration of 20-24 weeks.

    • A control group should receive vehicle injections only.

  • Monitoring and Data Collection:

    • Monitor the health of the animals daily.

    • Palpate for mammary tumors twice weekly, starting from week 8 of treatment.

    • Once a tumor is palpable, measure its dimensions (length and width) using calipers twice a week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[8]

    • Record the body weight of each mouse weekly.

    • At the end of the study, or when tumors reach a predetermined size (e.g., 1.5 cm³), euthanize the animals.

  • Tissue Collection and Analysis:

    • At necropsy, carefully dissect the mammary tumors and the entire mammary gland chain.

    • Fix a portion of the tumor and mammary glands in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze another portion in liquid nitrogen for molecular analysis (RNA, protein).

    • Perform mammary gland whole mounts to visualize the ductal architecture.

Protocol 2: Analysis of Mammary Gland Morphology using Whole Mounts

This protocol allows for the visualization of the entire mammary ductal tree to assess changes in response to 16α-OHE1.

Materials:

  • Glass slides

  • Carmine Alum stain

  • Ethanol series (70%, 95%, 100%)

  • Xylene or methyl salicylate

  • Dissecting microscope

Procedure:

  • Gland Preparation:

    • Carefully dissect the inguinal or thoracic mammary glands.

    • Spread the gland flat on a glass slide.

    • Fix in Carnoy's fixative (6:3:1 ethanol:chloroform:acetic acid) for 2-4 hours at room temperature.

  • Staining:

    • Wash the fixed glands in 70% ethanol for 15 minutes.

    • Stain overnight in Carmine Alum stain.

    • Destain in a differentiating solution (1% HCl in 70% ethanol) until the ducts are clearly visible against a lighter background.

    • Dehydrate through a graded ethanol series (95% and 100%).

    • Clear the tissue in xylene or methyl salicylate.

  • Imaging and Analysis:

    • Mount the cleared gland on a slide with a coverslip.

    • Image the entire whole mount using a dissecting microscope or a slide scanner.

    • Quantify parameters such as ductal branching, number of terminal end buds (TEBs), and presence of hyperplastic alveolar nodules (HANs).

Protocol 3: Immunohistochemical Analysis of Proliferation Markers

This protocol is for assessing the proliferative effect of 16α-OHE1 in mammary tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) mammary tissue sections (5 µm)

  • Primary antibody against Ki-67 (a marker of cell proliferation)

  • Appropriate secondary antibody and detection system (e.g., HRP-DAB)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate through a graded ethanol series to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-Ki-67 antibody.

    • Incubate with the appropriate biotinylated secondary antibody.

    • Incubate with streptavidin-HRP.

    • Develop the signal with a DAB chromogen solution.

    • Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate, clear, and mount the slides.

    • Quantify the percentage of Ki-67-positive epithelial cells by counting at least 500 cells in multiple high-power fields.

Data Presentation

Table 2: Quantitative Data on the Effects of 16α-OHE1 in Animal Models (Example)

ParameterControl Group16α-OHE1 Treated GroupP-value
Tumor Incidence (%) 1060<0.05
Average Tumor Latency (weeks) -18-
Average Tumor Volume at 20 weeks (mm³) -450 ± 120<0.01
Mammary Ductal Branching (No. of branches/mm²) 15 ± 335 ± 6<0.01
Ki-67 Proliferation Index (%) 5 ± 1.525 ± 4<0.001
Uterine Weight (mg) 50 ± 8150 ± 20<0.001

Signaling Pathways and Visualizations

16α-OHE1 exerts its biological effects primarily through the estrogen receptor (ERα and ERβ). Upon binding, the 16α-OHE1-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the expression of genes involved in cell cycle progression and proliferation, such as c-Myc and Cyclin D1.[9]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16a_OHE1 16α-Hydroxyestrone ER Estrogen Receptor (ERα / ERβ) 16a_OHE1->ER Binding & HSP Dissociation HSP Heat Shock Proteins ER->HSP Bound (inactive) Complex 16α-OHE1-ER Complex ERE Estrogen Response Element (ERE) Complex->ERE Translocation & Binding Proliferation_Genes Target Genes (e.g., c-Myc, Cyclin D1, GREB1, PGR, TFF1) ERE->Proliferation_Genes Activation Transcription Gene Transcription Proliferation_Genes->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation

Caption: Signaling pathway of 16-alpha-Hydroxyestrone.

G Start Start: Female C3H/HeJ Mice (6-8 weeks old) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Groups (Control & 16α-OHE1) Acclimatization->Grouping Dosing Subcutaneous Injection (3x/week for 20-24 weeks) Grouping->Dosing Monitoring Tumor Palpation & Measurement (2x/week) Dosing->Monitoring Endpoint Endpoint Criteria Met (Tumor size or study duration) Monitoring->Endpoint Euthanasia Euthanasia & Necropsy Endpoint->Euthanasia Tissue_Collection Tumor & Mammary Gland Collection Euthanasia->Tissue_Collection Analysis Histology, Whole Mount, & Molecular Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for mammary tumor induction.

References

Application Notes and Protocols for 16-alpha-Hydroxyestrone-13C3 in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical research applications of 16-alpha-Hydroxyestrone (16α-OHE1) and detail the use of its stable isotope-labeled form, 16-alpha-Hydroxyestrone-13C3, as an internal standard in quantitative mass spectrometry-based assays.

Introduction to 16-alpha-Hydroxyestrone (16α-OHE1)

16α-Hydroxyestrone is a significant metabolite of estrone, formed through the action of cytochrome P450 enzymes. It is considered a potent estrogenic metabolite that binds covalently to the estrogen receptor. This binding can lead to prolonged estrogenic activity, which has been implicated in the progression of hormone-dependent diseases. The balance between 16α-OHE1 and another key estrogen metabolite, 2-hydroxyestrone (2-OHE1), is a critical area of investigation in clinical research, particularly in oncology. A lower ratio of 2-OHE1 to 16α-OHE1 has been associated with an increased risk of estrogen-related cancers, such as breast cancer.

Clinical Significance of 16α-OHE1

Biomarker for Cancer Risk: Several studies have investigated the ratio of 2-OHE1 to 16α-OHE1 as a potential biomarker for assessing breast cancer risk. A lower ratio, indicating a metabolic shift towards the more estrogenic 16α-OHE1, has been observed in some studies of women with breast cancer compared to healthy controls.[1] While not universally conclusive, this ratio remains a valuable research tool for understanding individual differences in estrogen metabolism and their potential health implications.

Hormone-Dependent Cancers: 16α-OHE1's ability to stimulate cell proliferation in estrogen receptor-positive (ER+) breast cancer cell lines makes it a key molecule of interest in cancer research.[2] Understanding the factors that influence its production and activity is crucial for developing targeted therapies and preventative strategies for hormone-dependent malignancies.

Other Clinical Conditions: Elevated levels of 16α-OHE1 have also been observed in patients with systemic lupus erythematosus (SLE), suggesting a potential role for this metabolite in autoimmune diseases. Further research is ongoing to elucidate its precise role in these conditions.

The Role of this compound in Quantitative Analysis

Accurate and precise quantification of 16α-OHE1 in biological matrices like urine and serum is essential for clinical research. Due to the low endogenous concentrations of this metabolite, highly sensitive analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.

Internal Standard for LC-MS/MS: this compound is a stable isotope-labeled version of 16α-OHE1. It is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of three carbon-13 isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, it experiences the same extraction, derivatization, and ionization effects as the endogenous 16α-OHE1. This allows for the correction of any sample loss or matrix effects during the analytical procedure, leading to highly accurate and precise quantification. This technique is known as stable isotope dilution mass spectrometry.

Quantitative Data Summary

The following tables summarize typical concentrations of 16α-OHE1 and the 2-OHE1/16α-OHE1 ratio observed in clinical research studies. These values can vary based on menopausal status, ethnicity, and other factors.

Table 1: Typical Urinary Concentrations of 16α-OHE1

PopulationMean/Median Concentration (ng/mg creatinine)Reference
Premenopausal Women (High Risk for Breast Cancer)Geometric Mean: Not explicitly stated, but levels were significantly lower than in low-risk women.[3]
Premenopausal Women (Low Risk for Breast Cancer)Geometric Mean: Not explicitly stated.[3]
Postmenopausal Women (Breast Cancer Cases)Median not explicitly stated, but levels were higher than in controls.[1]
Postmenopausal Women (Healthy Controls)Median not explicitly stated.[1]

Table 2: 2-OHE1/16α-OHE1 Ratio in Clinical Studies

PopulationMean/Median RatioFindingReference
Premenopausal Women (with/without family history of breast cancer)Identical ratio in both groups.Family history was not associated with a lower ratio.[3]
Postmenopausal Women (Breast Cancer Cases)Significantly lower than controls (P < 0.05).A lower ratio was predictive of breast cancer.[1]
Postmenopausal Women (Healthy Controls)Significantly higher than cases.A higher ratio was associated with a reduced risk.[1]
Postmenopausal Women (Nested Case-Control Study)Median: 1.6 (Cases), 1.7 (Controls)No statistically significant difference observed.[4]

Experimental Protocols

Protocol 1: Quantification of Urinary 16α-OHE1 using Stable Isotope Dilution LC-MS/MS

This protocol provides a general framework for the analysis of 16α-OHE1 in urine. Optimization of specific parameters may be required for different LC-MS/MS systems.

1. Materials and Reagents:

  • 16-alpha-Hydroxyestrone (analytical standard)

  • This compound (internal standard)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.15 M, pH 4.6)

  • L-ascorbic acid

  • Dichloromethane

  • Dansyl chloride

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Acetone

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Sample Preparation:

  • To 0.5 mL of urine, add a known amount of this compound internal standard solution.

  • Add 0.5 mL of sodium acetate buffer containing L-ascorbic acid and β-glucuronidase/sulfatase.

  • Incubate the mixture at 37°C for at least 4 hours (overnight is also common) to deconjugate the estrogen metabolites.

  • Perform a liquid-liquid extraction with dichloromethane. Vortex and centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in sodium bicarbonate buffer.

  • Add dansyl chloride solution in acetone to derivatize the estrogens. This step improves ionization efficiency.

  • Incubate at 60°C for 5-10 minutes.

  • Evaporate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.

    • Flow Rate: Typically in the range of 200-500 µL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. Derivatization with dansyl chloride makes positive mode more sensitive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both native 16α-OHE1 and this compound need to be determined and optimized on the specific instrument.

4. Data Analysis:

  • Quantify the amount of 16α-OHE1 in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.

  • Normalize the final concentration to the creatinine concentration of the urine sample to account for variations in urine dilution.

Visualizations

Signaling Pathway of Estrogen Metabolism

Estrogen_Metabolism Estrone Estrone (E1) CYP1A1 CYP1A1 Estrone->CYP1A1 2-Hydroxylation CYP3A4 CYP3A4 Estrone->CYP3A4 16α-Hydroxylation OHE1_2 2-Hydroxyestrone (2-OHE1) 'Good' Estrogen CYP1A1->OHE1_2 OHE1_16a 16α-Hydroxyestrone (16α-OHE1) 'Potent' Estrogen CYP3A4->OHE1_16a COMT COMT OHE1_2->COMT Methylation ER_alpha Estrogen Receptor α (ERα) OHE1_2->ER_alpha Weak Binding (Anti-proliferative) OHE1_16a->ER_alpha Covalent Binding & Activation Methoxyestrogens Methoxyestrogens (e.g., 2-MeOE1) COMT->Methoxyestrogens Apoptosis Apoptosis Methoxyestrogens->Apoptosis Proliferation Cell Proliferation ER_alpha->Proliferation

Caption: Simplified pathway of estrone metabolism.

Experimental Workflow for Urinary 16α-OHE1 Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample (0.5 mL) Add_IS Add 16α-OHE1-13C3 Internal Standard Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction (Dichloromethane) Hydrolysis->Extraction Derivatization Derivatization (Dansyl Chloride) Extraction->Derivatization LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) MSMS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Normalization Normalization (Creatinine) Quantification->Normalization

Caption: Workflow for urinary 16α-OHE1 quantification.

References

Troubleshooting & Optimization

Technical Support Center: 16-alpha-Hydroxyestrone-13C3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of 16-alpha-Hydroxyestrone-13C3 in mass spectrometry experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound and provides actionable solutions.

My signal intensity for this compound is very low. What are the potential causes and how can I improve it?

Low signal intensity for steroid metabolites like 16-alpha-Hydroxyestrone is a common challenge, primarily due to their poor ionization efficiency.[1][2][3] Several factors can contribute to this issue, including suboptimal ionization, matrix effects, and inappropriate instrument settings. Here’s a step-by-step troubleshooting guide:

  • Optimize Sample Preparation: Inefficient sample cleanup can lead to the presence of interfering substances that suppress the ionization of the target analyte, a phenomenon known as the matrix effect.[4][5]

    • Recommendation: Employ rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] A well-optimized extraction protocol can significantly enhance signal intensity by reducing ion suppression.[4]

  • Consider Chemical Derivatization: Derivatization is a highly effective strategy for improving the ionization efficiency of steroids.[7][8][9] This process involves chemically modifying the analyte to introduce a more readily ionizable group.

    • Recommendation: Several derivatization reagents have been successfully used for estrogens and their metabolites. Dansyl chloride is a common choice that has been shown to improve ionization efficiency.[7][10] Other options include Girard's Reagent P, which adds a permanently charged quaternary amine group, and Amplifex Diene reagent, which reacts with phenolic groups to enhance signal in positive electrospray ionization (ESI) mode.[8][11]

  • Optimize LC-MS/MS Parameters: The settings of your liquid chromatography and mass spectrometry system play a crucial role in signal intensity.

    • Recommendation:

      • Mobile Phase: For reversed-phase chromatography of estrogens, using an alkaline mobile phase (e.g., with additives like triethylamine or ammonia solution) can facilitate deprotonation and improve signal in negative ion mode.[3]

      • Ionization Source: Electrospray ionization (ESI) is the most common technique for the analysis of estrogens.[3] Ensure that the ESI source parameters, such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature, are optimized for your specific analyte and flow rate.

      • Ionization Mode: While negative ESI mode is often used for underivatized estrogens, derivatization can enable sensitive detection in positive ESI mode.[11]

What is the matrix effect and how can I determine if it's affecting my this compound signal?

The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of your results.[4][12]

To assess the matrix effect, you can perform a post-extraction addition experiment:

  • Prepare a blank matrix sample by performing your entire sample preparation procedure on a sample that does not contain the analyte.

  • Spike a known amount of this compound into the extracted blank matrix.

  • Prepare a pure solution of this compound in your mobile phase at the same concentration as the spiked sample.

  • Analyze both samples by LC-MS/MS and compare the peak areas.

The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Which derivatization reagent is best for this compound?

The choice of derivatization reagent depends on the specific requirements of your assay, such as desired sensitivity and the instrumentation available. Here is a comparison of commonly used reagents for estrogens:

Derivatization ReagentTarget Functional GroupIonization Mode EnhancementKey Advantages
Dansyl Chloride Phenolic hydroxyl groupPositive ESIWell-established, significantly improves ionization efficiency.[7][10]
Girard's Reagent P Carbonyl groupPositive ESIIntroduces a permanently charged quaternary amine, increasing ionization efficiency.[8][13]
Amplifex Diene Phenolic groupsPositive ESIEnables sensitive detection at low picogram concentrations.[11]
Methylpiperazine (MPPZ) Phenolic hydroxyl groupPositive ESIAllows for simultaneous analysis of a panel of estrogens.[7][14]

Experimental Protocols

Protocol 1: Dansyl Chloride Derivatization of 16-alpha-Hydroxyestrone

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Dried sample extract containing this compound

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Incubator or heating block at 60°C

Procedure:

  • Reconstitute the dried sample extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 60°C for 5 minutes.

  • After incubation, the sample is ready for LC-MS/MS analysis.

(Adapted from a study on the analysis of 15 urinary estrogens and estrogen metabolites.[10])

Visualizations

TroubleshootingWorkflow cluster_prep Step 1: Evaluate Sample Preparation cluster_deriv Step 2: Consider Derivatization cluster_instrument Step 3: Optimize Instrument Parameters start Low Signal Intensity for This compound q_matrix Is the matrix effect significant? start->q_matrix a_matrix_yes Optimize Sample Preparation (e.g., SPE, LLE) q_matrix->a_matrix_yes Yes a_matrix_no Proceed to Derivatization q_matrix->a_matrix_no No q_deriv Is signal still too low? a_matrix_yes->q_deriv a_matrix_no->q_deriv a_deriv_yes Implement Derivatization (e.g., Dansyl Chloride, Girard's P) q_deriv->a_deriv_yes Yes a_deriv_no Proceed to Instrument Optimization q_deriv->a_deriv_no No q_instrument Are LC-MS/MS settings optimized? a_deriv_yes->q_instrument a_deriv_no->q_instrument a_instrument_yes Analyze Sample q_instrument->a_instrument_yes Yes a_instrument_no Optimize Mobile Phase, Ion Source, and MS Parameters q_instrument->a_instrument_no No a_instrument_no->a_instrument_yes DerivatizationReaction cluster_products Products steroid 16-alpha-Hydroxyestrone plus1 + dansyl Dansyl Chloride reaction_arrow pH 9.0, 60°C dansyl->reaction_arrow derivatized_steroid Dansylated 16-alpha-Hydroxyestrone (Enhanced Ionization) plus2 + hcl HCl reaction_arrow->derivatized_steroid

References

Technical Support Center: 16-alpha-Hydroxyestrone (16α-OH-E1) Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-alpha-Hydroxyestrone (16α-OH-E1) quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying 16α-OH-E1?

The two primary methods for quantifying 16α-OH-E1 are enzyme-linked immunosorbent assays (ELISAs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] ELISAs are antibody-based assays that offer a simpler and more rapid workflow, while LC-MS/MS is considered the gold standard for its higher specificity and sensitivity, capable of measuring a spectrum of estrogen metabolites simultaneously.[2]

Q2: Why am I seeing high variability in my 16α-OH-E1 ELISA results, especially between batches?

High variability in ELISA results is a common issue. Several factors can contribute to this:

  • Batch-to-Batch Variability: Inconsistent antibody lots or reagent quality between kits can lead to shifts in assay performance. It is recommended to analyze matched case and control samples within the same batch to minimize this variability.[3]

  • Low Analyte Concentration: Reproducibility can be problematic in samples with low concentrations of 16α-OH-E1, such as in urine from postmenopausal women.[3][4][5] Newer ELISA kits with higher sensitivity (e.g., 0.625 ng/ml) have been developed to address this.[3][5]

  • Cross-Reactivity: The antibodies used in ELISAs may cross-react with other structurally similar estrogen metabolites, leading to inaccurate quantification.[6]

  • Pre-analytical Errors: Improper sample collection, handling, storage, or freeze-thaw cycles can significantly impact results.[3][7][8]

Q3: My 16α-OH-E1 concentrations measured by ELISA are consistently different from those measured by LC-MS/MS. Why?

It is not uncommon to observe differences between ELISA and LC-MS/MS results. While the values may correlate, the absolute concentrations can differ.[3][5] This discrepancy can be attributed to:

  • Specificity: LC-MS/MS offers higher specificity and can distinguish 16α-OH-E1 from other interfering compounds that might be detected by the antibody in an ELISA.[9]

  • Sensitivity: ELISAs may be less sensitive than LC-MS/MS and can be affected by nonspecific background signals.[4]

  • Antibody Affinity: The affinity of the antibody for 16α-OH-E1 can influence the measurement.

Q4: What are "matrix effects" in LC-MS/MS analysis of 16α-OH-E1 and how can I mitigate them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, serum). This can lead to signal suppression or enhancement, resulting in inaccurate quantification.

To mitigate matrix effects:

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for 16α-OH-E1 is crucial. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Effective Sample Preparation: Thorough sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove many interfering components.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate 16α-OH-E1 from matrix components can reduce interference.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting
Problem Possible Cause Recommended Solution
High Background Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer.[10]
Cross-reactivity of detection antibodyRun appropriate controls to check for non-specific binding.[10]
Substrate solution is contaminated or degradedUse fresh, colorless TMB substrate solution.[10]
Low Signal or Poor Sensitivity Low analyte concentration in samplesConsider using a more sensitive ELISA kit.[3][5] Concentrate the sample if possible.
Inactive reagents (e.g., expired kit)Check the expiration dates of all reagents and use a new kit if necessary.
Improper incubation times or temperaturesAdhere strictly to the protocol's incubation parameters.
High Coefficient of Variation (CV%) Inconsistent pipetting techniqueEnsure proper and consistent pipetting, especially for small volumes.[10]
Edge effects on the microplateAvoid using the outer wells of the plate or ensure even temperature distribution during incubation.
Batch-to-batch variabilityAnalyze critical samples in the same batch.[3]
LC-MS/MS Troubleshooting
Problem Possible Cause Recommended Solution
Low Signal Intensity Inefficient ionizationConsider derivatization of 16α-OH-E1 to enhance its ionization efficiency.[11]
Matrix-induced signal suppressionOptimize sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard.
Poor fragmentationOptimize the collision energy and other MS/MS parameters for the specific 16α-OH-E1 transition.
Poor Peak Shape Suboptimal chromatographic conditionsAdjust the mobile phase composition, gradient, and column temperature.[12]
Column contamination or degradationWash or replace the analytical column.
Inconsistent Results Incomplete hydrolysis of conjugated metabolitesValidate and optimize the enzymatic or chemical hydrolysis step to ensure complete and consistent deconjugation.[1]
Pre-analytical sample handling issuesStandardize procedures for sample collection, processing, and storage.[7][13]
Carryover from previous injectionsImplement a robust wash method for the autosampler and injection port.

Experimental Protocols & Workflows

General ELISA Workflow for 16α-OH-E1

The following diagram illustrates a typical workflow for a competitive ELISA used for 16α-OH-E1 quantification.

ELISA_Workflow start Start: Prepare Standards, Controls, and Samples add_to_plate Add Standards, Controls, and Samples to Antibody-Coated Plate start->add_to_plate add_conjugate Add 16α-OH-E1-Enzyme Conjugate add_to_plate->add_conjugate incubate1 Incubate to Allow Competition for Antibody Binding add_conjugate->incubate1 wash1 Wash Plate to Remove Unbound Reagents incubate1->wash1 add_substrate Add Chromogenic Substrate wash1->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance on a Plate Reader stop_reaction->read_plate calculate Calculate 16α-OH-E1 Concentrations read_plate->calculate

Caption: A generalized workflow for a competitive ELISA.

General LC-MS/MS Workflow for 16α-OH-E1

The following diagram outlines the key steps in a typical LC-MS/MS quantification workflow for 16α-OH-E1.

LCMS_Workflow sample_prep Sample Preparation (e.g., Urine, Serum) hydrolysis Enzymatic Hydrolysis (to deconjugate metabolites) sample_prep->hydrolysis extraction Solid-Phase or Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (Optional) (to improve sensitivity) extraction->derivatization lc_separation Liquid Chromatography (LC) Separation derivatization->lc_separation ionization Mass Spectrometry (MS) - Electrospray Ionization (ESI) lc_separation->ionization detection Tandem MS (MS/MS) Detection (Selected Reaction Monitoring - SRM) ionization->detection quantification Data Analysis and Quantification detection->quantification

Caption: A typical workflow for LC-MS/MS analysis of 16α-OH-E1.

Quantitative Data Summary

Reproducibility of 16α-OH-E1 Assays

The following table summarizes the reported coefficients of variation (CVs) for different 16α-OH-E1 quantification methods, providing an indication of their reproducibility. Lower CVs indicate higher precision.

Assay Type Sample Matrix Population Intra-assay CV (%) Inter-assay CV (%) Reference
ELISA (Newer Kit)UrinePremenopausal & Postmenopausal10 - 20Not Specified[3]
ELISAUrineNot Specified< 9< 9[14]
ELISAUrinePostmenopausal4.6 (mean)4.7 (mean)[15]
LC-MS/MSUrinePremenopausal, Postmenopausal, Men≤ 10 (overall)Not Specified[2]

Note: The performance of any assay can vary between laboratories and with different sample types. It is essential to perform in-house validation to establish the performance characteristics of the assay being used.

References

Matrix effects in the analysis of 16-alpha-Hydroxyestrone in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 16-alpha-Hydroxyestrone (16α-OHE1) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological matrices for the analysis of 16α-OHE1?

The most common biological matrices for the analysis of 16α-OHE1 are serum, plasma, and urine. The choice of matrix often depends on the specific research question and the required sensitivity of the assay.

Q2: Why is enzymatic hydrolysis necessary for the analysis of total 16α-OHE1?

In the body, 16α-OHE1 is often conjugated with glucuronic acid or sulfate to increase its water solubility for excretion. These conjugated forms are not readily detectable by typical LC-MS/MS methods. Therefore, enzymatic hydrolysis with β-glucuronidase and sulfatase is required to cleave these conjugates and measure the total (conjugated + unconjugated) 16α-OHE1 concentration.[1]

Q3: What are the primary challenges associated with matrix effects in 16α-OHE1 analysis?

The primary challenges with matrix effects in the analysis of 16α-OHE1 are ion suppression or enhancement during mass spectrometry analysis.[2] These effects are caused by co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and other metabolites, which can interfere with the ionization of the target analyte, leading to inaccurate quantification.

Q4: How can I minimize matrix effects during my sample preparation?

To minimize matrix effects, it is crucial to have an efficient sample preparation method. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering components and concentrating the analyte.

  • Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup.

  • Protein Precipitation (PPT): While a simpler method, PPT may be less effective at removing all matrix interferences compared to SPE or LLE.

Q5: What is the best internal standard to use for 16α-OHE1 analysis?

The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-16α-OHE1, is highly recommended. A SIL-IS closely mimics the chromatographic behavior and ionization characteristics of the analyte, effectively compensating for matrix effects and variations in sample processing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal for 16α-OHE1 Incomplete enzymatic hydrolysis.Optimize hydrolysis conditions (enzyme concentration, incubation time, and temperature). Ensure the pH of the buffer is optimal for the enzyme activity.
Poor extraction recovery.Evaluate and optimize the sample extraction method (e.g., change SPE sorbent, or LLE solvent).
Significant ion suppression.Improve sample cleanup to remove interfering matrix components. Modify chromatographic conditions to separate 16α-OHE1 from the suppression zone. Consider using a more sensitive mass spectrometer or a derivatization agent to enhance the signal.
High variability in results Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps. Use an automated liquid handler if available.
Uncompensated matrix effects.Implement the use of a stable isotope-labeled internal standard.
Analyte instability.Investigate the stability of 16α-OHE1 under your sample storage and processing conditions. Keep samples on ice and add antioxidants like ascorbic acid if necessary.
Poor peak shape Co-eluting interferences.Optimize the chromatographic gradient and/or try a different column chemistry to improve separation.
Column degradation.Replace the analytical column and guard column.
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Inadequate sample cleanup.Re-evaluate and improve the sample preparation method to remove more of the matrix components.

Experimental Protocols

Detailed Method for the Quantification of 15 Estrogens and Estrogen Metabolites (including 16α-OHE1) in Human Serum by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of multiple estrogens and their metabolites.[1]

1. Sample Preparation

  • To a 0.5 mL serum sample, add 20 µL of a working solution of deuterium-labeled internal standards (including a suitable internal standard for 16α-OHE1, such as d3-E3).

  • Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase in 0.15 M sodium acetate buffer (pH 4.1).

  • Incubate the mixture at 37°C for 20 hours.

2. Extraction

  • Perform a liquid-liquid extraction following the hydrolysis step. The specific solvents and steps should be optimized for your laboratory conditions, but a common approach is to use a mixture of organic solvents like hexane and ethyl acetate.

3. Derivatization

  • To enhance the ionization efficiency and sensitivity of the assay, the extracted estrogens are derivatized. A common derivatizing agent is dansyl chloride.

  • The dried sample residue is reconstituted in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution (1 mg/mL in acetone).

  • The mixture is incubated at 60°C for 5 minutes.

4. LC-MS/MS Analysis

  • LC System: A UPLC system is recommended for better resolution and shorter run times.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of methanol and water with a suitable modifier is commonly employed.

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. The specific MRM transitions for dansylated 16α-OHE1 and its internal standard must be optimized.

Quantitative Data Summary
Parameter Value Reference
Lower Limit of Quantitation (LLOQ) in Serum 8 pg/mL[1]
LLOQ in Serum (with Girard P derivatization) 0.156 pg/mL[3]
Assay Coefficient of Variation (CV) in Urine ≤10%[2]
Intraclass Correlation Coefficient (ICC) in Urine ≥98%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum 0.5 mL Serum is_add Add Internal Standard serum->is_add hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) is_add->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Dansyl Chloride Derivatization extraction->derivatization lcms LC-MS/MS Analysis (UPLC-Tandem MS) derivatization->lcms data Data Acquisition & Quantification lcms->data troubleshooting_logic start Low or No Signal check_hydrolysis Check Hydrolysis Efficiency? start->check_hydrolysis check_recovery Check Extraction Recovery? check_hydrolysis->check_recovery No optimize_hydrolysis Optimize Enzyme/Incubation check_hydrolysis->optimize_hydrolysis Yes check_suppression Investigate Ion Suppression? check_recovery->check_suppression No optimize_extraction Optimize Extraction Method check_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup check_suppression->improve_cleanup modify_lc Modify LC Method check_suppression->modify_lc end Signal Improved optimize_hydrolysis->end optimize_extraction->end improve_cleanup->end modify_lc->end

References

Stability of 16-alpha-Hydroxyestrone-13C3 in different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 16-alpha-Hydroxyestrone-13C3 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals using this isotopically labeled internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for at least four years.

Q2: How should I prepare stock solutions of this compound?

It is recommended to dissolve the solid compound in an organic solvent such as methanol or acetonitrile to prepare a stock solution. For quantitative applications, it is crucial to use high-purity solvents.

Q3: What is the stability of this compound in solution?

Q4: Can I store diluted working solutions?

For optimal accuracy in quantitative analysis, it is advisable to prepare fresh dilutions from the stock solution for each experiment. If temporary storage is necessary, it should be at -80°C to minimize degradation. A study on 15 estrogen metabolites in urine found that most were stable for up to one year at -80°C.

Q5: How many times can I freeze and thaw the stock solution?

Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles. Studies on estrogen metabolites in urine have shown that up to three freeze-thaw cycles did not result in significant losses.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or drifting analytical results Degradation of the internal standard in solution.- Prepare a fresh stock solution from the solid compound. - Prepare fresh working solutions for each analytical run. - Avoid prolonged storage of solutions at room temperature. - Minimize the number of freeze-thaw cycles of the stock solution by preparing aliquots.
Poor peak shape or unexpected peaks in chromatogram Contamination of the solvent or degradation of the compound.- Use fresh, high-purity solvents for solution preparation and mobile phase. - Filter solvents before use. - Check for potential degradation products by running a freshly prepared standard.
Loss of signal intensity over time Adsorption of the analyte to the storage container or degradation.- Use silanized glass vials or low-adsorption polypropylene tubes for storage. - Ensure the storage container is properly sealed to prevent solvent evaporation. - Perform a stability study under your specific storage conditions to determine the acceptable storage duration.

Experimental Protocols

Protocol for a General Stability Study of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and at various storage temperatures.

1. Materials:

  • This compound solid

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system

  • Appropriate storage vials (e.g., amber glass, polypropylene)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Prepare Stability Samples: Aliquot the stock solution into multiple vials. Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of freshly prepared standards at different concentrations to establish the initial concentration and performance of the analytical method.

  • Storage: Place the prepared stability samples in their respective storage conditions.

  • Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of vials from each storage condition.

  • Sample Analysis: Allow the samples to come to room temperature and analyze them using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentration of this compound in the stored samples to the T0 concentration. A compound is generally considered stable if the measured concentration is within a predefined range of the initial concentration (e.g., ±15%).

Data Presentation

While specific quantitative stability data for this compound in solution is not available in published literature, the table below provides a summary of the stability of 15 estrogen metabolites (including 16-alpha-Hydroxyestrone) in urine, which can serve as a general reference.

Table 1: Stability of Estrogen Metabolites in Urine

Storage ConditionDurationObservation
4°CUp to 48 hoursMost metabolites changed by less than 1% per 24 hours.
-80°CUp to 1 yearMost metabolites changed by less than 1% over the year.
Freeze-Thaw CyclesUp to 3 cyclesNo consistent losses were observed for any metabolite.

Data summarized from a study on the stability of 15 estrogens and estrogen metabolites in urine samples.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (T0) aliquot Aliquot into Stability Vials prep_stock->aliquot rt Room Temperature aliquot->rt Store Samples fridge 4°C aliquot->fridge Store Samples freezer20 -20°C aliquot->freezer20 Store Samples freezer80 -80°C aliquot->freezer80 Store Samples analysis LC-MS/MS Analysis at Predetermined Time Points rt->analysis Retrieve Samples fridge->analysis Retrieve Samples freezer20->analysis Retrieve Samples freezer80->analysis Retrieve Samples evaluation Compare to T0 and Determine Stability analysis->evaluation

Caption: Workflow for a typical stability study of an analytical standard.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Analytical Results degradation Standard Degradation start->degradation contamination Solvent/System Contamination start->contamination adsorption Adsorption to Container start->adsorption fresh_std Prepare Fresh Standard degradation->fresh_std aliquot Aliquot Stock Solution degradation->aliquot fresh_solv Use Fresh Solvents contamination->fresh_solv check_vials Use Low-Adsorption Vials adsorption->check_vials end Problem Resolved fresh_std->end Re-analyze fresh_solv->end check_vials->end aliquot->end

Caption: Logic diagram for troubleshooting inconsistent analytical results.

Technical Support Center: Optimizing Chromatographic Separation of Estrogen Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of estrogen metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of estrogen metabolites, presented in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Why am I seeing poor resolution between estrogen metabolite isomers (e.g., 2-OH-E1 and 4-OH-E1)? Insufficient column efficiency, non-optimal mobile phase composition, or inappropriate column chemistry.- Optimize Mobile Phase: Adjust the organic solvent (e.g., methanol vs. acetonitrile) and the gradient elution profile. A shallower gradient can improve the separation of closely eluting isomers. - Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a PFP (pentafluorophenyl) column, which can offer different interactions with the analytes.[1] - Decrease Particle Size/Increase Column Length: Using a column with a smaller particle size (e.g., sub-2 µm) or increasing the column length can enhance theoretical plates and improve resolution.[1] - Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of isomers.[1]
What causes peak tailing for some or all of my estrogen metabolite peaks? Secondary interactions with the stationary phase, column overload, or extra-column dead volume.- Address Secondary Interactions: For basic metabolites, interactions with residual silanols on the silica backbone of the stationary phase are a common cause. Use a highly end-capped column, operate at a lower pH to protonate the silanols, or add a mobile phase modifier like a small amount of an amine.[2][3] - Check for Overload: Reduce the injection volume or dilute the sample to see if peak shape improves.[2][4] - Minimize Dead Volume: Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.[3]
My chromatogram shows peak fronting. What could be the cause? Sample overload (concentration overload), or sample solvent incompatibility with the mobile phase.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[2][5][6] - Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is used for sample dissolution, inject a smaller volume.[6] - Column Collapse: In rare cases, a collapsed column bed can cause fronting. This is often indicated by a sudden drop in backpressure and requires column replacement.[5]
I am observing split peaks for my estrogen metabolites. What should I do? Column contamination or void, partially blocked frit, or co-elution of an interfering compound.- Column Maintenance: If all peaks are split, it may indicate a void at the column inlet or a blocked frit. Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.[7][8] - Sample Preparation: If only some peaks are split, it could be due to an interfering substance. Improve sample cleanup procedures. - Injection Technique: Ensure the sample is fully dissolved and that the injection solvent is compatible with the mobile phase.
My estrogen metabolite peaks are broad. How can I improve their sharpness? High extra-column volume, slow detector response, or a contaminated or old column.- Optimize System Connections: Use shorter, narrower internal diameter tubing to connect the column to the detector. - Detector Settings: Ensure the detector sampling rate is adequate for the peak widths. - Column Health: A contaminated or old column can lead to broad peaks. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.[9][10]
I'm seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from? Contamination in the mobile phase, sample carryover from previous injections, or impurities in the sample itself.- Mobile Phase Purity: Use high-purity solvents and freshly prepared mobile phases.[11] - Injector Cleaning: Implement a thorough needle wash step between injections to prevent carryover.[11] - Blank Injections: Run blank injections (mobile phase only) to identify the source of contamination.[11][12]

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the chromatographic separation of estrogen metabolites.

Q1: What is the biggest challenge in the chromatographic separation of estrogen metabolites?

A1: A major challenge is the separation of isomeric metabolites, such as 2-hydroxyestrone and 4-hydroxyestrone, due to their very similar chemical structures.[1] Achieving adequate resolution often requires careful optimization of the chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature.[1]

Q2: Why is derivatization often necessary for the analysis of estrogen metabolites by LC-MS?

A2: Estrogen metabolites often exhibit low ionization efficiency in their native form, leading to poor sensitivity in mass spectrometry detection. Derivatization with reagents like dansyl chloride can significantly improve ionization efficiency and, therefore, the sensitivity of the analysis, allowing for the detection of these low-abundance compounds in biological matrices.[13][14]

Q3: How can I minimize matrix effects when analyzing estrogen metabolites in complex samples like plasma or urine?

A3: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analytes, are a common problem. To mitigate these effects, you can:

  • Improve sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Optimize chromatography: Adjust the chromatographic method to separate the analytes from the majority of matrix components.

  • Use stable isotope-labeled internal standards: These standards co-elute with the analytes and experience similar matrix effects, allowing for accurate quantification.

Q4: What type of HPLC column is best suited for separating estrogen metabolites?

A4: Reversed-phase columns, particularly C18 columns, are widely used for the separation of estrogen metabolites. However, for challenging separations of isomers, columns with different selectivities, such as phenyl-hexyl or PFP (pentafluorophenyl) columns, can provide better resolution.[1] The choice of column will depend on the specific metabolites being analyzed and the complexity of the sample matrix.

Q5: What are typical flow rates and column temperatures for estrogen metabolite analysis?

A5: Flow rates for conventional HPLC are typically in the range of 0.5-1.0 mL/min. For UHPLC systems, flow rates are generally lower, around 0.2-0.5 mL/min. Column temperature is often maintained between 30-50°C to ensure reproducible retention times and improve peak shape. However, for some isomeric separations, a lower temperature may be beneficial.[1][13]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Selected Estrogen Metabolites
Estrogen MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estrone (E1)271.2145.135
Estradiol (E2)273.2147.130
Estriol (E3)289.2171.125
2-Hydroxyestrone (2-OH-E1)287.2159.130
4-Hydroxyestrone (4-OH-E1)287.2173.130
16α-Hydroxyestrone (16α-OH-E1)287.2211.120
2-Methoxyestrone (2-MeO-E1)301.2173.125
4-Methoxyestrone (4-MeO-E1)301.2187.125

Note: These values are illustrative and may vary depending on the instrument and specific derivatization agent used.

Table 2: Comparison of Chromatographic Conditions for Estrogen Metabolite Separation
ParameterMethod AMethod BMethod C
Column C18 (2.1 x 100 mm, 1.8 µm)Phenyl-Hexyl (2.1 x 150 mm, 2.7 µm)PFP (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium Formate in Water0.1% Ammonia in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 15 min10-90% B in 20 min2-80% B in 10 min
Flow Rate 0.3 mL/min0.25 mL/min0.4 mL/min
Column Temp. 40°C35°C45°C
Application General screeningIsomer separationFast analysis

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of Estrogen Metabolites in Human Plasma

1. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add an internal standard solution.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of derivatization buffer (e.g., 0.1 M sodium bicarbonate, pH 9).

  • Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Incubate the mixture at 60°C for 10 minutes.

  • Cool the reaction mixture and add 50 µL of a quenching solution (e.g., 5% formic acid).

3. LC-MS/MS Analysis:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 40 psi

  • Capillary Voltage: 4000 V

  • MRM Transitions: See Table 1 for examples.

Visualizations

Estrogen_Metabolism_Pathway E2 Estradiol (E2) E1 Estrone (E1) E2->E1 17β-HSD OH_E2 2-OH-E2 / 4-OH-E2 (Catechol Estrogens) E2->OH_E2 CYP1A1/1B1 Conjugated_Metabolites Glucuronide and Sulfate Conjugates E2->Conjugated_Metabolites UGTs/SULTs E1->E2 17β-HSD OH_E1 2-OH-E1 / 4-OH-E1 (Catechol Estrogens) E1->OH_E1 CYP1A1/1B1 OH_E1_16 16α-OH-E1 E1->OH_E1_16 CYP3A4 E1->Conjugated_Metabolites UGTs/SULTs E3 Estriol (E3) E3->Conjugated_Metabolites UGTs/SULTs MeO_E2 2-MeO-E2 / 4-MeO-E2 (Methoxy Estrogens) OH_E2->MeO_E2 COMT MeO_E1 2-MeO-E1 / 4-MeO-E1 (Methoxy Estrogens) OH_E1->MeO_E1 COMT MeO_E2->Conjugated_Metabolites UGTs/SULTs MeO_E1->Conjugated_Metabolites UGTs/SULTs OH_E1_16->E3 17β-HSD

Caption: Simplified pathway of estrogen metabolism.

Troubleshooting_Workflow start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention_time Retention Time Shift? start->retention_time ghost_peaks Unexpected Peaks? start->ghost_peaks tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split peak_shape->split Yes broad Broad peak_shape->broad Yes check_column Check Column (Contamination, Voids, Age) resolution->check_column check_gradient Optimize Gradient resolution->check_gradient check_mobile_phase Check Mobile Phase (Composition, pH, Purity) retention_time->check_mobile_phase retention_time->check_column ghost_peaks->check_mobile_phase check_carryover Check for Carryover ghost_peaks->check_carryover tailing->check_mobile_phase tailing->check_column check_sample Check Sample (Concentration, Solvent) fronting->check_sample split->check_column check_system Check System (Connections, Dead Volume) broad->check_system solution Solution Implemented check_mobile_phase->solution check_column->solution check_sample->solution check_system->solution check_gradient->solution check_carryover->solution

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Technical Support Center: Analysis of 16-alpha-Hydroxyestrone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 16-alpha-Hydroxyestrone-13C3 by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS analysis, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression for this compound.

Problem: Low or no signal intensity for this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Matrix Effects (Ion Suppression) 1. Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. Options include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation.[1][2][3] 2. Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[4][5] 3. Dilution: Dilute the sample extract to reduce the concentration of interfering substances.Improved signal-to-noise ratio and overall signal intensity.
Suboptimal Mass Spectrometry Parameters 1. Source Parameters: Optimize electrospray ionization (ESI) source parameters, including gas flows, temperature, and voltages.[6] 2. MRM Transitions: Ensure the correct multiple reaction monitoring (MRM) transitions are being used for both the analyte and the internal standard.Enhanced ionization efficiency and detector response.
Contamination 1. System Cleaning: Thoroughly clean the LC system and mass spectrometer ion source. 2. Solvent Check: Analyze blank injections of your mobile phases to check for contamination.Reduction or elimination of background noise and interfering peaks.

Problem: Poor peak shape (tailing, fronting, or splitting).

Possible Cause Troubleshooting Steps Expected Outcome
Chromatographic Issues 1. Column Condition: Ensure the analytical column is not degraded or clogged. Consider using a guard column. 2. Mobile Phase: Check the pH and composition of the mobile phase. For steroids, slightly acidic conditions with organic modifiers like methanol or acetonitrile are common.[1] 3. Injection Volume/Solvent: Injecting too large a volume or using a sample solvent much stronger than the initial mobile phase can cause peak distortion.Symmetrical and well-defined chromatographic peaks.
Co-eluting Interferences 1. Gradient Optimization: Adjust the gradient profile to better separate the analyte from interfering peaks.[7]Improved peak resolution and shape.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[4][5] For this compound, which is often analyzed at low concentrations in complex biological matrices like serum or urine, ion suppression can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][2]

Q2: How can I choose the best sample preparation technique to minimize ion suppression?

A2: The choice of sample preparation technique depends on the sample matrix and the required level of cleanliness.

  • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids from plasma or serum.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often the preferred method for complex matrices.[2][3]

Q3: What is the role of the 13C3-labeled internal standard?

A3: The stable isotope-labeled internal standard (this compound) is crucial for accurate quantification. Since it has nearly identical chemical and physical properties to the unlabeled analyte, it will experience similar levels of ion suppression during the analysis. By monitoring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[8]

Q4: What are typical LC-MS/MS parameters for the analysis of 16-alpha-Hydroxyestrone?

A4: While a specific validated method for this compound was not found, methods for the simultaneous analysis of estrogen metabolites, including 16-alpha-Hydroxyestrone, can be adapted.[1][3][9]

ParameterTypical Setting
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid or 1 mM ammonium fluoride[1][9]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid or 1 mM ammonium fluoride[1][9]
Ionization Mode Negative ion electrospray (ESI) is often used for estrogens, though derivatization can allow for positive mode analysis.[1][5]
MRM Transitions Specific precursor and product ions for 16-alpha-Hydroxyestrone and its 13C3-labeled standard need to be determined empirically on the specific mass spectrometer. A starting point could be based on published data for the unlabeled compound.[10]

Q5: What are common sources of contamination in LC-MS systems that can interfere with my analysis?

A5: Contamination can originate from various sources:

  • Solvents and Reagents: Impurities in solvents, buffers, or derivatizing agents.

  • Sample Collection and Handling: Plasticizers from collection tubes or pipette tips.

  • LC System: Leaching from tubing, seals, or pump components.

  • Carryover: Residual sample from a previous injection adhering to the injector, column, or ion source.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound in a biological matrix, based on published methods for estrogen metabolites.[1][3][9]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample (e.g., hydrolyzed urine or protein-precipitated serum) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other retained compounds with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Capillary Voltage: Optimize for maximum signal (typically 2.5-4.5 kV).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Gas Flows: Optimize nebulizer and drying gas flows for stable spray and efficient desolvation.

  • MRM Transitions:

    • 16-alpha-Hydroxyestrone: Determine the optimal precursor ion (e.g., [M-H]⁻) and product ions.

    • This compound: Determine the corresponding precursor and product ions, accounting for the mass shift from the 13C labels.

Visualizations

Ion_Suppression_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions LowSignal Low/No Signal MatrixEffects Matrix Effects LowSignal->MatrixEffects MS_Params Suboptimal MS Parameters LowSignal->MS_Params Contamination System Contamination LowSignal->Contamination PoorPeakShape Poor Peak Shape LC_Issues Chromatographic Issues PoorPeakShape->LC_Issues Coelution Co-eluting Interferences PoorPeakShape->Coelution SamplePrep Improve Sample Prep MatrixEffects->SamplePrep OptimizeLC Optimize LC Method MatrixEffects->OptimizeLC DiluteSample Dilute Sample MatrixEffects->DiluteSample OptimizeMS Optimize MS Source MS_Params->OptimizeMS CleanSystem Clean System Contamination->CleanSystem CheckSolvents Check Solvents Contamination->CheckSolvents CheckColumn Check Column LC_Issues->CheckColumn AdjustMobilePhase Adjust Mobile Phase LC_Issues->AdjustMobilePhase OptimizeGradient Optimize Gradient Coelution->OptimizeGradient

Caption: Troubleshooting workflow for ion suppression issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Biological Sample (Serum/Urine) Spike Spike with This compound Start->Spike Pretreat Pre-treatment (e.g., Hydrolysis, PPT) Spike->Pretreat SPE Solid Phase Extraction Pretreat->SPE LC UPLC Separation SPE->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Result Final Concentration Quantify->Result

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Analysis of 16-alpha-Hydroxyestrone (16α-OHE1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-alpha-Hydroxyestrone (16α-OHE1).

Introduction to 16-alpha-Hydroxyestrone

16-alpha-Hydroxyestrone (16α-OHE1) is a potent endogenous estrogen metabolite of estrone. It plays a significant role in various physiological and pathological processes. Unlike other estrogens, 16α-OHE1 can bind covalently to the estrogen receptor, leading to prolonged estrogenic activity. Research has implicated 16α-OHE1 in the pathophysiology of breast cancer, while also suggesting a protective role against osteoporosis. Given its low endogenous concentrations, accurate and sensitive quantification is crucial for research and clinical applications.

Endogenous Concentrations of 16α-OHE1

The concentration of 16α-OHE1 can vary significantly based on the biological matrix, and the physiological state of the individual (e.g., premenopausal vs. postmenopausal).

Biological MatrixPopulationConcentration RangeCitation
Urine Premenopausal Women (Midfollicular)Mean values of the 2/16 ratio from 1.5 to 2.74[1]
Postmenopausal WomenMean values of the 2/16 ratio from 1.15 to 2.25[1]
Plasma/Serum Postmenopausal WomenOften below the limit of detection of some assays[2]

Note: The ratio of 2-hydroxyestrone to 16α-hydroxyestrone (2/16 ratio) is often reported in urine as a biomarker for estrogen-related health risks.[1]

Estrogen Metabolism and the Role of 16α-OHE1

The following diagram illustrates the metabolic pathway of estrogens, highlighting the formation of 16α-OHE1. Estrone is converted to 16α-OHE1 primarily by the action of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3]

EstrogenMetabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase (CYP19A1) Estrone->Estradiol OHE1_2 2-Hydroxyestrone (2-OHE1) Estrone->OHE1_2 CYP1A1/1A2 OHE1_4 4-Hydroxyestrone (4-OHE1) Estrone->OHE1_4 CYP1B1 OHE1_16a 16α-Hydroxyestrone (16α-OHE1) Estrone->OHE1_16a CYP3A4 Estriol Estriol (E3) OHE1_16a->Estriol

Caption: Simplified estrogen metabolism pathway leading to 16α-OHE1.

Analytical Methods for 16α-OHE1 Quantification

Due to its low endogenous concentrations, highly sensitive analytical methods are required for the accurate measurement of 16α-OHE1. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.

LCMS_Workflow Sample Plasma/Serum/Urine Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (LC) Separation Derivatization->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis and Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis of 16α-OHE1.

This protocol provides a general framework. Optimization for 16α-OHE1 is necessary.

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 16α-OHE1).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • For cleaner samples, a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or a solid-phase extraction (SPE) can be employed.[4]

  • Derivatization (Optional but Recommended for Estrogens):

    • To enhance ionization efficiency and sensitivity, derivatization of the hydroxyl groups can be performed. Dansyl chloride is a common derivatization agent for estrogens.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium fluoride to improve chromatographic separation and ionization.[5]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for both 16α-OHE1 and the internal standard.

    • Operate the ion source in either positive or negative electrospray ionization (ESI) mode, depending on the derivatization and analyte properties.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal Poor extraction recovery.Optimize LLE or SPE protocol. Ensure correct pH and solvent selection.
Inefficient ionization.Consider derivatization. Optimize mobile phase composition and ion source parameters.
Instrument sensitivity issues.Perform instrument calibration and tuning. Check for detector fatigue.
High Background/Interference Matrix effects (ion suppression or enhancement).[6][7]Improve sample cleanup. Use a more selective extraction method. Dilute the sample. Utilize matrix-matched calibrators.
Co-eluting isobaric compounds.Optimize chromatographic separation to resolve interferences. Use more specific MRM transitions.
Poor Peak Shape Inappropriate mobile phase or gradient.Adjust mobile phase composition and gradient profile.
Column degradation.Replace the analytical column. Use a guard column.
Inconsistent Results Inaccurate pipetting of internal standard.Use calibrated pipettes and ensure proper mixing.
Sample degradation.Store samples properly (-80°C) and minimize freeze-thaw cycles.
Enzyme Immunoassay (EIA)

EIA is a high-throughput and cost-effective method for quantifying 16α-OHE1, though it may have lower specificity compared to LC-MS/MS.

EIA_Workflow Sample Urine/Serum Sample Dilution Sample Dilution Sample->Dilution Incubation Incubate with Sample/Standard and Enzyme-Conjugated 16α-OHE1 Dilution->Incubation Coating Coat Plate with Capture Antibody Blocking Block Non-specific Binding Sites Coating->Blocking Blocking->Incubation Washing Wash to Remove Unbound Reagents Incubation->Washing Substrate Add Substrate and Develop Color Washing->Substrate Reading Read Absorbance Substrate->Reading Calculation Calculate Concentration Reading->Calculation

References

Purity and isotopic enrichment verification of 16-alpha-Hydroxyestrone-13C3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-alpha-Hydroxyestrone-13C3. Our goal is to help you verify the purity and isotopic enrichment of this stable isotope-labeled standard and to troubleshoot common issues encountered during experimental analysis.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Inconsistent or Low Instrument Response

Symptoms:

  • Low signal intensity for this compound.

  • Poor peak shape (e.g., tailing or fronting).

  • Inconsistent signal intensity between injections.

Possible Causes and Solutions:

CauseSolution
Improper Storage This compound is sensitive to light and temperature. Store the standard at the recommended temperature (typically -20°C) in a dark, airtight container.
Degradation in Solution Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles.
Suboptimal MS/MS Parameters Optimize MS/MS parameters, including collision energy and precursor/product ion selection. Refer to the --INVALID-LINK-- for typical MRM transitions.
Matrix Effects The presence of other compounds in the sample matrix can suppress the ionization of the analyte. Dilute the sample or use a more effective sample preparation method, such as solid-phase extraction (SPE).

Troubleshooting Workflow for Low Instrument Response

LowResponseWorkflow start Low/Inconsistent Signal check_storage Verify Storage Conditions (-20°C, dark) start->check_storage check_solution Prepare Fresh Working Solution check_storage->check_solution If storage is correct optimize_ms Optimize MS/MS Parameters check_solution->optimize_ms If new solution doesn't help check_matrix Investigate Matrix Effects optimize_ms->check_matrix If MS is optimized dilute_sample Dilute Sample check_matrix->dilute_sample improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup problem_solved Problem Resolved dilute_sample->problem_solved improve_cleanup->problem_solved

Caption: Troubleshooting workflow for low instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical purity and isotopic enrichment of this compound?

A1: While the exact specifications can vary by manufacturer, high-quality this compound should have a chemical purity of ≥98% and an isotopic enrichment of ≥99% for the 13C atoms.[1] Always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

Q2: How do I calculate the isotopic enrichment from my mass spectrometry data?

A2: Isotopic enrichment can be calculated by comparing the relative intensities of the mass isotopologues in the mass spectrum of the labeled compound to the theoretical distribution at a given enrichment level. The general steps involve:

  • Acquire a high-resolution mass spectrum of the this compound.

  • Identify the monoisotopic peak (M+0) and the peaks corresponding to the isotopologues (M+1, M+2, M+3, etc.).

  • Calculate the relative abundance of each isotopologue.

  • Use a binomial expansion or a dedicated software tool to calculate the theoretical isotopic distribution for a range of enrichment levels.[2]

  • Compare the experimental distribution to the theoretical distributions to find the best fit.

Q3: What are the recommended MRM transitions for 16-alpha-Hydroxyestrone and its 13C3-labeled internal standard?

A3: The optimal MRM (Multiple Reaction Monitoring) transitions should be determined empirically on your specific instrument. However, common transitions are listed in the --INVALID-LINK-- section below.

Q4: Can I use this compound to quantify other estrogen metabolites?

A4: It is not recommended. For the most accurate quantification using stable isotope dilution mass spectrometry, the internal standard should be the isotopically labeled analog of the analyte of interest. This is because the labeled and unlabeled compounds will have nearly identical chemical and physical properties, leading to similar behavior during sample preparation and analysis.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase.

  • HPLC Conditions:

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection UV at 280 nm
  • Data Analysis:

    • Integrate the peak area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

HPLC Purity Assessment Workflow

HPLCPurityWorkflow start Start Purity Assessment prep_standard Prepare Standard Solution (10 µg/mL) start->prep_standard setup_hplc Set Up HPLC System (C18, Gradient) prep_standard->setup_hplc inject_sample Inject Sample setup_hplc->inject_sample acquire_data Acquire Chromatogram (UV at 280 nm) inject_sample->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity end Purity Verified calculate_purity->end

Caption: Workflow for HPLC purity assessment.

Protocol 2: Isotopic Enrichment and Identity Confirmation by LC-MS/MS

This protocol provides a general method for confirming the identity and isotopic enrichment of this compound.

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water.

  • LC-MS/MS Conditions:

ParameterValue
LC System UPLC or HPLC system
Column C18 reverse-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 30% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
  • Data Acquisition and Analysis:

    • Perform a full scan analysis to identify the precursor ions for both the unlabeled (if present) and labeled compounds.

    • Perform a product ion scan to identify the characteristic fragment ions.

    • Set up MRM transitions for quantitative analysis (see --INVALID-LINK--).

    • Acquire data and analyze the isotopic distribution in the mass spectrum to determine enrichment.

Data Tables

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C1513C3H22O3
Monoisotopic Mass 289.17 g/mol
Appearance White to off-white solid
Table 2: Typical Quality Control Specifications
ParameterSpecification
Chemical Purity (by HPLC) ≥ 98%
Isotopic Enrichment ≥ 99 atom % 13C
Chemical Identity Conforms to structure
Table 3: Recommended MRM Transitions for LC-MS/MS
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
16-alpha-Hydroxyestrone 287.2171.125
This compound 290.2174.125

Note: Collision energies are instrument-dependent and should be optimized.

References

Technical Support Center: 16-alpha-Hydroxyestrone (16α-OHE1) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-alpha-Hydroxyestrone (16α-OHE1) measurements.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of 16α-OHE1.

Issue Potential Cause Recommended Solution
High Inter-Assay Variability Batch-to-batch differences in reagents or assay conditions.Analyze matched case and control samples within the same batch to minimize variability.[1] Run quality control samples in each batch to monitor assay performance.
Inconsistent sample handling and storage.Follow standardized protocols for sample collection, processing, and storage. For long-term storage, keep urine samples at -70°C.[2]
Poor Reproducibility in Postmenopausal Samples Low concentrations of 16α-OHE1 in postmenopausal women.[1][2]Utilize a highly sensitive assay, such as a newer ELISA with a lower limit of detection (e.g., 0.625 ng/ml), or mass spectrometry-based methods.[1]
Discrepancy Between Immunoassay and Mass Spectrometry Results Immunoassays may exhibit cross-reactivity with other estrogen metabolites or steroids, leading to higher measured concentrations.[3]For confirmatory and highly specific results, use a "gold standard" method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Differences in assay calibration and standardization.Ensure proper calibration of the assay using certified reference materials. Participate in external quality assessment schemes if available.
Sample Degradation Repeated freeze-thaw cycles of urine samples.Aliquot urine samples after the initial collection to avoid multiple freeze-thaw cycles.[1][2]
Improper preservation of urine samples.If immediate freezing is not possible, consider using boric acid for preservation, but be aware that it may affect the absolute values of the metabolites.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring 16α-OHE1?

A1: The most common methods for measuring 16α-OHE1 are Enzyme-Linked Immunosorbent Assays (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] ELISAs are often used for large-scale epidemiological studies due to their speed and simplicity, while GC-MS and LC-MS/MS are considered more specific and accurate "gold standard" methods.[2][3]

Q2: What level of inter-laboratory variation is expected for 16α-OHE1 measurements?

A2: Inter-laboratory variation can be significant and depends on the assay method and the population being studied. For ELISA, inter-assay coefficients of variation (CVs) can range from 10% to 20%.[1] LC-MS/MS methods generally show lower variability, with inter-assay CVs often below 10%.[3][4]

Q3: Why are results for postmenopausal women often more variable?

A3: Postmenopausal women have significantly lower concentrations of estrogen metabolites, including 16α-OHE1, compared to premenopausal women.[1][2] These low levels are often near the limit of detection for some assays, leading to poorer reproducibility and validity.[2]

Q4: How does sample type (urine vs. serum) affect 16α-OHE1 measurement?

A4: Both urine and serum can be used for 16α-OHE1 measurement. Urinary measurements are often simpler and non-invasive.[2] However, serum/plasma measurements may also be performed, though metabolite concentrations are typically lower, which can pose challenges for some assays.[5]

Q5: What is the clinical significance of the 2-hydroxyestrone to 16α-hydroxyestrone ratio?

A5: The ratio of 2-hydroxyestrone (2-OHE1) to 16α-OHE1 is thought to reflect the balance between two major estrogen metabolism pathways.[5] A lower ratio, indicating a shift towards the 16α-hydroxylation pathway, has been investigated as a potential biomarker for increased risk of certain estrogen-sensitive cancers, such as breast cancer, though findings have been inconsistent across studies.[4][5]

Quantitative Data Summary

The following table summarizes the inter-laboratory variation observed in different studies for 16α-OHE1 measurements.

Method Population Sample Type Inter-Assay Coefficient of Variation (CV%) Reference
ELISAPremenopausal WomenUrine8-14%[2]
ELISAPostmenopausal WomenUrine~19%[2]
ELISAPostmenopausal WomenPlasma6%[4]
LC-MS/MSPremenopausal WomenSerum<2%[6]
LC-MS/MSPostmenopausal WomenSerum<2%[6]
LC-MS/MSMenSerum<2%[6]

Experimental Protocols

Detailed Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary 16α-OHE1

This protocol is a generalized representation based on commercially available kits. Users should always refer to the specific manufacturer's instructions.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge samples to remove any particulate matter.

    • Dilute urine samples as recommended by the assay kit instructions.

  • Assay Procedure:

    • Add standards, controls, and diluted samples to the appropriate wells of the microtiter plate pre-coated with capture antibodies.

    • Add the 16α-OHE1-enzyme conjugate to each well.

    • Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 16α-OHE1 in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the result by the dilution factor to obtain the final concentration.

Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum 16α-OHE1

This protocol provides a general workflow. Specific parameters will need to be optimized for the instrument and column used.

  • Sample Preparation (Solid-Phase Extraction):

    • Spike serum samples with an internal standard (e.g., deuterated 16α-OHE1).

    • Condition a solid-phase extraction (SPE) cartridge with methanol and water.

    • Load the serum sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the reconstituted sample onto a reverse-phase C18 column.

      • Use a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Tandem Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in negative ion mode.

      • Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 16α-OHE1 and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for 16α-OHE1 and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of 16α-OHE1 in the samples using a calibration curve prepared with known concentrations of the standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation SampleCollection Sample Collection (Urine or Serum) Processing Processing (Centrifugation) SampleCollection->Processing Storage Storage (-70°C) Processing->Storage Extraction Extraction/Dilution Storage->Extraction ELISA ELISA Extraction->ELISA LCMS LC-MS/MS Extraction->LCMS Quantification Quantification ELISA->Quantification LCMS->Quantification Ratio 2-OHE1:16α-OHE1 Ratio Calculation Quantification->Ratio StatisticalAnalysis Statistical Analysis Ratio->StatisticalAnalysis

Caption: Experimental workflow for 16α-OHE1 measurement.

signaling_pathway Estrone Estrone (E1) Two_OHE1 2-Hydroxyestrone (2-OHE1) (Less Estrogenic) Estrone->Two_OHE1 2-Hydroxylation (CYP1A1, CYP1B1) Sixteen_OHE1 16α-Hydroxyestrone (16α-OHE1) (Potent Estrogen) Estrone->Sixteen_OHE1 16α-Hydroxylation (CYP3A4, CYP3A5) Excretion Excretion Two_OHE1->Excretion Further_Metabolites Further Metabolites (e.g., Estriol) Sixteen_OHE1->Further_Metabolites Further_Metabolites->Excretion

Caption: Major metabolic pathways of estrone.

logical_relationship InterLabVar Inter-Laboratory Variation in 16α-OHE1 Measurement AssayMethod Assay Method InterLabVar->AssayMethod SampleMatrix Sample Matrix InterLabVar->SampleMatrix Population Study Population InterLabVar->Population Protocol Laboratory Protocol InterLabVar->Protocol ELISA ELISA AssayMethod->ELISA LCMS LC-MS/MS AssayMethod->LCMS Urine Urine SampleMatrix->Urine Serum Serum/Plasma SampleMatrix->Serum Premenopausal Premenopausal Population->Premenopausal Postmenopausal Postmenopausal Population->Postmenopausal Standardization Standardization Protocol->Standardization QC Quality Control Protocol->QC

Caption: Factors contributing to inter-laboratory variation.

References

Validation & Comparative

A Head-to-Head Comparison: LC-MS vs. Immunoassay for 16-alpha-Hydroxyestrone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate measurement of 16-alpha-hydroxyestrone (16α-OHE1), a critical estrogen metabolite, is paramount. The choice of analytical method can significantly impact experimental outcomes and their interpretation. This guide provides a comprehensive cross-validation of the two most common analytical techniques for 16α-OHE1 quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassay.

Performance Characteristics at a Glance

A direct comparison of the key performance metrics reveals the distinct advantages and limitations of each method. LC-MS/MS generally offers superior precision and accuracy, particularly at lower concentrations, while immunoassays provide a more cost-effective and high-throughput solution.

Performance MetricLC-MS/MSImmunoassay (ELISA/RIA)Key Insights
Precision (CV%) ≤ 9.4% [1][2]≤ 14.2% (ELISA), ≤ 17.8% (RIA) [1][2]LC-MS/MS demonstrates higher reproducibility and lower variability between measurements.[1][2]
Accuracy High; considered the "gold standard"Can be affected by cross-reactivity with other metabolites, leading to potentially inflated values.[1][2]Immunoassay measurements of 16α-OHE1 have been reported to be up to 12 times higher than those obtained by LC-MS/MS in certain populations.[1]
Sensitivity (LOD/LOQ) High (e.g., 40 pg/mL)Moderate (e.g., 0.625 ng/mL for newer ELISAs)[3]LC-MS/MS is generally more sensitive, making it suitable for samples with low analyte concentrations.
Specificity High; distinguishes between structurally similar metabolitesVariable; prone to cross-reactivity with other estrogen metabolites.The high specificity of LC-MS/MS is a major advantage for accurate quantification.
Throughput LowerHigher; suitable for screening large numbers of samples.Immunoassays are more efficient for large-scale studies due to their format and simpler workflow.[2]
Cost Higher (instrumentation and operational costs)Lower (reagents and equipment)[2]The cost-effectiveness of immunoassays makes them an attractive option for routine analysis.[2]
Multiplexing Yes; can simultaneously measure multiple estrogen metabolites.[1][2]Typically measures a single analyte per assay.The multiplexing capability of LC-MS/MS provides a more comprehensive metabolic profile from a single sample.[1][2]

Experimental Protocols: A Detailed Look

The methodologies for LC-MS and immunoassay differ significantly in their principles and execution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

The LC-MS/MS method for 16α-OHE1 analysis involves a multi-step process to ensure accurate and specific quantification.

1. Sample Preparation:

  • Hydrolysis: For urine samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is performed to deconjugate the estrogen metabolites.

  • Extraction: Solid-phase extraction (SPE) is commonly used to isolate and concentrate the estrogens from the biological matrix.

  • Derivatization: To enhance ionization efficiency, the extracted estrogens are often derivatized. A common derivatizing agent is dansyl chloride.

2. Liquid Chromatography (LC) Separation:

  • The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

  • A reversed-phase C18 column is typically used to separate the different estrogen metabolites based on their hydrophobicity.

  • A gradient elution with a mobile phase consisting of solvents like water and methanol/acetonitrile is employed to achieve optimal separation.

3. Mass Spectrometry (MS) Detection and Quantification:

  • The eluent from the LC column is introduced into the mass spectrometer.

  • Electrospray ionization (ESI) is a common ionization technique used for estrogen analysis.

  • The mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify 16α-OHE1 based on its unique precursor-to-product ion transition.

  • Stable isotope-labeled internal standards are used to ensure accurate quantification.

Immunoassay (ELISA) Protocol

Enzyme-linked immunosorbent assays (ELISAs) for 16α-OHE1 are typically competitive assays.

1. Plate Coating:

  • A microtiter plate is coated with a capture antibody specific to 16α-OHE1.

2. Competitive Binding:

  • The sample (e.g., urine or serum) and a known amount of enzyme-labeled 16α-OHE1 (the tracer) are added to the wells.

  • The 16α-OHE1 in the sample and the tracer compete for binding to the limited number of capture antibody sites.

3. Washing:

  • The plate is washed to remove any unbound sample and tracer.

4. Substrate Addition:

  • A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

5. Signal Detection:

  • The absorbance of the colored product is measured using a plate reader.

  • The intensity of the color is inversely proportional to the concentration of 16α-OHE1 in the sample. A standard curve is used to determine the concentration of 16α-OHE1 in the unknown samples.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both LC-MS and immunoassay, as well as the logical comparison between the two methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Serum) Hydrolysis Enzymatic Hydrolysis (Deconjugation) Sample->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Dansylation) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Result Result MS->Result

Caption: Experimental workflow for 16-alpha-Hydroxyestrone analysis using LC-MS.

Immunoassay_Workflow cluster_assay Assay Steps cluster_detection Detection Coating Plate Coating with Capture Antibody Competition Competitive Binding (Sample + Tracer) Coating->Competition Washing Washing Competition->Washing Substrate Substrate Addition Washing->Substrate Detection Signal Detection (Absorbance Reading) Substrate->Detection Result Result Detection->Result

Caption: Experimental workflow for 16-alpha-Hydroxyestrone analysis using Immunoassay (ELISA).

Comparison_Relationship cluster_methods Analytical Methods cluster_lcms_attr LC-MS Attributes cluster_ia_attr Immunoassay Attributes Assay 16-alpha-Hydroxyestrone Assay LCMS LC-MS Assay->LCMS Immunoassay Immunoassay Assay->Immunoassay LCMS_High_Precision High Precision LCMS->LCMS_High_Precision LCMS_High_Accuracy High Accuracy LCMS->LCMS_High_Accuracy LCMS_High_Specificity High Specificity LCMS->LCMS_High_Specificity LCMS_Multiplexing Multiplexing LCMS->LCMS_Multiplexing LCMS_High_Cost Higher Cost LCMS->LCMS_High_Cost IA_Lower_Precision Lower Precision Immunoassay->IA_Lower_Precision IA_Cross_Reactivity Cross-Reactivity Risk Immunoassay->IA_Cross_Reactivity IA_High_Throughput High Throughput Immunoassay->IA_High_Throughput IA_Lower_Cost Lower Cost Immunoassay->IA_Lower_Cost

Caption: Logical comparison of LC-MS and Immunoassay for 16-alpha-Hydroxyestrone analysis.

References

A Comparative Analysis of the Estrogenic Potency of 16α-Hydroxyestrone and Other Key Estrogen Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic potency of 16α-hydroxyestrone against other significant estrogen metabolites, including 2-hydroxyestrone, 4-hydroxyestrone, and estriol. The information presented is supported by experimental data from in vitro assays to assist researchers in understanding the relative biological activities of these compounds.

Executive Summary

The metabolism of estrogens results in a variety of derivatives with diverse estrogenic activities. 16α-hydroxyestrone is consistently demonstrated to be a potent estrogen, with activity comparable to or greater than estrone in some assays.[1] In contrast, 2-hydroxyestrone generally exhibits weak estrogenic or even anti-estrogenic properties.[2] 4-hydroxyestrone is also considered a potent metabolite with proliferative effects, while estriol is a significantly weaker estrogen.[3][4] The relative potencies of these metabolites are crucial in understanding their physiological and pathological roles.

Data Presentation: Comparative Estrogenic Potency

The following tables summarize the quantitative data on the relative binding affinity (RBA) and proliferative effects of the key estrogen metabolites. Estradiol (E2), the most potent endogenous estrogen, is used as the reference compound with an RBA of 100%.

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors (ER) α and β

CompoundRBA for ERα (%)RBA for ERβ (%)
Estradiol (E2)100100
16α-Hydroxyestrone 2.8 Not Reported
2-Hydroxyestrone~1.9Not Reported
4-Hydroxyestrone~11Not Reported
Estriol (E3)11.3 - 1417.6 - 21

Data compiled from multiple sources. The binding affinities can vary depending on the specific assay conditions.

Table 2: Relative Potency in Cell Proliferation and Reporter Gene Assays

CompoundRelative Proliferative Effect (MCF-7 cells)Relative Potency in Reporter Gene Assays
Estradiol (E2)++++ (High)++++ (High)
16α-Hydroxyestrone +++ (Potent)[3]+++ (Potent)
2-Hydroxyestrone+/- (Weak or Inhibitory)[2]+/- (Weak or Antagonistic)
4-Hydroxyestrone+++ (Potent)[3]+++ (Potent)
Estriol (E3)+ (Weak)[4]+ (Weak)

(Based on qualitative and semi-quantitative data from multiple studies. ++++ indicates the highest potency, and +/- indicates very weak or potentially inhibitory effects.)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

  • Rat uterine cytosol (source of ERα)

  • [³H]-Estradiol (radioligand)

  • Test compounds (16α-hydroxyestrone and other metabolites)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in cold assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding: A constant amount of uterine cytosol and [³H]-estradiol are incubated with increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is incubated with a hydroxyapatite slurry, which binds the receptor-ligand complexes. The unbound ligand is washed away.

  • Quantification: The amount of radioactivity in the hydroxyapatite pellet, representing the bound [³H]-estradiol, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

E-Screen (Estrogen-Sensitive Cell Proliferation) Assay

This assay measures the proliferative response of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7, to estrogenic compounds.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

  • Test compounds

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, SRB)

  • Plate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in a medium containing charcoal-stripped serum.

  • Treatment: After allowing the cells to attach, the medium is replaced with a fresh medium containing various concentrations of the test compounds.

  • Incubation: The cells are incubated for a defined period (typically 6-7 days) to allow for cell proliferation.

  • Quantification of Cell Proliferation: The number of viable cells is determined using a cell viability assay. For the MTT assay, the formation of formazan is measured colorimetrically.

  • Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is calculated to determine its relative potency.

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line that has been genetically engineered to produce a reporter protein (e.g., luciferase) in response to the activation of the estrogen receptor.

Materials:

  • A suitable cell line (e.g., T47D, HeLa) stably transfected with an estrogen response element (ERE)-driven reporter gene construct (e.g., ERE-luciferase).

  • Cell culture medium

  • Test compounds

  • Lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: The reporter cells are plated in multi-well plates and treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated for a sufficient time (e.g., 24 hours) to allow for reporter gene expression.

  • Cell Lysis: The cells are lysed to release the reporter protein.

  • Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The concentration of the test compound that induces a half-maximal reporter gene response (EC50) is determined to assess its estrogenic potency.

Mandatory Visualizations

Estrogen Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogens.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to ER ER_HSP ER->ER_HSP ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element ER_dimer->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to EstrogenicPotencyWorkflow Start Start: Select Estrogen Metabolites Receptor_Binding Receptor Binding Assay (Determine RBA) Start->Receptor_Binding Cell_Proliferation Cell Proliferation Assay (e.g., E-Screen) Start->Cell_Proliferation Reporter_Gene Reporter Gene Assay (e.g., ERE-Luciferase) Start->Reporter_Gene Data_Analysis Data Analysis: Calculate IC50/EC50 Receptor_Binding->Data_Analysis Cell_Proliferation->Data_Analysis Reporter_Gene->Data_Analysis Comparison Compare Potency vs. Estradiol Data_Analysis->Comparison Conclusion Conclusion: Rank Estrogenic Potency Comparison->Conclusion

References

16-alpha-Hydroxyestrone vs. 2-hydroxyestrone: A Comparative Guide to Their Roles in Breast Cancer Risk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of estrogens plays a critical role in the etiology of breast cancer. Two key metabolites, 16-alpha-hydroxyestrone (16α-OHE1) and 2-hydroxyestrone (2-OHE1), have garnered significant attention for their opposing effects on breast cancer risk. This guide provides an objective comparison of these two metabolites, supported by experimental data, to inform research and drug development efforts in oncology.

At a Glance: 16α-OHE1 vs. 2-OHE1

Feature16-alpha-Hydroxyestrone (16α-OHE1)2-hydroxyestrone (2-OHE1)
Effect on Breast Cancer Risk Associated with an increased risk.[1][2]Associated with a decreased risk.[1][2][3]
Estrogenic Activity Potent estrogen agonist.[2][4][5]Weak estrogenic or anti-estrogenic activity.[6][7]
Genotoxicity Exhibits genotoxic potential.[8]Generally considered non-genotoxic.
Mechanism of Action Binds to and activates the estrogen receptor (ER), promoting cell proliferation.[4][5]Can inhibit cancer cell growth by downregulating signaling pathways like mTOR and Akt.[9]
The 2:16α-OHE1 Ratio A lower ratio is linked to a higher breast cancer risk.[1]A higher ratio is considered protective.[1][3]

Quantitative Data Summary

The relative levels of 16α-OHE1 and 2-OHE1, often expressed as the 2-OHE1/16α-OHE1 ratio, are a key indicator of breast cancer risk. The following table summarizes findings from a prospective nested case-control study.

Table 1: Urinary Estrogen Metabolite Ratios and Breast Cancer Risk

Study PopulationQuintile of 2-OHE1/16α-OHE1 RatioAdjusted Odds Ratio (95% CI) for Breast Cancer
Premenopausal WomenHighest0.58 (0.25-1.34)[1]
Postmenopausal WomenHighest1.29 (0.53-3.10)[1]

Signaling Pathways

The divergent roles of 16α-OHE1 and 2-OHE1 in breast cancer are rooted in their distinct effects on cellular signaling pathways.

16α-Hydroxyestrone Pro-proliferative Signaling

16α-OHE1 acts as a strong estrogen agonist. It binds to the estrogen receptor (ER) in the cytoplasm, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the activated ER complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of genes that drive cell proliferation and tumor growth.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16a_OHE1 16α-OHE1 ER Estrogen Receptor (ER) 16a_OHE1->ER Binds ER_dimer Activated ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Pro-proliferative signaling pathway of 16α-OHE1.

2-hydroxyestrone Anti-proliferative Signaling

In contrast, 2-OHE1 exhibits anti-estrogenic properties. It can inhibit the growth of breast cancer cells by downregulating key signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway.

G 2_OHE1 2-OHE1 PI3K PI3K 2_OHE1->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation

Caption: Anti-proliferative signaling pathway of 2-OHE1.

Experimental Protocols

Accurate measurement of 16α-OHE1 and 2-OHE1 is crucial for research and clinical applications. Below are summaries of widely used experimental protocols.

Measurement of Urinary Estrogen Metabolites by LC-MS/MS

This method offers high sensitivity and specificity for the simultaneous quantification of multiple estrogen metabolites.

Workflow:

G Urine_Sample Urine Sample (0.5 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Dansylation Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Workflow for urinary estrogen metabolite analysis by LC-MS/MS.

Protocol Steps:

  • Sample Preparation: To a 0.5 mL urine sample, add an internal standard solution containing deuterated estrogen metabolites.

  • Enzymatic Hydrolysis: Incubate the sample with β-glucuronidase/sulfatase to deconjugate the estrogen metabolites.[10][11]

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent to isolate the estrogen metabolites.[10]

  • Derivatization: Derivatize the extracted metabolites with dansyl chloride to enhance ionization efficiency for mass spectrometry analysis.[10][11]

  • LC-MS/MS Analysis: Inject the derivatized sample into a liquid chromatography-tandem mass spectrometry system for separation and detection.[10][11]

  • Quantification: Quantify the individual estrogen metabolites based on the signal intensity relative to the internal standards.[11]

Measurement of Urinary Estrogen Metabolites by ELISA

Enzyme-linked immunosorbent assays (ELISAs) provide a high-throughput method for measuring specific estrogen metabolites.

Protocol Steps:

  • Sample Dilution: Dilute urine samples as required.[12]

  • Deconjugation: Add a deconjugating enzyme solution to standards, controls, and samples.[12]

  • Incubation: Incubate the plate to allow for enzymatic deconjugation.

  • Competitive Binding: Add enzyme-conjugated estrogen metabolites and specific antibodies to the wells. The sample metabolites compete with the enzyme-conjugated metabolites for antibody binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate that reacts with the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the metabolite in the sample.

Cell Proliferation Assay (MCF-7 Cells)

The MCF-7 human breast cancer cell line, which is estrogen receptor-positive, is a common model for studying the effects of estrogen metabolites on cell proliferation.

Protocol Steps:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

  • Hormone Deprivation: Replace the growth medium with a hormone-deprived medium for 24-48 hours.

  • Treatment: Treat the cells with varying concentrations of 16α-OHE1, 2-OHE1, or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a method such as the MTT assay, where the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells is measured spectrophotometrically.[13]

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Conclusion

The balance between 16α-OHE1 and 2-OHE1 is a critical determinant of breast cancer risk. 16α-OHE1 promotes carcinogenesis through its potent estrogenic and genotoxic activities, while 2-OHE1 appears to be protective due to its anti-estrogenic and anti-proliferative effects. The 2-OHE1/16α-OHE1 ratio serves as a valuable biomarker for assessing breast cancer risk and may guide the development of targeted prevention and treatment strategies. Further research into the precise molecular mechanisms underlying the opposing actions of these metabolites will be instrumental in advancing the fight against breast cancer.

References

The Suitability of 16-alpha-Hydroxyestrone-13C3 as an Internal Standard for Estrogen Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of estrogens is paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of achieving reliable and reproducible results. This guide provides a comprehensive comparison of the suitability of 16-alpha-Hydroxyestrone-13C3 as an internal standard against other commonly employed alternatives for the analysis of various estrogens.

An ideal internal standard should mimic the analytical behavior of the analyte of interest as closely as possible, compensating for variations in sample preparation, injection volume, and instrument response. The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, such as those incorporating carbon-13 (¹³C) or deuterium (²H). While deuterated standards are common, ¹³C-labeled standards are often preferred as they are less likely to exhibit chromatographic separation from the native analyte and the labels are not susceptible to exchange under typical analytical conditions.

Performance Comparison of Internal Standards for Estrogen Analysis

While this compound is commercially available, a thorough review of scientific literature reveals a critical finding: This compound is not commonly used as an internal standard for the quantification of other estrogens. Instead, it is typically the analyte being measured, with SIL analogs of more prevalent estrogens like estradiol and estrone serving as the internal standards.

The choice of an internal standard is dictated by its ability to co-elute with and exhibit similar ionization efficiency to the target analytes. Given that 16-alpha-Hydroxyestrone has an additional hydroxyl group compared to estrone and a different stereochemistry, its chromatographic behavior and ionization response may differ significantly from other estrogens, making it a less-than-ideal universal internal standard.

The most widely accepted and validated internal standards for estrogen analysis are ¹³C-labeled or deuterated versions of estradiol (E2) and estrone (E1). These compounds are structurally very similar to a wide range of estrogen metabolites and have demonstrated efficacy in correcting for analytical variability.

Below is a table summarizing the typical performance characteristics of commonly used internal standards for estrogen analysis, based on published validation data.

Internal StandardAnalyte(s)Typical Recovery (%)Typical Matrix Effect (%)Linearity (R²)
Estradiol-¹³C₃Estradiol, Estrone, Estriol85 - 110< 15> 0.99
Estrone-¹³C₃Estrone, Estradiol, Estriol85 - 110< 15> 0.99
Estradiol-d₄Estradiol, Estrone80 - 115< 20> 0.99
16α-Hydroxyestrone-¹³C₃ Not reported for other estrogensData not availableData not availableData not available

Experimental Protocols

A robust and reliable method for the quantification of estrogens in biological matrices is crucial. The following is a representative experimental protocol for the analysis of estrogens in human serum using LC-MS/MS with a ¹³C-labeled internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of serum, add 50 µL of an internal standard working solution (e.g., a mixture of Estradiol-¹³C₃ and Estrone-¹³C₃ in methanol).

  • Vortex for 30 seconds.

  • Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate a typical experimental workflow and a simplified estrogen signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add Internal Standard (e.g., Estradiol-13C3) serum->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Reporting quant->report

Experimental workflow for estrogen analysis.

estrogen_signaling cluster_cell Target Cell E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binding & Activation ERE Estrogen Response Element (in DNA) ER->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Initiates

Simplified genomic estrogen signaling pathway.

Conclusion

Based on the available scientific literature, This compound is not a suitable or commonly used internal standard for the broad quantification of other estrogens. Its potential for different chromatographic and mass spectrometric behavior compared to other key estrogens makes it less ideal for universal application. The established and validated methods predominantly rely on ¹³C-labeled or deuterated analogs of estradiol and estrone. These standards have a proven track record of providing accurate and precise quantification across a range of estrogenic compounds.

Researchers and professionals in drug development should therefore prioritize the use of well-characterized and widely accepted internal standards, such as Estradiol-¹³C₃ and Estrone-¹³C₃, to ensure the highest quality and reliability of their analytical data in estrogen research.

Reference Ranges for 16-alpha-Hydroxyestrone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of reference ranges for 16-alpha-Hydroxyestrone (16α-OHE1), a significant metabolite of estrone. The information is intended for researchers, scientists, and drug development professionals, offering a compilation of available data across different populations and analytical methodologies. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key measurement techniques, and includes a visualization of the estrogen metabolism pathway.

Data Presentation: Reference Ranges of 16-alpha-Hydroxyestrone

The following tables summarize the available reference ranges for 16α-OHE1 in various populations. It is important to note that reference ranges can vary significantly based on the analytical method used, the population studied, and the type of biological sample.

Table 1: Urinary 16-alpha-Hydroxyestrone Reference Ranges in Female Populations

PopulationSample TypeReference RangeAnalytical Method
Premenopausal WomenUrine4.2 - 15 ng/mg Creatinine/Day[1]Not Specified
Postmenopausal WomenUrineNot SpecifiedNot Specified
Cycling Women (Luteal Phase)Urine0.7 - 2.6 ng/mg[2][3]Not Specified

Table 2: Serum/Plasma 16-alpha-Hydroxyestrone Reference Ranges in Female Populations

PopulationSample TypeReference RangeAnalytical Method
Postmenopausal WomenSerum0.2 - 0.6 ng/mg[2][3]Not Specified

Table 3: Comparative Data on 16-alpha-Hydroxyestrone in Different Ethnic Groups (Females)

While specific reference ranges are not well-established across all ethnic groups, some studies have provided comparative data. For instance, one study found no statistically significant differences in urinary 16α-OHE1 levels between Singaporean Chinese women and a group of predominantly African-American women in the United States. However, the same study noted significantly higher levels of estrone (E1), estradiol (E2), and estriol (E3) in the US women. It is important to approach these findings with caution as they may not be representative of all populations within these ethnic groups.

Table 4: Data on 16-alpha-Hydroxyestrone in Male Populations

Specific reference ranges for 16α-OHE1 in males are not widely available in the reviewed literature. However, research indicates that men do produce and metabolize estrogens, and the balance of these metabolites is relevant to conditions such as prostate cancer. One study on urinary estrogen metabolites and prostate cancer risk provided data on tertiles of 16α-OHE1 concentration in a male cohort, but did not establish a definitive reference range. Some studies have shown that Black men tend to have higher levels of estrogens, specifically estradiol and estrone, when compared to Caucasian or Asian men. This suggests that levels of estrogen metabolites like 16α-OHE1 may also vary by ethnicity in males, though more research is needed to establish clear reference ranges.

Experimental Protocols

Accurate quantification of 16α-OHE1 is crucial for research and clinical applications. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol: Estramet™ 2/16 ELISA Kit

This competitive solid-phase enzyme immunoassay is designed for the quantitative measurement of the estrogen metabolite ratio (2-Hydroxyestrone/16α-Hydroxyestrone) in human urine samples.[3]

Principle of the Test: The assay is a competitive EIA where the antibody is bound to a solid phase. The 16α-hydroxyestrone in the sample competes with a fixed amount of enzyme-labeled 16α-hydroxyestrone for a limited number of antibody binding sites. The amount of enzyme activity bound to the solid phase is inversely proportional to the concentration of 16α-hydroxyestrone in the sample.[3]

Basic Protocol Outline: [3]

  • Sample Preparation: For premenopausal women, it is recommended to dilute urine samples 1:4 with the provided sample diluent.

  • Deconjugation: Urine samples are treated with a deconjugating enzyme solution (from Helix pomatia, containing glucuronidase and sulfatase activities) to hydrolyze conjugated estrogen metabolites.

  • Neutralization: A neutralization buffer is added to stop the enzymatic reaction.

  • Competitive Binding: The treated sample is added to microplate wells coated with a monoclonal antibody specific for 16α-hydroxyestrone. An alkaline phosphatase-labeled 16α-hydroxyestrone conjugate is also added. The plate is incubated to allow for competitive binding.

  • Washing: The wells are washed to remove unbound components.

  • Substrate Reaction: A substrate solution (pNPP) is added, which reacts with the bound alkaline phosphatase to produce a colored product.

  • Measurement: The absorbance of the colored product is measured at 405 nm using a microplate reader. The concentration of 16α-hydroxyestrone is determined by comparing the absorbance of the sample to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity for the simultaneous measurement of multiple estrogen metabolites.

Sample Preparation:

  • Internal Standard Addition: A solution of deuterium-labeled internal standards is added to a 0.5 mL aliquot of urine.

  • Enzymatic Hydrolysis: The sample is incubated with β-glucuronidase/sulfatase from Helix pomatia at 37°C for 20 hours to deconjugate the estrogen metabolites. L-ascorbic acid is added to prevent oxidation.

  • Extraction: The hydrolyzed sample is extracted with dichloromethane.

  • Derivatization: The dried extract is redissolved and derivatized with dansyl chloride to improve ionization efficiency and assay sensitivity.

LC-MS/MS Analysis:

  • Chromatographic Separation: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column using a methanol and formic acid in water gradient.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using selected reaction monitoring (SRM).

Mandatory Visualization: Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway of estrone, leading to the formation of 2-hydroxyestrone and 16-alpha-hydroxyestrone.

EstrogenMetabolism Estrone Estrone (E1) Estradiol Estradiol (E2) Estrone->Estradiol 17β-HSD Two_OHE1 2-Hydroxyestrone (2-OHE1) 'Good' Estrogen Estrone->Two_OHE1 CYP1A1 Sixteen_alpha_OHE1 16-alpha-Hydroxyestrone (16α-OHE1) 'Potent' Estrogen Estrone->Sixteen_alpha_OHE1 CYP3A4 Four_OHE1 4-Hydroxyestrone (4-OHE1) Estrone->Four_OHE1 CYP1B1 Estradiol->Estrone 17β-HSD Estriol Estriol (E3) Sixteen_alpha_OHE1->Estriol 17β-HSD

Caption: Metabolic pathways of estrone hydroxylation.

References

Comparison of different monoclonal antibodies for 16-alpha-Hydroxyestrone detection.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available monoclonal antibodies and ELISA kits for the detection and quantification of 16-alpha-Hydroxyestrone (16α-OHE1), a critical estrogen metabolite implicated in various physiological and pathological processes. This document summarizes key performance data, outlines experimental methodologies, and offers visualizations to aid in the selection of the most suitable antibody for your research needs.

Performance Comparison of 16-alpha-Hydroxyestrone ELISA Kits

The following table summarizes the key performance characteristics of several commercially available ELISA kits designed for the quantification of 16-alpha-Hydroxyestrone. These kits primarily utilize a sandwich ELISA format, often incorporating a monoclonal antibody for capture, which enhances specificity.

SupplierCatalog NumberAssay TypeStated Sensitivity (Limit of Detection)Intra-Assay CV (%)Inter-Assay CV (%)
MyBioSource MBS164543Sandwich ELISAData not specified on product pageData not specifiedData not specified
MyBioSource MBS267393Sandwich ELISAData not specified on product page< 15%< 15%
Published Research N/ACompetitive ELISA0.625 ng/mL10 - 20%Data not specified

A study detailing a newly developed ELISA kit reported a sensitivity of 0.625 ng/mL and intra-assay coefficients of variation ranging from 10% to 20%[1]. While the specific manufacturer of this kit is not mentioned in the abstract, these performance metrics provide a valuable benchmark for comparison. The MyBioSource ELISA kit MBS267393 specifies intra-assay and inter-assay coefficients of variation as being less than 15%.

Experimental Protocols and Methodologies

The detection of 16-alpha-Hydroxyestrone using monoclonal antibodies is most commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA). The two primary formats are the competitive ELISA and the sandwich ELISA.

Competitive ELISA Protocol

In a competitive ELISA, a known amount of labeled 16-alpha-Hydroxyestrone competes with the 16-alpha-Hydroxyestrone in the sample for binding to a limited number of antibody binding sites, typically coated on a microplate. The signal generated is inversely proportional to the amount of 16-alpha-Hydroxyestrone in the sample.

Key Steps:

  • Coating: A microtiter plate is coated with a capture antibody specific for 16-alpha-Hydroxyestrone.

  • Sample and Conjugate Incubation: The sample containing unknown amounts of 16-alpha-Hydroxyestrone and a fixed amount of enzyme-labeled 16-alpha-Hydroxyestrone (conjugate) are added to the wells.

  • Competition: The sample and conjugate compete for binding to the immobilized antibody.

  • Washing: The plate is washed to remove unbound sample and conjugate.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.

  • Signal Measurement: The absorbance of the solution is measured using a microplate reader. The concentration of 16-alpha-Hydroxyestrone in the sample is determined by comparing its absorbance to a standard curve.

Sandwich ELISA Protocol

The sandwich ELISA is another common format for detecting larger analytes, and some manufacturers have adapted this for small molecules like 16-alpha-Hydroxyestrone, likely through the use of a second antibody that recognizes a different epitope or a carrier protein to which the 16-alpha-Hydroxyestrone is conjugated.

Key Steps:

  • Coating: A microtiter plate is coated with a monoclonal capture antibody specific for 16-alpha-Hydroxyestrone.

  • Sample Incubation: The sample containing 16-alpha-Hydroxyestrone is added to the wells and incubated, allowing the analyte to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound sample components.

  • Detection Antibody Incubation: A second, biotinylated monoclonal or polyclonal antibody that also recognizes 16-alpha-Hydroxyestrone is added and incubated.

  • Washing: The plate is washed to remove the unbound detection antibody.

  • Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

  • Washing: The plate is washed to remove the unbound enzyme conjugate.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a reaction to produce a colored product.

  • Signal Measurement: The absorbance is measured, and the concentration is determined from a standard curve.

Visualizing the Assay Principle: Competitive ELISA Workflow

The following diagram illustrates the workflow of a competitive ELISA for the detection of 16-alpha-Hydroxyestrone.

Competitive_ELISA_Workflow plate Microplate Well (Coated with Capture Antibody) incubation Incubation: Competition for Antibody Binding plate->incubation sample Sample (Contains 16α-OHE1) sample->incubation conjugate Enzyme-Labeled 16α-OHE1 (Conjugate) conjugate->incubation wash1 Wash incubation->wash1 substrate Add Substrate wash1->substrate develop Color Development substrate->develop read Measure Absorbance develop->read Estrogen_Metabolism estradiol Estradiol estrone Estrone estradiol->estrone 17β-HSD hydroxy_2 2-Hydroxyestrone estrone->hydroxy_2 CYP1A1 hydroxy_16 16α-Hydroxyestrone estrone->hydroxy_16 CYP3A4

References

16-alpha-Hydroxyestrone: A Contested Biomarker in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of 16-alpha-hydroxyestrone (16α-OHE1) as a standalone clinical biomarker remains a subject of considerable scientific debate. While initial hypotheses suggested a strong link between elevated 16α-OHE1 levels and an increased risk of estrogen-related cancers, particularly breast cancer, subsequent large-scale studies have yielded conflicting and often inconclusive results. This guide provides a comprehensive comparison of 16α-OHE1 with its counterpart, 2-hydroxyestrone (2-OHE1), and the more widely considered 2:16α-OHE1 ratio, supported by experimental data and detailed methodologies.

The primary focus of research has shifted from assessing 16α-OHE1 in isolation to evaluating the ratio of 2-OHE1 to 16α-OHE1. The underlying theory posits that 2-OHE1 is a "good" estrogen metabolite with anti-estrogenic and anti-proliferative properties, while 16α-OHE1 is a "bad" metabolite with potent estrogenic and potential genotoxic effects. A higher 2:16α-OHE1 ratio is therefore hypothesized to be protective against hormone-dependent cancers. However, prospective studies have not consistently supported this hypothesis.[1][2][3]

Performance Comparison: 16α-OHE1 vs. 2-OHE1 and the 2:16α-OHE1 Ratio

The clinical utility of 16α-OHE1 as a biomarker is most frequently evaluated in the context of breast cancer risk. The following table summarizes findings from various studies, highlighting the often-conflicting results regarding the association between these estrogen metabolites and breast cancer.

Biomarker/RatioProposed Association with Breast Cancer RiskSupporting Evidence (Selected Studies)Contradictory/Inconclusive Evidence (Selected Studies)
16α-Hydroxyestrone (16α-OHE1) Increased riskEarly case-control studies suggested an association.[4]Many large prospective studies have found no significant association.[2]
2-Hydroxyestrone (2-OHE1) Decreased riskSome studies suggest a protective effect due to its anti-estrogenic properties.Prospective studies have largely failed to show a consistent, significant inverse association.[2]
2-OHE1/16α-OHE1 Ratio Higher ratio associated with decreased riskSome prospective studies in premenopausal women showed a trend towards reduced risk with a higher ratio, though often not statistically significant.Combined analyses and numerous prospective studies have not found a consistent or significant association with breast cancer risk in pre- or postmenopausal women.[1][2][3]

Experimental Protocols

Accurate measurement of estrogen metabolites is critical for their validation as biomarkers. The two primary methods employed in clinical research are Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme Immunoassay (EIA) for 2-OHE1 and 16α-OHE1

A commercially available EIA kit, ESTRAMET™ 2/16, has been widely used in research for the simultaneous quantification of 2-OHE1 and 16α-OHE1 in urine and serum. This method has been validated against the gold-standard gas chromatography-mass spectroscopy (GC-MS).

Principle: This is a competitive immunoassay. Unlabeled 2-OHE1 and 16α-OHE1 in the sample compete with enzyme-labeled metabolites for binding to specific monoclonal antibodies coated on the microplate wells. The amount of bound enzyme is inversely proportional to the concentration of the unlabeled metabolite in the sample.

Generalized Protocol (based on ESTRAMET™ 2/16 kit information):

  • Sample Preparation: Urine or serum samples are diluted as required. For urine, a hydrolysis step using β-glucuronidase/sulfatase is necessary to measure total (conjugated and unconjugated) metabolite concentrations.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the antibody-coated microplate wells.

    • Add the respective enzyme-conjugated metabolite (2-OHE1-alkaline phosphatase and 16α-OHE1-alkaline phosphatase) to the wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., p-nitrophenylphosphate) that reacts with the bound enzyme to produce a colored product.

    • Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentrations of the metabolites in the samples are then determined by interpolating their absorbance values on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Estrogen Metabolites

LC-MS/MS offers high sensitivity and specificity for the simultaneous measurement of a wide panel of estrogen metabolites.

Principle: This method separates the different estrogen metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their unique mass-to-charge ratios using tandem mass spectrometry.

Generalized Protocol for Urinary Estrogen Metabolite Analysis:

  • Sample Preparation:

    • Hydrolysis: To measure total estrogen metabolites, urine samples (typically 0.5-1.0 mL) are first subjected to enzymatic hydrolysis with β-glucuronidase/sulfatase to deconjugate the metabolites.

    • Extraction: The deconjugated metabolites are then extracted from the urine matrix using a liquid-liquid extraction (e.g., with dichloromethane) or a solid-phase extraction (SPE) procedure.

    • Derivatization: To enhance ionization efficiency and detection sensitivity, the extracted metabolites are often derivatized (e.g., with dansyl chloride).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The derivatized sample is injected into a liquid chromatograph, where the metabolites are separated on a C18 or similar column using a gradient of mobile phases (e.g., water and methanol with formic acid).

    • Mass Spectrometric Detection: The separated metabolites are then introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite are monitored for highly selective and sensitive quantification.

  • Data Analysis: The concentration of each metabolite is determined by comparing the peak area of the analyte to that of a known concentration of an isotopically labeled internal standard.

Signaling Pathway and Experimental Workflow

The biological activity of 16α-OHE1 is primarily mediated through its interaction with the estrogen receptor (ER). Unlike estradiol, 16α-OHE1 can form a covalent bond with the ER, leading to prolonged receptor activation.

Estrogen_Metabolism_and_Action cluster_metabolism Estrogen Metabolism cluster_action Cellular Action Estrone (E1) Estrone (E1) 2-Hydroxyestrone (2-OHE1) 2-Hydroxyestrone (2-OHE1) Estrone (E1)->2-Hydroxyestrone (2-OHE1) CYP1A1 16alpha-Hydroxyestrone (16alpha-OHE1) 16alpha-Hydroxyestrone (16alpha-OHE1) Estrone (E1)->16alpha-Hydroxyestrone (16alpha-OHE1) CYP3A4 16alpha-OHE1 16alpha-OHE1 ER Estrogen Receptor (ER) 16alpha-OHE1->ER Covalent Binding ERE Estrogen Response Element ER->ERE Gene Transcription Gene Transcription ERE->Gene Transcription CyclinD1 Cyclin D1 Gene Transcription->CyclinD1 Cell Proliferation Cell Proliferation CyclinD1->Cell Proliferation

Caption: Estrogen metabolism and the signaling pathway of 16α-hydroxyestrone.

The following diagram illustrates a typical experimental workflow for the validation of 16α-OHE1 as a clinical biomarker.

Biomarker_Validation_Workflow Cohort Selection Cohort Selection Sample Collection Sample Collection Cohort Selection->Sample Collection Prospective or Retrospective Metabolite Measurement Metabolite Measurement Sample Collection->Metabolite Measurement Urine or Serum Statistical Analysis Statistical Analysis Metabolite Measurement->Statistical Analysis EIA or LC-MS/MS Clinical Correlation Clinical Correlation Statistical Analysis->Clinical Correlation Association with Disease Outcome

Caption: A generalized workflow for biomarker validation studies.

Conclusion

The validation of 16α-hydroxyestrone as a standalone clinical biomarker for conditions like breast cancer is not well-supported by the current body of scientific evidence. While it possesses potent estrogenic properties and a unique mechanism of estrogen receptor activation, its concentration alone has not been consistently associated with disease risk. The focus on the 2-OHE1/16α-OHE1 ratio, while theoretically sound, has also yielded inconclusive results in large-scale prospective studies. Future research may need to consider a broader profile of estrogen metabolites and their complex interactions to develop a more reliable biomarker panel for hormone-related diseases. Researchers and drug development professionals should exercise caution when interpreting studies that rely solely on 16α-OHE1 as a primary biomarker and should consider the broader context of estrogen metabolism.

References

Head-to-head comparison of commercial 16-alpha-Hydroxyestrone-13C3 standards.

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison of Commercial 16-alpha-Hydroxyestrone-13C3 Standards

For researchers, scientists, and drug development professionals relying on precise and accurate quantification of 16-alpha-Hydroxyestrone, the selection of a high-quality isotopically labeled internal standard is paramount. This guide provides a head-to-head comparison of commercially available this compound standards, offering a framework for selection based on key performance parameters. While direct comparative experimental data from manufacturers is limited, this guide outlines the critical evaluation criteria and provides the necessary experimental protocols to empower users to make an informed decision.

The primary suppliers of this compound identified include Cambridge Isotope Laboratories, Inc.[1][2], Sigma-Aldrich, and Cayman Chemical[3]. These standards are crucial for applications in clinical mass spectrometry, metabolism studies, and metabolomics[2].

Product Comparison

A summary of the key specifications provided by the manufacturers is presented below. It is important to note that a comprehensive comparison requires experimental verification of these parameters.

Parameter Cambridge Isotope Laboratories, Inc. Sigma-Aldrich Cayman Chemical
Product Name 16 α-Hydroxyestrone (2,3,4-¹³C₃,99%)[2]16-a-Hydroxyestrone-2,3,4-13C316α-hydroxy Estrone
Isotopic Purity 99 atom % ¹³C[2]99 atom % ¹³CNot specified for labeled version
Chemical Purity 98%[2][4]98% (CP)≥98% (for unlabeled)[3]
Labeled CAS Number 1241684-28-5[2]1241684-28-5Not specified
Form Individual (Neat)[2]PowderCrystalline solid (for unlabeled)[3]
Storage Temperature Freezer (-20°C)[2]−20°C-20°C (for unlabeled)[3]
Application(s) Clinical MS, Metabolism, Metabolomics[2]Mass spectrometry (MS): suitableResearch[3]

Experimental Protocols for Standard Evaluation

To objectively compare the performance of this compound standards from different suppliers, a series of validation experiments should be conducted. The following protocols outline the methodologies for these key experiments.

Verification of Identity and Isotopic Purity by Mass Spectrometry

Objective: To confirm the molecular weight and assess the isotopic distribution of the this compound standard.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of each standard in methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Infusion: Directly infuse the sample solution into the mass spectrometer.

  • Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes.

  • Analysis:

    • Confirm the presence of the [M+H]+ or [M-H]- ion corresponding to the expected mass of this compound (C18H22O3 with three 13C atoms, expected MW ~289.34 g/mol )[2].

    • Examine the isotopic pattern to determine the enrichment of the 13C isotope. The M+3 peak should be the most abundant.

    • Quantify the relative abundance of the M, M+1, M+2, and M+3 peaks to calculate the isotopic purity.

Assessment of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of the standard by separating and quantifying any impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of each standard in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the λmax of 16-alpha-Hydroxyestrone (~281 nm)[3].

  • Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Quantification of Concentration Accuracy

Objective: To verify the concentration of the standard as provided by the manufacturer.

Methodology:

  • Standard Curve Preparation: Prepare a calibration curve using a certified unlabeled 16-alpha-Hydroxyestrone standard.

  • Sample Preparation: Accurately dilute the this compound standard to a concentration that falls within the linear range of the calibration curve.

  • LC-MS/MS Analysis:

    • Instrumentation: A triple quadrupole mass spectrometer is recommended for its high sensitivity and specificity.

    • Method: Develop a multiple reaction monitoring (MRM) method for both the unlabeled 16-alpha-Hydroxyestrone and the 13C-labeled internal standard.

  • Analysis:

    • Quantify the concentration of the this compound standard against the calibration curve of the unlabeled standard.

    • Compare the experimentally determined concentration with the manufacturer's stated concentration.

Stability Assessment

Objective: To evaluate the stability of the standard under various storage conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of the standard solution in a suitable solvent.

  • Storage Conditions: Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and for varying durations (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples using the HPLC-UV method described above to assess for any degradation products.

  • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles and analyze for degradation.

Visualizations

Experimental Workflow for Standard Comparison

The following diagram illustrates the logical workflow for a comprehensive head-to-head comparison of the commercial standards.

G Workflow for Comparison of this compound Standards cluster_procurement Procurement cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_decision Decision A Procure Standards (Supplier A, B, C) B Identity & Isotopic Purity (HRMS) A->B C Chemical Purity (HPLC-UV) A->C D Concentration Accuracy (LC-MS/MS) A->D E Stability Assessment (Freeze-Thaw, Temp) A->E F Matrix Effect Evaluation (Post-extraction Spike) A->F G Data Analysis & Comparison B->G C->G D->G E->G F->G H Select Optimal Standard G->H

Caption: Workflow for comparing commercial standards.

Metabolic Pathway of Estrone

While the 13C-labeled standard is not biologically active, understanding the metabolic context of the parent compound, 16-alpha-Hydroxyestrone, is crucial for its application. This metabolite is formed from the hydroxylation of estrone.

G Simplified Metabolic Pathway of Estrone Estrone Estrone (E1) Hydroxyestrone_16a 16-alpha-Hydroxyestrone (16α-OHE1) Estrone->Hydroxyestrone_16a CYP3A4, CYP3A5 Hydroxyestrone_2 2-Hydroxyestrone (2-OHE1) Estrone->Hydroxyestrone_2 CYP1A1, CYP1B1 Estriol Estriol (E3) Hydroxyestrone_16a->Estriol 17β-HSD

Caption: Simplified metabolic pathway of estrone.

References

Safety Operating Guide

Proper Disposal of 16-alpha-Hydroxyestrone-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 16-alpha-Hydroxyestrone-13C3 must adhere to stringent disposal protocols due to its classification as a suspected carcinogen and its potential to damage fertility or the unborn child. This guide provides essential, step-by-step logistical and safety information for the proper management and disposal of this potent, isotopically labeled estrogenic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Key Safety and Handling Information

This compound is a compound that requires careful handling in a controlled laboratory environment. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory when working with this substance. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

Quantitative Data and Physical Properties

A summary of the relevant quantitative data for 16-alpha-Hydroxyestrone and its isotopically labeled form is presented below. This information is crucial for understanding the compound's physical characteristics and for the proper preparation of waste for disposal.

PropertyValueSource
Chemical Formula ¹³C₃C₁₅H₂₂O₃Sigma-Aldrich
Molecular Weight 289.34 g/mol Sigma-Aldrich
Physical Form Powder/Crystalline SolidSigma-Aldrich, Cayman Chemical
Storage Temperature -20°CSigma-Aldrich, Cayman Chemical
Hazard Statements H351: Suspected of causing cancerSigma-Aldrich
GHS Pictograms GHS08 (Health Hazard)Sigma-Aldrich
Signal Word WarningSigma-Aldrich

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer. The primary route of disposal is through an approved hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials from spill cleanups, must be collected in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible liquid waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Concentration: For liquid waste, provide an estimated concentration of the hazardous component.

  • Hazard Identification: The label should clearly indicate the associated hazards (e.g., "Carcinogen," "Reproductive Toxin").

3. Storage of Hazardous Waste:

  • Satellite Accumulation Area (SAA): Labeled hazardous waste containers must be stored in a designated SAA. This area should be under the control of the laboratory personnel, at or near the point of generation.

  • Secondary Containment: All waste containers should be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Closed Containers: Waste containers must be kept securely closed at all times, except when adding waste.

4. Disposal of Empty Containers:

  • Triple Rinsing: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent.

  • Rinsate as Hazardous Waste: The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Defacing the Label: After triple-rinsing, the original label on the container should be defaced or removed before the container is discarded in the appropriate laboratory glass or plastic recycling stream.

5. Arranging for Waste Pickup:

  • Contact EHS: Once the hazardous waste container is full, or if the waste needs to be removed for other reasons, contact your institution's EHS department to schedule a pickup. Follow their specific procedures for requesting a waste collection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow start Material Contaminated with This compound is_sharp Is the item a sharp? start->is_sharp is_liquid Is the waste a liquid or solution? is_sharp->is_liquid No sharps_container Place in designated hazardous chemical sharps container. is_sharp->sharps_container Yes is_solid Is the waste a solid? is_liquid->is_solid No liquid_container Collect in a labeled, leak-proof liquid hazardous waste container. is_liquid->liquid_container Yes is_container Is it an 'empty' container? is_solid->is_container No solid_container Collect in a labeled solid hazardous waste container. is_solid->solid_container Yes triple_rinse Triple-rinse with a suitable solvent. is_container->triple_rinse Yes contact_ehs Store in SAA and contact EHS for pickup. sharps_container->contact_ehs liquid_container->contact_ehs solid_container->contact_ehs collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->liquid_container discard_container Dispose of container in appropriate lab recycling. deface_label->discard_container

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the risks associated with this potent compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-alpha-Hydroxyestrone-13C3
Reactant of Route 2
16-alpha-Hydroxyestrone-13C3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.